Product packaging for 1,3-Bis(4-fluorophenyl)urea(Cat. No.:CAS No. 370-22-9)

1,3-Bis(4-fluorophenyl)urea

Cat. No.: B1330515
CAS No.: 370-22-9
M. Wt: 248.23 g/mol
InChI Key: VEURDHASKSZBOL-UHFFFAOYSA-N
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Description

1,3-Bis(4-fluorophenyl)urea is a useful research compound. Its molecular formula is C13H10F2N2O and its molecular weight is 248.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190752. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10F2N2O B1330515 1,3-Bis(4-fluorophenyl)urea CAS No. 370-22-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-bis(4-fluorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEURDHASKSZBOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70307336
Record name 1,3-bis(4-fluorophenyl)urea
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Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370-22-9
Record name 370-22-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-bis(4-fluorophenyl)urea
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Record name 1,3-BIS(4-FLUOROPHENYL)UREA
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Foundational & Exploratory

An In-depth Technical Guide to 1,3-Bis(4-fluorophenyl)urea (CAS: 370-22-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Bis(4-fluorophenyl)urea is a versatile symmetrical diaryl urea compound with the CAS number 370-22-9. Its unique chemical structure, featuring two fluorophenyl moieties linked by a urea bridge, imparts a range of biological and chemical properties that have garnered interest across various scientific disciplines. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications, with a focus on its potential in agriculture as a herbicide and in pharmacology as a scaffold for drug discovery, particularly in oncology. The document details experimental protocols, summarizes quantitative data, and visualizes relevant pathways and workflows to serve as a valuable resource for professionals in research and development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. The presence of fluorine atoms enhances its biological activity and stability.[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 370-22-9[1]
Molecular Formula C₁₃H₁₀F₂N₂O[1]
Molecular Weight 248.23 g/mol [1]
Melting Point 267 °C[1]
Appearance White to almost white powder/crystal[1]
Purity ≥ 98% (HPLC)[1]
Solubility Soluble in organic solventsThis is a general property of such compounds.

Synthesis

The synthesis of this compound, a symmetrical diaryl urea, can be achieved through the reaction of 4-fluoroaniline with a phosgene equivalent, such as triphosgene. This method involves the in-situ formation of an isocyanate intermediate, which then reacts with another molecule of the aniline to form the urea linkage.

Experimental Protocol: Synthesis from 4-fluoroaniline and Triphosgene

This protocol is a representative method for the synthesis of symmetrical diaryl ureas and can be adapted for this compound.

Materials:

  • 4-fluoroaniline

  • Triphosgene (bis(trichloromethyl)carbonate)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or other suitable base

  • Hydrochloric acid (HCl), 1M solution

  • Acetone

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Isocyanate Formation: In a round-bottom flask under an inert atmosphere, dissolve 4-fluoroaniline (2.0 equivalents) in anhydrous dichloromethane. Cool the solution to 0-5 °C in an ice bath. To this stirred solution, add triphosgene (1.0 equivalent) portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the isocyanate formation can be monitored by infrared spectroscopy (IR), looking for the appearance of a strong absorption band around 2250-2275 cm⁻¹.[2]

  • Urea Formation: In a separate flask, dissolve 4-fluoroaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane. Cool this solution to 0-5 °C. Slowly add the previously prepared isocyanate solution to this second solution. After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[2]

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of 1M HCl. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone, to yield this compound as a solid.[3]

DOT representation of the synthesis workflow:

G Synthesis Workflow of this compound cluster_isocyanate Isocyanate Formation cluster_urea Urea Formation cluster_purification Work-up & Purification fluoroaniline1 4-Fluoroaniline (2 eq) isocyanate 4-Fluorophenyl isocyanate (in situ) fluoroaniline1->isocyanate Reacts with triphosgene Triphosgene (1 eq) triphosgene->isocyanate dcm1 Anhydrous DCM dcm1->isocyanate product This compound isocyanate->product fluoroaniline2 4-Fluoroaniline (1 eq) fluoroaniline2->product Reacts with tea Triethylamine tea->product Base dcm2 DCM dcm2->product quench Quench with 1M HCl product->quench extraction Extraction & Washing quench->extraction drying Drying & Solvent Removal extraction->drying recrystallization Recrystallization drying->recrystallization final_product Pure this compound recrystallization->final_product

Synthesis Workflow of this compound

Applications

This compound has demonstrated utility in several fields, primarily in agriculture and pharmaceuticals, with emerging applications in material science.[1]

Agricultural Chemistry: Herbicidal Activity

DOT representation of the proposed herbicidal mode of action:

G Proposed Herbicidal Mode of Action cluster_psii Photosystem II (PSII) d1_protein D1 Protein (QB binding site) electron_transport Electron Transport Chain d1_protein->electron_transport Enables inhibition Inhibition of Photosynthesis d1_protein->inhibition Disruption leads to plastoquinone Plastoquinone (PQ) plastoquinone->d1_protein Binds to compound This compound compound->d1_protein Competitively binds to plant_death Plant Death inhibition->plant_death

Proposed Herbicidal Mode of Action
Pharmaceutical Research: Anticancer Potential

Diaryl urea compounds are a well-established scaffold in medicinal chemistry, with several approved drugs, such as Sorafenib, featuring this core structure. These compounds often act as kinase inhibitors. While specific studies on this compound are limited, research on a structurally similar compound, 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4), has shown potent anticancer activity in lung cancer and melanoma models.[7][8] COH-SR4 has been demonstrated to activate the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy homeostasis.[7] Activation of AMPK can lead to the inhibition of the mammalian target of rapamycin (mTOR) pathway, resulting in cell cycle arrest and apoptosis.

DOT representation of a potential anticancer signaling pathway:

G Potential Anticancer Signaling Pathway compound This compound (or analog) ampk AMPK compound->ampk Activates mtor mTOR Pathway ampk->mtor Inhibits cell_cycle_arrest Cell Cycle Arrest mtor->cell_cycle_arrest Leads to apoptosis Apoptosis mtor->apoptosis Leads to

Potential Anticancer Signaling Pathway

Quantitative Data for Structurally Similar Anticancer Compounds:

While specific IC₅₀ values for this compound are not widely reported, the following table presents data for a related dichlorophenyl analog (COH-SR4) to provide a reference for its potential potency.

Cell LineCancer TypeCompoundIC₅₀ (µM)Reference
H1417Lung CancerCOH-SR41.2 ± 0.2[9]
H1618Lung CancerCOH-SR41.5 ± 0.2[9]
H358Lung CancerCOH-SR42.1 ± 0.2[9]
H520Lung CancerCOH-SR42.4 ± 0.3[9]
Material Science: Polymer Synthesis

1,3-Disubstituted ureas can be used as monomers in the synthesis of polymers such as polyureas and poly(urethane-urea)s. The urea linkage contributes to the polymer's properties through its ability to form strong hydrogen bonds, which can enhance thermal stability and mechanical strength.[10] this compound can potentially be used in polycondensation reactions with diisocyanates or activated carbonyl compounds to create novel polymers with specific thermal and mechanical characteristics.

Experimental Protocols for Biological Evaluation

The following are representative protocols for assessing the biological activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound, dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value.[9]

Kinase Inhibition Assay (Illustrative)

This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific kinase.

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate

  • ATP

  • Assay buffer

  • This compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Reaction Setup: In a 384-well plate, add the assay buffer, the kinase enzyme, and the compound at various concentrations.

  • Initiation of Reaction: Add a mixture of the substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time to allow the kinase reaction to proceed.

  • Detection: Add the detection reagent according to the manufacturer's instructions. This reagent will quantify the amount of ADP produced, which is proportional to the kinase activity.

  • Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the inhibition percentage against the compound concentration.[11]

DOT representation of a kinase inhibition assay workflow:

G Kinase Inhibition Assay Workflow start Start setup Set up reaction: - Kinase - Buffer - Compound start->setup initiate Initiate reaction: Add Substrate & ATP setup->initiate incubate Incubate at RT initiate->incubate detect Add detection reagent (e.g., ADP-Glo) incubate->detect measure Measure signal (Luminescence/Fluorescence) detect->measure analyze Data Analysis: Calculate % inhibition & IC50 measure->analyze end End analyze->end

Kinase Inhibition Assay Workflow

Conclusion

This compound is a compound with significant potential in diverse scientific and industrial applications. Its straightforward synthesis and the biological activity conferred by its diaryl urea structure make it an attractive molecule for further investigation. While existing research points to its utility as a herbicide and a scaffold for anticancer agents, there is a clear need for more specific quantitative data and detailed mechanistic studies on this particular compound. This technical guide provides a foundational understanding and practical protocols to facilitate future research and development efforts centered on this compound.

References

physical and chemical properties of 1,3-Bis(4-fluorophenyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological activity of 1,3-Bis(4-fluorophenyl)urea. The information is tailored for researchers, scientists, and drug development professionals, with a focus on structured data presentation, detailed experimental protocols, and visual representations of key processes and pathways.

Core Physical and Chemical Properties

This compound is a symmetrically substituted diaryl urea. The presence of fluorine atoms on the phenyl rings significantly influences its electronic properties and biological activity.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₀F₂N₂O--INVALID-LINK--[1]
Molecular Weight 248.23 g/mol --INVALID-LINK--[1]
Appearance White to off-white crystalline powder--INVALID-LINK--[2]
Melting Point 267 °C--INVALID-LINK--[3]
Boiling Point Not experimentally determined (decomposes)
Solubility Poorly soluble in water. Soluble in polar organic solvents like DMSO and DMF.[General knowledge on diaryl ureas][4]
pKa Not experimentally determined
CAS Number 370-22-9--INVALID-LINK--[1]

Table 2: Computed Physicochemical Properties of this compound

PropertyValueSource
XLogP3 3.2--INVALID-LINK--[1]
Hydrogen Bond Donor Count 2--INVALID-LINK--[1]
Hydrogen Bond Acceptor Count 3--INVALID-LINK--[1]
Rotatable Bond Count 2--INVALID-LINK--[1]

Spectral Data

Detailed spectral analysis is crucial for the structural confirmation of this compound. While comprehensive public spectra with full assignments are limited, the expected spectral characteristics are summarized below.

Table 3: Spectral Data for this compound

TechniqueDataSource
¹H NMR Expected signals for aromatic protons (multiplets) and N-H protons (broad singlet).--INVALID-LINK--[1]
¹³C NMR Expected signals for aromatic carbons and the urea carbonyl carbon.--INVALID-LINK--[1]
Mass Spectrometry (GC-MS) Molecular ion peak (M⁺) expected at m/z 248. Fragmentation pattern would show characteristic losses of fluorophenyl and isocyanate moieties.--INVALID-LINK--[1]
IR Spectroscopy Characteristic peaks for N-H stretching, C=O stretching (urea), and C-F stretching.[General knowledge on urea compounds]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 4-fluorophenyl isocyanate with 4-fluoroaniline. A general and adaptable protocol is provided below.

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow reagents Reactants: - 4-fluoroaniline - 4-fluorophenyl isocyanate - Dry Solvent (e.g., THF, DMF) reaction Reaction: - Stir at room temperature - Monitor by TLC reagents->reaction Combine workup Work-up: - Add water to precipitate - Filter the solid reaction->workup Completion purification Purification: - Recrystallize from a suitable solvent (e.g., ethanol) workup->purification Crude Product product Final Product: This compound purification->product Pure Product

Synthesis and purification workflow for this compound.

Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoroaniline (1.0 equivalent) in a suitable dry solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

  • Addition of Isocyanate: To the stirred solution, add 4-fluorophenyl isocyanate (1.0 equivalent) dropwise at room temperature. The reaction is typically exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Product Precipitation: Upon completion, pour the reaction mixture into cold water with vigorous stirring to precipitate the crude this compound.

  • Isolation: Collect the solid product by vacuum filtration and wash it with water to remove any water-soluble impurities.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure this compound as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven.

Characterization

The identity and purity of the synthesized this compound should be confirmed using the following analytical techniques:

  • Melting Point: Determine the melting point and compare it with the literature value.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire the NMR spectra to confirm the chemical structure.

  • Mass Spectrometry: Obtain the mass spectrum to confirm the molecular weight.

  • FTIR Spectroscopy: Record the infrared spectrum to identify the characteristic functional groups.

Potential Biological Activity and Signaling Pathway

Diaryl urea derivatives, including those with fluorine substitutions, have garnered significant interest in drug discovery, particularly as kinase inhibitors in oncology.[5][6] Several compounds with a similar structural scaffold have been shown to inhibit the RAF/MEK/ERK signaling pathway, which is a critical cascade that regulates cell proliferation, differentiation, and survival.[6][7][8] Dysregulation of this pathway is a hallmark of many cancers.

Proposed Signaling Pathway Inhibition by this compound

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor This compound Inhibitor->RAF Inhibition

Potential inhibition of the RAF/MEK/ERK signaling pathway.

The diagram above illustrates the proposed mechanism of action where this compound may act as an inhibitor of RAF kinase. By blocking the activity of RAF, the compound can prevent the downstream phosphorylation of MEK and ERK, thereby inhibiting the activation of transcription factors that drive cancer cell proliferation and survival.

Conclusion

This compound is a compound with well-defined physical and chemical properties that can be reliably synthesized and characterized. Its structural similarity to known kinase inhibitors suggests its potential as a valuable scaffold for the development of novel therapeutics, particularly in the field of oncology. Further investigation into its biological activity and mechanism of action is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to 1,3-Bis(4-fluorophenyl)urea: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Bis(4-fluorophenyl)urea, a symmetrical diaryl urea derivative with significant applications in medicinal chemistry and materials science. This document details its molecular structure, physicochemical properties, and provides established protocols for its synthesis and characterization.

Core Molecular Data

This compound is a white to almost white crystalline powder.[1] Its core structure consists of a central urea functional group symmetrically substituted with two 4-fluorophenyl rings.

ParameterValueReference
Molecular Formula C₁₃H₁₀F₂N₂O[2]
Molecular Weight 248.23 g/mol [2]
IUPAC Name This compound[2]
CAS Number 370-22-9
Melting Point 267 °C[1]
Appearance White to almost white powder to crystal[1]

Experimental Protocols

The synthesis and characterization of this compound are critical for its application in research and development. The following sections provide detailed methodologies for its preparation and analysis.

Synthesis of this compound

A common and effective method for the synthesis of symmetrical diaryl ureas is the reaction of an aromatic amine with a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate), to form an isocyanate intermediate, which then reacts with another equivalent of the amine.

Materials:

  • 4-fluoroaniline

  • Triphosgene (Bis(trichloromethyl) carbonate)

  • Toluene (anhydrous)

  • Triethylamine

  • Hydrochloric acid (1 N)

  • Dichloromethane (DCM)

  • Acetone

  • Water

Procedure:

  • Isocyanate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 4-fluoroaniline (2.0 equivalents) in anhydrous toluene.

  • To this solution, add triphosgene (1.0 equivalent) portion-wise at 0 °C under a nitrogen atmosphere.

  • Slowly add triethylamine (2.0 equivalents) dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Urea Formation: In a separate flask, dissolve 4-fluoroaniline (1.0 equivalent) in dichloromethane.

  • Cool the isocyanate solution formed in the first step to room temperature and add it dropwise to the 4-fluoroaniline solution with vigorous stirring.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Work-up and Purification: Upon completion of the reaction, add 1 N hydrochloric acid to the reaction mixture and stir for 30 minutes.

  • Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system, such as ethanol/water or acetone/water, to yield this compound as a crystalline solid.[3]

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

  • Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in an NMR tube.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the fluorophenyl rings and the N-H protons of the urea linkage. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule, including the carbonyl carbon of the urea group and the carbons of the aromatic rings.

Synthesis Workflow

The following diagram illustrates the general synthetic pathway for this compound.

SynthesisWorkflow reagent1 4-Fluoroaniline intermediate 4-Fluorophenyl isocyanate reagent1->intermediate Toluene, Triethylamine reagent2 Triphosgene reagent2->intermediate product This compound intermediate->product Dichloromethane reagent3 4-Fluoroaniline reagent3->product

Caption: Synthesis of this compound.

References

Unveiling the Solubility Profile of 1,3-Bis(4-fluorophenyl)urea in DMSO and Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Bis(4-fluorophenyl)urea in dimethyl sulfoxide (DMSO) and water. Designed for researchers, scientists, and professionals in drug development, this document consolidates available data, outlines detailed experimental methodologies for solubility determination, and presents relevant biological pathways and synthetic workflows.

Executive Summary

This compound is a compound of interest in pharmaceutical and agrochemical research.[1] Its efficacy in various applications is intrinsically linked to its solubility, a critical parameter influencing bioavailability and formulation. This guide establishes that while this compound is soluble in organic solvents like DMSO, it exhibits poor solubility in aqueous solutions.[2][3] This document provides both qualitative and comparative quantitative data to inform research and development efforts.

Physicochemical Properties

A summary of key physicochemical properties for this compound is presented below.

PropertyValueSource
CAS Number 370-22-9[1][2][4][5]
Molecular Formula C₁₃H₁₀F₂N₂O[1][2][5][6]
Molecular Weight 248.23 g/mol [1][2][5][6]
Appearance White to almost white powder/crystal[1]
Melting Point 267 °C[1][2]

Solubility Data

The table below summarizes the available qualitative solubility information.

SolventSolubilityNotes
DMSO SolubleGenerally used as a stock solution solvent for similar compounds.[3]
Water Poor/Slightly SolubleConsistent with the properties of other diarylurea compounds.[3][7]

Experimental Protocol: Solubility Determination

The following is a detailed experimental protocol for determining the aqueous solubility of poorly soluble compounds like this compound, based on a shake-flask method coupled with High-Performance Liquid Chromatography (HPLC).[3]

Objective: To quantify the solubility of this compound in an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS).

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C8, 2.6 µM)[3]

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Stock Solution:

    • Accurately weigh a precise amount of this compound.

    • Dissolve the compound in DMSO to create a concentrated stock solution of known concentration (e.g., 10 mg/mL).[3] This solution serves as the reference standard.

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of this compound to a known volume of PBS (pH 7.4) in a sealed vial. The excess solid is crucial to ensure saturation.

    • Agitate the mixture vigorously at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24 hours) to allow the solution to reach equilibrium.

  • Sample Processing:

    • After incubation, centrifuge the saturated solution at high speed to pellet the undissolved solid.

    • Carefully collect the supernatant, ensuring no solid particles are transferred.

  • HPLC Analysis:

    • Prepare a dilution series of the DMSO stock solution to create a calibration curve.

    • Inject a known volume (e.g., 10 µL) of the diluted standards and the aqueous supernatant (e.g., 100 µL) into the HPLC system.[3]

    • Elute the compound using a suitable mobile phase and detect it via UV absorption at an appropriate wavelength.

  • Data Analysis:

    • Integrate the peak area corresponding to this compound in each chromatogram.

    • Construct a calibration curve by plotting the peak area versus the concentration of the DMSO standards.

    • Use the peak area from the aqueous sample to determine its concentration from the calibration curve. This concentration represents the aqueous solubility of the compound.[3]

Visualizations: Workflow and Biological Context

To provide further context for researchers, the following diagrams illustrate a general synthesis workflow for diarylureas and a relevant signaling pathway where similar compounds have shown activity.

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Product Isolation Amine 4-Phenylenediamine in Aprotic Solvent (e.g., DCM) Addition Dropwise Addition at Room Temperature Amine->Addition Isocyanate 4-Chlorophenyl Isocyanate in Aprotic Solvent Isocyanate->Addition Stirring Stirring (several hours to overnight) Addition->Stirring Monitoring Reaction Monitoring (TLC) Stirring->Monitoring Filtration Collect Precipitate by Filtration Monitoring->Filtration Washing Wash with Solvent Filtration->Washing Drying Dry Under Vacuum Washing->Drying FinalProduct 3-(4-Aminophenyl)-1- (4-chlorophenyl)urea Drying->FinalProduct

Caption: General synthetic workflow for diarylurea compounds.[8]

G COH_SR4 1,3-bis(3,5-dichlorophenyl)urea (Diarylurea Compound) AMPK AMPK (AMP-activated protein kinase) COH_SR4->AMPK Activates pAMPK pAMPK (Phosphorylated AMPK) AMPK->pAMPK Phosphorylation CellCycle Inhibition of Cell Cycle Regulatory Proteins (CDK2, CDK4, Cyclins) pAMPK->CellCycle Leads to Apoptosis Induction of Apoptosis pAMPK->Apoptosis Promotes TumorGrowth Inhibition of Tumor Growth CellCycle->TumorGrowth Apoptosis->TumorGrowth

References

A Technical Guide to 1,3-Bis(4-fluorophenyl)urea: Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties and a representative synthetic protocol for 1,3-Bis(4-fluorophenyl)urea. The information is curated for professionals in research and development, particularly in the fields of medicinal chemistry and material science, where substituted ureas are of significant interest.

Core Properties of this compound

This compound is a symmetrically substituted diaryl urea. Its physical characteristics are foundational for its handling, characterization, and application in further research.

Data Presentation: Physical Properties

The key physical properties of this compound are summarized in the table below for quick reference.

PropertyValue
Appearance White to almost white powder or crystal.[1]
Melting Point 267 °C[1][2]
Molecular Formula C₁₃H₁₀F₂N₂O
Molecular Weight 248.23 g/mol [1]
CAS Number 370-22-9

Experimental Protocols

Detailed methodologies for the determination of the melting point and a general procedure for the synthesis of this compound are provided below.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range close to the literature value suggests a high degree of purity.

Principle: The sample is heated at a controlled rate, and the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder using a mortar and pestle to ensure uniform heat distribution.

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.

  • Measurement:

    • The loaded capillary tube is placed into the heating block of the melting point apparatus.

    • For an unknown compound, a rapid heating rate (e.g., 10-20 °C/min) is used to determine an approximate melting range.

    • For a known compound like this, the apparatus is heated rapidly to about 20 °C below the expected melting point (267 °C).

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.

  • Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2 °C).

Synthesis of this compound

Symmetrical diaryl ureas are commonly synthesized through the reaction of an aromatic amine with a phosgene equivalent, such as triphosgene. This method avoids the direct handling of highly toxic phosgene gas.

Reaction Scheme:

2 equivalents of 4-fluoroaniline react with 1 equivalent of triphosgene in the presence of a base to yield this compound.

Materials:

  • 4-fluoroaniline

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • A tertiary amine base (e.g., triethylamine or diisopropylethylamine)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: A solution of 4-fluoroaniline (2.0 equivalents) in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). A tertiary amine base (2.0-2.2 equivalents) is added to the solution to act as a hydrogen chloride scavenger.

  • Addition of Phosgene Equivalent: A solution of triphosgene (0.34 equivalents) in anhydrous dichloromethane is added dropwise to the stirred solution of 4-fluoroaniline at 0 °C (ice bath). The reaction is exothermic and the addition should be slow to control the temperature.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (typically 2-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is quenched by the addition of water or a dilute aqueous acid solution. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Purification: The solvent is removed under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain a pure crystalline solid.

Visualizations

The following diagrams illustrate the synthesis workflow for symmetrical 1,3-diaryl ureas and the logical flow of melting point determination.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification A 4-Fluoroaniline (2 eq.) P1 Dissolve 4-Fluoroaniline and Base in Solvent A->P1 B Triphosgene (0.34 eq.) P2 Slowly Add Triphosgene Solution at 0°C B->P2 C Tertiary Base (e.g., Triethylamine) C->P1 D Anhydrous Solvent (e.g., DCM) D->P1 P1->P2 P3 Stir at Room Temperature P2->P3 W1 Quench Reaction P3->W1 W2 Separate Organic Layer W1->W2 W3 Wash and Dry W2->W3 W4 Remove Solvent W3->W4 W5 Recrystallize W4->W5 Product Pure this compound W5->Product

Caption: Synthetic workflow for this compound.

Melting_Point_Determination Start Start Prep Grind Sample to Fine Powder Start->Prep Load Pack Sample into Capillary Tube Prep->Load Place Insert Capillary into Apparatus Load->Place Heat_Fast Rapidly Heat to ~20°C Below Expected MP Place->Heat_Fast Heat_Slow Heat Slowly (1-2°C/min) Heat_Fast->Heat_Slow Observe_Start Record Temperature at First Sign of Melting (T_start) Heat_Slow->Observe_Start Observe_End Record Temperature at Complete Liquefaction (T_end) Observe_Start->Observe_End Result Melting Point Range (T_start - T_end) Observe_End->Result

Caption: Experimental workflow for melting point determination.

References

A Technical Guide to 1,3-Bis(4-fluorophenyl)urea: Synthesis, Properties, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-bis(4-fluorophenyl)urea, a symmetrical diaryl urea with potential applications in agrochemicals and medicinal chemistry. While specific biological activity data for this compound is limited in publicly available literature, this document summarizes its known properties, provides a detailed synthesis protocol, and explores the well-established biological activities of structurally related compounds to offer a strong rationale for its investigation as a potential therapeutic agent.

Chemical Identity and Properties

This compound is a white crystalline solid. Its chemical structure is characterized by a central urea moiety symmetrically substituted with two 4-fluorophenyl groups.

Table 1: Chemical Identifiers and Physicochemical Properties [1][2]

PropertyValue
IUPAC Name This compound
Synonyms N,N'-Bis(4-fluorophenyl)urea, 1,3-Di(4-fluorophenyl)urea
CAS Number 370-22-9
Molecular Formula C₁₃H₁₀F₂N₂O
Molecular Weight 248.23 g/mol
Appearance White to almost white powder to crystal
Melting Point 267 °C
Purity (Typical) ≥ 98% (HPLC)

Synthesis Protocol

The synthesis of this compound can be achieved through several established methods for urea formation. A common and effective laboratory-scale synthesis involves the reaction of 4-fluoroaniline with a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate), to generate an isocyanate intermediate in situ, which then reacts with another molecule of the aniline.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general methods for the synthesis of symmetrical diaryl ureas.

Materials:

  • 4-fluoroaniline

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous toluene

  • Standard laboratory glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere is charged with a solution of 4-fluoroaniline (2.0 equivalents) in anhydrous toluene.

  • Formation of Isocyanate Intermediate: In a separate flask, a solution of triphosgene (0.4 equivalents) in anhydrous toluene is prepared. This solution is added dropwise to the stirred solution of 4-fluoroaniline at 0 °C (ice bath).

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aniline.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration.

  • Purification: The crude product is washed with a suitable solvent (e.g., cold DCM or diethyl ether) to remove unreacted starting materials and by-products. The solid is then recrystallized from a solvent such as ethanol to yield pure this compound.[1]

  • Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its identity and purity. The melting point should also be determined and compared to the literature value.

Biological Activity and Therapeutic Potential (Based on Structural Analogs)

Anticancer Activity of Diaryl Ureas

Numerous diaryl urea derivatives have been developed as potent anticancer agents. A prominent example is Sorafenib, a multi-kinase inhibitor. The core diaryl urea moiety is crucial for its mechanism of action, typically by forming key hydrogen bonds within the ATP-binding pocket of kinases.[3]

A closely related compound, 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) , has been shown to exhibit significant anticancer effects in non-small cell lung cancer models.[5] Its mechanism involves the inhibition of Glutathione S-transferase (GST) and the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which leads to cell cycle arrest and apoptosis.[5][6]

Table 2: In Vitro Cytotoxicity (IC₅₀) of the Analog 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) in NSCLC Cell Lines [5]

Cell LineIC₅₀ (µM)
H14171.2 ± 0.2
H16181.5 ± 0.2
H3582.1 ± 0.2
H5202.4 ± 0.3

The presence of fluorine atoms in this compound, as opposed to the chlorine atoms in COH-SR4, can significantly alter the compound's electronic properties, lipophilicity, and metabolic stability, which may translate to a different potency and selectivity profile.[7]

Postulated Mechanism of Action: Kinase Inhibition

Many diaryl urea compounds function as Type II kinase inhibitors. They bind to the inactive "DFG-out" conformation of the kinase, where the Asp-Phe-Gly motif at the start of the activation loop is flipped. The urea moiety typically forms two critical hydrogen bonds: one with the side chain of a conserved glutamic acid in the αC-helix and another with the backbone amide of the DFG-aspartate residue.[3] This stabilizes the inactive conformation, preventing the kinase from performing its signaling function.

Below is a conceptual diagram illustrating this common mechanism of action for diaryl urea-based kinase inhibitors.

G cluster_kinase Kinase ATP-Binding Pocket (Inactive 'DFG-out' Conformation) cluster_interactions Molecular Interactions cluster_outcome Biological Outcome Glu Conserved Glutamate (αC-Helix) DFG DFG-Aspartate (Backbone Amide) HydrophobicPocket Hydrophobic Pocket Compound This compound Compound->Glu H-Bond (Urea N-H) Compound->DFG H-Bond (Urea C=O) Compound->HydrophobicPocket Hydrophobic Interactions (Fluorophenyl Rings) Kinase_Inhibition Kinase Inhibition Pathway_Block Downstream Pathway Blocked Kinase_Inhibition->Pathway_Block leads to Cellular_Effect Antiproliferative Effect (e.g., Apoptosis, Cell Cycle Arrest) Pathway_Block->Cellular_Effect results in

Figure 1. Conceptual diagram of diaryl urea kinase inhibition.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it an attractive candidate for biological screening. While direct evidence of its biological activity is sparse, the well-documented anticancer properties of the diaryl urea scaffold, particularly as kinase inhibitors, provide a strong impetus for its further investigation. Researchers in drug discovery are encouraged to explore the activity of this compound in various cancer cell lines and kinase enzyme assays to elucidate its specific mechanism of action and therapeutic potential.

References

Spectral Analysis of 1,3-Bis(4-fluorophenyl)urea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 1,3-Bis(4-fluorophenyl)urea, a molecule of interest in pharmaceutical and materials science research. The guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized protocols for their acquisition.

Introduction

This compound (C₁₃H₁₀F₂N₂O, Molar Mass: 248.23 g/mol ) is a symmetrical diaryl urea. The presence of fluorophenyl groups and the central urea moiety gives rise to characteristic spectral signatures that are crucial for its identification and structural elucidation. This guide serves as a practical reference for researchers working with this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound based on the analysis of its chemical structure and known spectral data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.7Singlet2HN-H (Urea)
~7.4Multiplet4HAr-H (ortho to -NH)
~7.1Multiplet4HAr-H (meta to -NH)

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~153C=O (Urea)
~158 (d, ¹JCF ≈ 240 Hz)C-F
~136 (d, ⁴JCF ≈ 3 Hz)C-NH
~120 (d, ²JCF ≈ 22 Hz)C (ortho to -NH)
~115 (d, ³JCF ≈ 8 Hz)C (meta to -NH)
Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Spectral Data for this compound (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3400Strong, BroadN-H Stretching
~1630StrongC=O Stretching (Amide I)
~1550StrongN-H Bending (Amide II)
~1500StrongC=C Stretching (Aromatic)
~1210StrongC-N Stretching
~830StrongC-H Bending (para-disubstituted aromatic)
~1150StrongC-F Stretching
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization - EI)

m/zPredicted Fragment
248[M]⁺ (Molecular Ion)
137[F-C₆H₄-N=C=O]⁺
111[F-C₆H₄-NH₂]⁺
95[C₆H₄F]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Pulse Sequence: Standard single-pulse sequence

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: -2 to 12 ppm

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz (or higher) NMR Spectrometer

  • Pulse Sequence: Proton-decoupled pulse sequence

  • Number of Scans: 1024 or more, depending on concentration

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0 to 200 ppm

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

FT-IR Spectroscopy (KBr Pellet Method)
  • Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

  • Grind the mixture thoroughly in an agate mortar and pestle to a fine powder.

  • Transfer a portion of the powder to a pellet die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Acquire the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be collected and subtracted.

Mass Spectrometry (Electron Ionization)
  • Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

  • Heat the probe to volatilize the sample into the ion source.

  • Ionize the gaseous molecules using a standard electron energy of 70 eV.

  • Analyze the resulting fragments using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Record the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the spectral characterization of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

The Biological Activity of Fluorinated Diaryl Ureas: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into pharmacologically active molecules has become a pivotal strategy in modern drug discovery. This guide delves into the biological activities of a prominent class of fluorinated compounds: diaryl ureas. This document provides a comprehensive overview of their mechanisms of action, quantitative biological data, detailed experimental methodologies, and the key signaling pathways they modulate. The unique properties imparted by fluorine, such as increased metabolic stability and enhanced binding affinity, have positioned fluorinated diaryl ureas as potent inhibitors of key cellular processes, particularly in the context of oncology.

Introduction to Fluorinated Diaryl Ureas

Diaryl ureas are a class of organic compounds characterized by a central urea moiety flanked by two aryl groups. The introduction of fluorine atoms to these aryl rings significantly influences their physicochemical and biological properties. This structural modification can lead to enhanced membrane permeability, increased binding affinity for target proteins, and resistance to metabolic degradation, thereby improving pharmacokinetic profiles.

Prominent examples of fluorinated diaryl ureas that have reached clinical significance include Sorafenib and Regorafenib, both of which are multi-kinase inhibitors used in cancer therapy.[1][2] Their mechanism of action primarily involves the inhibition of various protein kinases that are crucial for tumor growth, proliferation, and angiogenesis.[2][3]

Quantitative Biological Activity

The biological efficacy of fluorinated diaryl ureas is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines and specific protein kinases, or their half-maximal effective concentration (EC50) for processes like protein activation. The following tables summarize the reported in vitro activities of several fluorinated diaryl urea compounds.

Table 1: In Vitro Anti-proliferative Activity of Fluorinated Diaryl Ureas in Cancer Cell Lines
Compound/DrugCancer Cell LineIC50 (µM)Reference
SorafenibA549 (NSCLC)-[4]
SorafenibMDA-MB-231 (Breast)-[4]
Compound 1bA549 (NSCLC)More potent than Sorafenib[4]
Compound 1dA549 (NSCLC)More potent than Sorafenib[4]
Compound 1fMDA-MB-231 (Breast)More potent than Sorafenib[4]
Compound 1iMDA-MB-231 (Breast)More potent than Sorafenib[4]
Compound 24PC-3 (Prostate)0.67[2]
Compound 24HCT-116 (Colon)0.80[2]
Compound 24ACHN (Renal)0.87[2]
Compound 12bHepG-2 (Liver)11.5[5]
Compound 12bA2780CP (Ovarian)11.6[5]
Compound 12bMDA-MB-231 (Breast)13[5]
FND-4bMCF-7 (Breast)Dose-dependent decrease in proliferation[6]
FND-4bT-47D (Breast)Dose-dependent decrease in proliferation[6]
FND-4bMDA-MB-231 (Breast)Dose-dependent decrease in proliferation[6]
FND-4bHCC-1806 (Breast)Dose-dependent decrease in proliferation[6]

Note: NSCLC stands for Non-Small Cell Lung Cancer.

Table 2: Kinase Inhibitory Activity of Fluorinated Diaryl Ureas
Compound/DrugTarget KinaseIC50 (nM)Reference
SorafenibVEGFR-249[5]
Compound 9eVEGFR-252.4[1]
Compound 4VEGFR-250[2]
Compound 5VEGFR-279[2]
Compound 12bVEGFR-292[5]
TivozanibVEGFR-130[3]
TivozanibVEGFR-26.5[3]
TivozanibVEGFR-315[3]
Table 3: AMPK Activation by Fluorinated Diaryl Ureas
Compound FamilyActivation Concentration (µM)Reference
Fluorinated N,N'-diarylureas1-3[7]
FND-4bActivates AMPK in breast cancer cells[6][8]

Key Signaling Pathways Modulated by Fluorinated Diaryl Ureas

Fluorinated diaryl ureas exert their biological effects by modulating critical signaling pathways involved in cell growth, survival, and proliferation. The two primary pathways targeted are the RAF-MEK-ERK and the PI3K/Akt/mTOR pathways. Additionally, some compounds have been shown to activate the AMP-activated protein kinase (AMPK) pathway.

Inhibition of the RAF-MEK-ERK Signaling Pathway

The RAF-MEK-ERK pathway is a central signaling cascade that transmits extracellular signals to the nucleus, leading to changes in gene expression and cellular responses. Fluorinated diaryl ureas, such as Sorafenib, are potent inhibitors of RAF kinases (B-RAF and C-RAF).[9] By binding to the ATP-binding pocket of RAF, these compounds prevent the phosphorylation and activation of MEK, which in turn cannot phosphorylate and activate ERK.[10] This blockade of the RAF-MEK-ERK pathway ultimately inhibits cell proliferation and induces apoptosis.[10][11]

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Fluorinated_Diaryl_Urea Fluorinated Diaryl Urea Fluorinated_Diaryl_Urea->RAF Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Protein Synthesis mTOR->Cell_Growth Fluorinated_Diaryl_Urea Fluorinated Diaryl Urea Fluorinated_Diaryl_Urea->PI3K Inhibits AMPK_Activation_Workflow Fluorinated_Diaryl_Urea Fluorinated Diaryl Urea AMPK AMPK Fluorinated_Diaryl_Urea->AMPK Activates p_AMPK Phosphorylated AMPK (Active) AMPK->p_AMPK Phosphorylation mTOR_Inhibition mTOR Pathway Inhibition p_AMPK->mTOR_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest p_AMPK->Cell_Cycle_Arrest Apoptosis Apoptosis p_AMPK->Apoptosis Cell_Viability_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat with Fluorinated Diaryl Urea Incubate_Overnight->Treat_Cells Incubate_24_72h Incubate for 24-72 hours Treat_Cells->Incubate_24_72h Add_Viability_Reagent Add Viability Reagent (e.g., MTT) Incubate_24_72h->Add_Viability_Reagent Incubate_2_4h Incubate for 2-4 hours Add_Viability_Reagent->Incubate_2_4h Read_Plate Read Plate (Absorbance/Fluorescence) Incubate_2_4h->Read_Plate Analyze_Data Analyze Data (Calculate IC50) Read_Plate->Analyze_Data End End Analyze_Data->End

References

An In-depth Technical Guide to the Safety and Hazards of 1,3-Bis(4-fluorophenyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety data and potential hazards associated with 1,3-Bis(4-fluorophenyl)urea (CAS No. 370-22-9). The information is intended to inform researchers, scientists, and professionals in drug development about the safe handling, storage, and potential risks of this compound. It is important to note that a complete, officially recognized Safety Data Sheet (SDS) for this specific compound was not publicly available at the time of this writing. Therefore, some of the toxicological information has been extrapolated from data on structurally related compounds, such as other diaryl ureas and generic urea.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the first step in ensuring its safe handling. The known properties of this compound are summarized in the table below.

PropertyValue
CAS Number 370-22-9
Molecular Formula C₁₃H₁₀F₂N₂O
Molecular Weight 248.23 g/mol
Appearance White to almost white powder or crystal
Melting Point 267 °C
Purity Typically ≥98% (as determined by HPLC)

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound has been identified as causing serious eye irritation.

GHS Classification:

  • Hazard Class: Serious eye damage/eye irritation (Category 2A)

  • Hazard Statement: H319 - Causes serious eye irritation.

Pictogram:

alt text

Signal Word: Warning

Precautionary Statements:

  • P264: Wash hands and face thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

While specific data on other hazards for this compound is limited, research on other substituted diaryl ureas suggests that this class of compounds can have biological activity, including potential use as anticancer and antimicrobial agents. The toxicological profile of a specific compound is highly dependent on its unique structure.

Toxicological Information

Experimental Protocols

To rigorously assess the safety of a novel compound like this compound, standardized experimental protocols are employed. Below are generalized methodologies for key toxicological assessments.

Acute Oral Toxicity Study (General Protocol based on OECD Guideline 423)

This method provides information on the hazardous properties and allows for the substance to be ranked and classified according to the GHS for acute toxicity.

Objective: To determine the acute oral toxicity of a substance.

Methodology:

  • Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.

  • Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycle, and are acclimatized for at least 5 days before the study.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. Animals are fasted prior to dosing.

  • Dose Levels: A stepwise procedure is used with a starting dose of 300 mg/kg body weight. The outcome of the first dose group determines the dose for the next group (either higher or lower).

  • Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.

  • Necropsy: All animals (including those that die during the test and those sacrificed at the end) are subjected to a gross necropsy.

  • Data Analysis: The LD50 is estimated based on the mortality observed at the different dose levels.

In Vitro Eye Irritation Test: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (General Protocol based on OECD Guideline 492)

This in vitro method provides an alternative to in vivo eye irritation testing in rabbits.

Objective: To identify chemicals that cause serious eye damage.

Methodology:

  • Test System: A commercially available reconstructed human cornea-like epithelium (RhCE) tissue model is used.

  • Procedure:

    • The test substance is applied topically to the surface of the RhCE tissue.

    • The tissues are incubated for a defined exposure period.

    • After exposure, the tissues are rinsed and transferred to fresh medium.

    • The viability of the tissue is assessed using a quantitative cell viability assay (e.g., MTT assay).

  • Data Analysis: The reduction in tissue viability compared to negative controls is used to classify the substance's eye irritation potential. A substance is classified as an irritant if the mean tissue viability is below a certain threshold.

Visualizations

The following diagrams illustrate key safety information and experimental workflows.

Hazard_and_PPE cluster_chemical This compound cluster_hazards Identified Hazards cluster_ppe Required Personal Protective Equipment (PPE) Chemical Chemical Powder EyeIrritation Causes Serious Eye Irritation (H319) Chemical->EyeIrritation leads to Gloves Gloves Chemical->Gloves handle with Coat Lab Coat Chemical->Coat handle with Goggles Safety Goggles EyeIrritation->Goggles requires

Figure 1: Hazards and recommended PPE for handling this compound.

Acute_Toxicity_Workflow start Start: Acute Oral Toxicity Study animal_prep Animal Selection & Acclimatization start->animal_prep dosing Single Dose Administration (Gavage) animal_prep->dosing observation Observation Period (14 days) dosing->observation data_collection Record Clinical Signs, Body Weight, Mortality observation->data_collection necropsy Gross Necropsy of all Animals data_collection->necropsy analysis Data Analysis & LD50 Estimation necropsy->analysis end End: Classification of Toxicity analysis->end

Figure 2: Generalized workflow for an acute oral toxicity study.

Conclusion

This compound is a chemical compound for which comprehensive safety data is not widely available. The primary known hazard is serious eye irritation. Researchers and other professionals handling this substance should exercise caution, adhere to standard laboratory safety practices, and use appropriate personal protective equipment, particularly eye protection. Further toxicological studies are necessary to fully characterize the safety profile of this compound. In the absence of specific data, it is prudent to treat this compound as potentially hazardous upon inhalation, ingestion, and skin contact.

Methodological & Application

Application Note and Protocol: Synthesis of 1,3-Bis(4-fluorophenyl)urea from 4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Bis(4-fluorophenyl)urea is a diaryl urea derivative with applications in medicinal chemistry and materials science.[1] Diaryl ureas are a class of compounds known for their diverse biological activities, including acting as kinase inhibitors for cancer therapy.[2] This document provides a detailed protocol for the synthesis of this compound from 4-fluoroaniline using triphosgene as a safer alternative to phosgene gas. The protocol is designed to be a reliable method for laboratory-scale synthesis.

Reaction Scheme

The synthesis of this compound from 4-fluoroaniline proceeds via the in-situ formation of a 4-fluorophenyl isocyanate intermediate from one equivalent of 4-fluoroaniline and triphosgene. This is followed by the reaction of the isocyanate with a second equivalent of 4-fluoroaniline to yield the desired symmetrical diaryl urea.

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of diaryl ureas from anilines and triphosgene.[2][3]

Materials and Reagents

  • 4-Fluoroaniline

  • Triphosgene

  • Triethylamine (Et3N) or other suitable base

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography (if necessary)

  • Hexane and Ethyl Acetate for chromatography (if necessary)

Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Procedure

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 4-fluoroaniline (2.0 equivalents). Dissolve the aniline in anhydrous dichloromethane.

  • Formation of Isocyanate (in-situ): In a separate flask, dissolve triphosgene (0.33 equivalents) in anhydrous dichloromethane. Slowly add the triphosgene solution to the stirred solution of 4-fluoroaniline at 0 °C (ice bath).

  • Reaction with Second Equivalent of Aniline: After the addition of triphosgene is complete, add triethylamine (2.0 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by silica gel column chromatography if necessary to yield the pure this compound.

  • Characterization: The final product should be characterized by determining its melting point and using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterValueReference
Molecular FormulaC13H10F2N2O[4]
Molecular Weight248.23 g/mol [4]
AppearanceWhite to off-white solid[1]
Melting Point267 °C[1][4]
Purity (by HPLC)≥ 98%[1]
Expected Yield85-95%(Estimated based on similar reactions)

Visualizations

synthesis_workflow cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_reaction Urea Formation cluster_product Product 4-Fluoroaniline_1 4-Fluoroaniline (1 eq) Isocyanate 4-Fluorophenyl isocyanate (in-situ) 4-Fluoroaniline_1->Isocyanate Forms Triphosgene Triphosgene Triphosgene->Isocyanate Reacts with Reaction_Vessel Reaction Mixture (DCM, Et3N) Isocyanate->Reaction_Vessel 4-Fluoroaniline_2 4-Fluoroaniline (1 eq) 4-Fluoroaniline_2->Reaction_Vessel Product This compound Reaction_Vessel->Product Yields

Caption: Synthesis workflow for this compound.

logical_relationship Start Start Synthesis Dissolve Dissolve 4-Fluoroaniline in anhydrous DCM Start->Dissolve Add_Triphosgene Add Triphosgene solution to Aniline solution at 0°C Dissolve->Add_Triphosgene Prepare_Triphosgene Prepare Triphosgene solution in DCM Prepare_Triphosgene->Add_Triphosgene Add_Base Add Triethylamine dropwise at 0°C Add_Triphosgene->Add_Base React Stir at room temperature (2-4 hours) Add_Base->React Monitor Monitor reaction by TLC React->Monitor Monitor->React Incomplete Workup Aqueous Work-up (NaHCO3, H2O, Brine) Monitor->Workup Reaction Complete Dry Dry organic layer (MgSO4) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Recrystallization or Column Chromatography Concentrate->Purify Characterize Characterize Product (MP, NMR, MS) Purify->Characterize End End Product Characterize->End

Caption: Detailed experimental workflow for the synthesis protocol.

References

Application Notes and Protocols for 1,3-Bis(4-fluorophenyl)urea as a Kinase Inhibitor in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the evaluation of 1,3-Bis(4-fluorophenyl)urea as a potential kinase inhibitor for cancer research and drug development. Due to the limited publicly available data on this compound, this guide utilizes Sorafenib, a structurally related and well-characterized diaryl urea-based multi-kinase inhibitor, as a representative compound. The provided methodologies and data can serve as a robust framework for investigating novel diaryl urea compounds.

Introduction to Diaryl Urea-Based Kinase Inhibitors

Diaryl urea compounds represent a significant class of small molecule kinase inhibitors used in oncology.[1][2][3][4][5] Their mechanism of action often involves targeting key kinases in signaling pathways that are crucial for tumor cell proliferation, survival, and angiogenesis.[6][7][8] Sorafenib, an FDA-approved drug, exemplifies this class by inhibiting multiple kinases, including RAF kinases (BRAF and c-RAF) within the MAPK/ERK signaling cascade, as well as receptor tyrosine kinases such as VEGFR and PDGFR that are involved in angiogenesis.[6][7][8][9][10][11][12] The structural motif of diaryl urea is pivotal for binding to the kinase domain.[2][5]

Mechanism of Action: The MAPK/ERK and Angiogenesis Pathways

This compound, like other diaryl ureas, is hypothesized to function as a Type II kinase inhibitor, binding to the inactive conformation of the kinase. The primary targets are likely within the MAPK/ERK and angiogenesis signaling pathways.

MAPK/ERK Signaling Pathway: This pathway is a critical regulator of cell proliferation, differentiation, and survival.[13] In many cancers, this pathway is constitutively active due to mutations in genes like BRAF or RAS.[6][7] Diaryl urea inhibitors can block the kinase activity of RAF, preventing the phosphorylation and activation of MEK, which in turn cannot phosphorylate and activate ERK.[6][14] This blockade halts the downstream signaling cascade that promotes uncontrolled cell growth.

Angiogenesis Signaling Pathway: Tumor growth is dependent on the formation of new blood vessels, a process regulated by growth factors like VEGF and PDGF.[10] These factors bind to their respective receptor tyrosine kinases (VEGFR and PDGFR) on endothelial cells, activating downstream signaling that leads to angiogenesis.[6][10] By inhibiting these receptors, diaryl urea compounds can cut off the tumor's blood and nutrient supply, thereby impeding its growth.[6][15]

MAPK_Angiogenesis_Pathway cluster_0 MAPK/ERK Pathway cluster_1 Angiogenesis Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF (BRAF, c-RAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor_MAPK This compound (e.g., Sorafenib) Inhibitor_MAPK->RAF VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Angiogenesis Inhibitor_Angio This compound (e.g., Sorafenib) Inhibitor_Angio->VEGFR Inhibitor_Angio->PDGFR Kinase_Assay_Workflow start Start prep_inhibitor Prepare serial dilutions of inhibitor start->prep_inhibitor prep_kinase Prepare kinase reaction mix (enzyme, substrate, buffer) start->prep_kinase incubate Pre-incubate kinase mix with inhibitor prep_inhibitor->incubate prep_kinase->incubate initiate Initiate reaction with ATP (e.g., γ-³³P-ATP) incubate->initiate reaction Incubate at 30-37°C initiate->reaction stop Stop reaction reaction->stop detect Detect substrate phosphorylation stop->detect analyze Analyze data and calculate IC50 detect->analyze end End analyze->end MTT_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate_adhesion Incubate for 24h for cell adhesion seed_cells->incubate_adhesion treat_cells Treat cells with serial dilutions of inhibitor incubate_adhesion->treat_cells incubate_treatment Incubate for 48-72h treat_cells->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h (formazan formation) add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data and calculate IC50 read_absorbance->analyze end End analyze->end

References

Application of 1,3-Bis(4-fluorophenyl)urea in Herbicide Formulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and patent databases do not provide specific quantitative herbicidal efficacy data or detailed formulation protocols for 1,3-Bis(4-fluorophenyl)urea. The following application notes and protocols are based on the well-established properties of the broader class of phenylurea herbicides, which share a common mechanism of action. Data for representative phenylurea herbicides are provided for illustrative purposes.

Introduction

These notes are intended for researchers, scientists, and professionals in drug and herbicide development, providing a framework for the formulation and evaluation of this compound as a potential herbicidal agent.

Mechanism of Action: Photosystem II Inhibition

Phenylurea herbicides, including presumably this compound, act by disrupting the photosynthetic electron transport chain in the chloroplasts of susceptible plants.[1] They bind to the D1 protein of the Photosystem II (PSII) complex, specifically at the QB binding site. This binding blocks the electron flow from the primary quinone acceptor (QA) to plastoquinone (PQ).[1] The interruption of this electron transport chain halts the production of ATP and NADPH, which are essential for CO2 fixation and the synthesis of carbohydrates. The blockage also leads to the formation of reactive oxygen species that cause lipid peroxidation and membrane damage, ultimately leading to cell death.[1]

PSII_Inhibition cluster_thylakoid Thylakoid Membrane cluster_stroma Stroma PSII Photosystem II (PSII) Pheo Pheophytin PSII->Pheo Light Energy QA QA Pheo->QA e- QB QB Site on D1 Protein QA->QB e- PQ Plastoquinone Pool QB->PQ e- ATP_NADPH ATP & NADPH Production PQ->ATP_NADPH Electron Transport Chain Herbicide This compound Herbicide->QB Binds to QB site Block->PQ

Caption: Mechanism of Photosystem II inhibition by this compound.

Data Presentation: Efficacy of Phenylurea Herbicides

As specific quantitative data for this compound is unavailable, the following table presents representative herbicidal activity data for other fluorinated phenylurea derivatives against various weed species. This data is intended to provide a comparative context for the potential efficacy of similar compounds. The IC50 value represents the concentration of the herbicide required to inhibit the growth of the plant by 50%.[2]

CompoundTarget Weed SpeciesIC50 (mg/L)[2]
N-(3-trifluoromethylphenyl)-N'-(2-amino-4-chloro-6-methylpyrimidyl) ureaSetaria viridis (SV)11.67
N-(3-trifluoromethylphenyl)-N'-(2-amino-4-chloro-6-methylpyrimidyl) ureaAmaranthus retroflexus (AR)>100
N-(4-Fluorophenyl)-N'-(2-amino-4-hydroxy-6-methylpyrimidl) ureaSetaria viridis (SV)47.78
N-(4-Fluorophenyl)-N'-(2-amino-4-hydroxy-6-methylpyrimidl) ureaAmaranthus retroflexus (AR)>100
Bensulfuron (Commercial Herbicide)Setaria viridis (SV)27.45
Bensulfuron (Commercial Herbicide)Amaranthus retroflexus (AR)35.24

Experimental Protocols

The following are generalized protocols for the formulation and evaluation of a novel phenylurea herbicide like this compound.

Protocol 1: General Formulation of a Phenylurea Herbicide as a Wettable Powder (WP)

This protocol describes the preparation of a simple wettable powder formulation, a common type for phenylurea herbicides.

Materials:

  • This compound (active ingredient, a.i.)

  • Wetting agent (e.g., sodium dodecylbenzenesulfonate)

  • Dispersing agent (e.g., sodium lignosulfonate)

  • Carrier/filler (e.g., kaolin clay, silica)

  • Air-jet mill or similar grinding apparatus

  • Blender

Procedure:

  • Pre-milling: Combine the active ingredient, wetting agent, dispersing agent, and a portion of the carrier in a blender. Mix thoroughly until a homogenous powder is obtained.

  • Milling: Transfer the pre-milled mixture to an air-jet mill. Grind the mixture to a fine particle size (typically 5-10 µm). The particle size is critical for the stability of the suspension when mixed with water.

  • Final Blending: Combine the milled concentrate with the remaining carrier in a blender. Mix until the active ingredient is uniformly distributed throughout the formulation.

  • Quality Control: Test the final product for wettability, suspensibility, and particle size to ensure it meets the required specifications for a wettable powder.

Protocol 2: Greenhouse Efficacy Bioassay

This protocol outlines a method for determining the herbicidal efficacy of this compound on target weed species in a controlled environment.[1]

Materials:

  • Seeds of target weed species (e.g., Setaria viridis, Amaranthus retroflexus)

  • Pots (10 cm diameter) with a standardized potting mix

  • Wettable powder formulation of this compound

  • Non-ionic surfactant

  • Calibrated laboratory sprayer

  • Greenhouse with controlled temperature, light, and humidity

  • Analytical balance and volumetric flasks

Procedure:

  • Plant Propagation: Sow a consistent number of seeds per pot and allow them to germinate and grow to a specific stage (e.g., 2-3 leaf stage).

  • Herbicide Preparation: Prepare a stock solution of the this compound formulation. Create a series of dilutions to establish a dose-response curve (e.g., 0, 10, 50, 100, 200, 500 mg/L). Add a non-ionic surfactant to the spray solutions as required.

  • Herbicide Application: Evenly apply the herbicide solutions to the foliage of the plants using a calibrated sprayer. Include an untreated control group (sprayed with water and surfactant only).

  • Incubation: Place the treated pots in a greenhouse in a randomized complete block design to minimize the effects of environmental variability.

  • Data Collection: Assess the visual injury (phytotoxicity) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a 0% (no injury) to 100% (complete plant death) scale. At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and weigh it to determine the percent reduction in biomass compared to the control.

  • Data Analysis: Analyze the data to determine the dose-response relationship and calculate the effective dose for 50% growth inhibition (ED50).

Herbicide_Screening_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis A Plant Propagation (Target Weed Species) D Herbicide Application (Calibrated Sprayer) A->D B Herbicide Formulation (e.g., Wettable Powder) C Preparation of Spray Solutions (Dose-Response) B->C C->D E Incubation (Controlled Greenhouse) D->E F Visual Injury Assessment (Phytotoxicity Rating) E->F G Biomass Measurement (Dry Weight) E->G H Dose-Response Analysis (ED50 Calculation) F->H G->H

Caption: General experimental workflow for greenhouse herbicide efficacy screening.

References

Application Notes and Protocols: 1,3-Bis(4-fluorophenyl)urea for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 1,3-bis(4-fluorophenyl)urea as a key building block in the synthesis of advanced fluorinated aromatic polyamides (aramids). The incorporation of the fluorophenyl urea moiety can impart desirable properties to polymers, including enhanced thermal stability, improved solubility, and modified mechanical performance.

Introduction

This compound is a versatile difunctional monomer that can be employed in polycondensation reactions to create high-performance polymers. Its rigid aromatic structure, coupled with the presence of fluorine atoms and a urea linkage, offers a unique combination of properties that are attractive for applications in specialty materials and potentially in drug delivery systems where polymer matrices with specific characteristics are required. This document outlines the synthesis of a novel fluorinated aramid via low-temperature solution polycondensation of this compound with terephthaloyl chloride.

Polymer Synthesis: Fluorinated Aromatic Polyamide

Reaction Scheme

The synthesis of the fluorinated aromatic polyamide proceeds via a low-temperature solution polycondensation reaction between this compound and terephthaloyl chloride in an amide-type solvent.

Polymer_Synthesis Monomer1 This compound Reaction Low-Temperature Polycondensation Monomer1->Reaction Monomer2 Terephthaloyl Chloride Monomer2->Reaction Solvent N-Methyl-2-pyrrolidone (NMP) + LiCl Solvent->Reaction Reaction Medium Polymer Fluorinated Aromatic Polyamide Reaction->Polymer Forms

Caption: Synthetic pathway for the fluorinated aromatic polyamide.

Experimental Protocol: Low-Temperature Solution Polycondensation

This protocol details the synthesis of a high-molecular-weight fluorinated aromatic polyamide.

Materials:

  • This compound (≥98% purity)

  • Terephthaloyl chloride (≥99% purity, freshly purified by sublimation or recrystallization)

  • N-Methyl-2-pyrrolidone (NMP) (anhydrous)

  • Lithium chloride (LiCl) (anhydrous)

  • Methanol

  • Deionized water

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube

  • Low-temperature bath (e.g., ice-salt bath)

  • Syringe or dropping funnel

  • High-speed blender

  • Vacuum oven

Procedure:

  • Drying: Dry the this compound and lithium chloride in a vacuum oven at 80 °C for at least 12 hours before use.

  • Reaction Setup: Assemble the three-necked flask with the mechanical stirrer and nitrogen inlet. Flame-dry the glassware under a nitrogen stream to ensure anhydrous conditions.

  • Monomer Dissolution: To the flask, add this compound (e.g., 10 mmol, 2.482 g) and anhydrous lithium chloride (e.g., 0.42 g, 10 mmol). Add anhydrous NMP (to achieve a final polymer concentration of 5-10% w/v, e.g., 40 mL). Stir the mixture under a gentle nitrogen flow until all solids are completely dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using a low-temperature bath.

  • Addition of Acyl Chloride: Slowly add solid terephthaloyl chloride (e.g., 10 mmol, 2.030 g) to the stirred solution in one portion. An alternative is to dissolve the terephthaloyl chloride in a small amount of anhydrous NMP and add it dropwise.

  • Polymerization: Continue stirring the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature. Continue stirring for an additional 12-24 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.

  • Precipitation: Pour the viscous polymer solution into a high-speed blender containing methanol (e.g., 500 mL). The polymer will precipitate as a fibrous solid.

  • Washing: Collect the polymer by filtration. Wash the polymer thoroughly with hot water to remove any residual NMP and LiCl, followed by a final wash with methanol.

  • Drying: Dry the resulting fluorinated aromatic polyamide in a vacuum oven at 100-120 °C for 24 hours or until a constant weight is achieved.

Expected Polymer Properties

The properties of the resulting polymer are expected to be influenced by the rigid urea linkage and the fluorine substitution. The following table summarizes the anticipated properties based on data from analogous aromatic polyamides.

PropertyExpected Value
Inherent Viscosity (dL/g) 0.8 - 1.5
Glass Transition Temperature (Tg, °C) 280 - 350
5% Weight Loss Temperature (TGA, °C) > 450
Solubility Soluble in aprotic polar solvents (e.g., NMP, DMAc, DMF) containing LiCl.
Film-forming capability Capable of forming tough, flexible films from solution casting.

Characterization Workflow

A typical workflow for the characterization of the synthesized fluorinated aromatic polyamide is outlined below.

Characterization_Workflow Start Synthesized Polymer Viscometry Inherent Viscosity (Molecular Weight Indication) Start->Viscometry FTIR FTIR Spectroscopy (Structural Confirmation) Start->FTIR NMR NMR Spectroscopy (Detailed Structure) Start->NMR TGA Thermogravimetric Analysis (Thermal Stability) Start->TGA DSC Differential Scanning Calorimetry (Glass Transition) Start->DSC Solubility Solubility Testing (Processability) Start->Solubility End Full Characterization Viscometry->End FTIR->End NMR->End TGA->End DSC->End Mechanical Mechanical Testing (Film Properties) Solubility->Mechanical Mechanical->End

Caption: Workflow for polymer characterization.

Potential Applications

The unique properties of fluorinated aromatic polyamides derived from this compound suggest their potential use in a variety of advanced applications:

  • High-Performance Films and Coatings: Their expected thermal stability and mechanical strength make them suitable for protective coatings and films in demanding environments.

  • Membranes for Separations: The presence of fluorine can modify the free volume and surface energy of the polymer, making it a candidate for gas separation or filtration membranes.

  • Advanced Composites: As a matrix material, these polymers could be used to create lightweight and strong composite materials for aerospace and automotive applications.

  • Biomaterials and Drug Delivery: The biocompatibility and controlled degradation of certain polyamides, potentially influenced by the urea linkage, could be explored for applications in drug delivery systems and medical devices.

Safety and Handling

  • This compound: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Terephthaloyl Chloride: This compound is corrosive and a lachrymator. Handle it in a fume hood with appropriate PPE. It reacts with moisture, so it should be handled under anhydrous conditions.

  • N-Methyl-2-pyrrolidone (NMP): NMP is a reproductive toxin. Handle with care in a fume hood and avoid skin contact.

  • General Precautions: Follow standard laboratory safety procedures when conducting the synthesis and characterization of these materials.

Application Notes and Protocols for Studying Enzyme Inhibition by 1,3-Bis(4-fluorophenyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for investigating the enzyme inhibitory potential of 1,3-Bis(4-fluorophenyl)urea. It includes detailed protocols for a fluorescence-based enzyme inhibition assay, data presentation guidelines, and diagrams of a representative signaling pathway and experimental workflow. While the specific enzyme targets of this compound are not yet fully elucidated, the methodologies described herein can be adapted to screen this compound against various enzymes and to characterize its inhibitory properties upon target identification.

Introduction

Urea-based compounds represent a significant class of molecules with diverse biological activities, including the inhibition of various enzymes. Several urea derivatives have been investigated as inhibitors of enzymes such as urease, kinases like FGFR1 and those in the PI3K/Akt/mTOR pathway, and glutathione S-transferase (GST). For instance, 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) has been shown to inhibit GST activity and activate the AMPK pathway, demonstrating the potential of this chemical scaffold in enzyme-targeted drug discovery.[1][2][3] The subject of this protocol, this compound, is a structurally related compound whose enzyme inhibitory profile is of considerable interest.

The following protocols are based on a well-established, fluorescence-based assay for screening enzyme inhibitors, which can be adapted for high-throughput screening (HTS) to identify and characterize the inhibitory activity of this compound against a panel of enzymes.[4][5][6][7][8]

Section 1: Data Presentation

Quantitative data from enzyme inhibition assays should be meticulously organized to facilitate clear interpretation and comparison. The following tables provide templates for presenting key findings.

Table 1: Inhibitory Activity of this compound against Target Enzyme

CompoundConcentration (µM)% InhibitionIC₅₀ (µM)
This compound0.1
1
10
50
100
Positive Control Inhibitor10

Table 2: Assay Validation Parameters

ParameterValueAcceptance Criteria
Z'-factor0.5 - 1.0
Signal-to-Background Ratio> 3
Coefficient of Variation (%CV)< 15%

Section 2: Experimental Protocols

This section outlines a detailed protocol for a fluorescence-based enzyme inhibition assay, which can be readily adapted for screening this compound. The protocol is based on the principles of soluble epoxide hydrolase (sEH) inhibitor screening assays, which utilize a fluorogenic substrate.[4][5][6][7]

Protocol 2.1: Fluorescence-Based Enzyme Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the activity of a target enzyme using a fluorogenic substrate.

Materials:

  • This compound (test compound)

  • Recombinant human target enzyme

  • Fluorogenic enzyme substrate (e.g., PHOME for sEH)[4][5][6][7]

  • Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)[5]

  • Positive Control Inhibitor (a known inhibitor of the target enzyme)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorescence plate reader with excitation/emission wavelengths of 330/465 nm (adjust as per substrate)[4][7]

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing (e.g., 10 mM, 1 mM, 100 µM, 10 µM, 1 µM).

    • Prepare a stock solution of the positive control inhibitor in DMSO.

  • Assay Plate Setup:

    • Design the plate layout to include wells for:

      • 100% Activity Control (enzyme + substrate + DMSO vehicle)

      • Inhibitor Wells (enzyme + substrate + test compound)

      • Positive Control Wells (enzyme + substrate + positive control inhibitor)

      • Background Control (substrate + DMSO vehicle, no enzyme)

    • Add 1 µL of the appropriate DMSO solution (test compound, positive control, or pure DMSO) to the corresponding wells of the 96-well plate.

  • Enzyme and Substrate Preparation:

    • Dilute the recombinant enzyme to the desired concentration in pre-chilled assay buffer. The optimal concentration should be determined empirically to ensure a robust signal.[5]

    • Dilute the fluorogenic substrate to the desired concentration in the assay buffer. The optimal concentration is typically near the Kₘ value for the enzyme.[5]

  • Assay Execution:

    • Add 90 µL of the diluted enzyme solution to each well, except for the background control wells. Add 90 µL of assay buffer to the background control wells.

    • Incubate the plate for 15 minutes at room temperature to allow the test compound to interact with the enzyme.

    • Initiate the enzymatic reaction by adding 10 µL of the diluted substrate solution to all wells.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity at an excitation wavelength of 330 nm and an emission wavelength of 465 nm.[4][7] Readings can be taken kinetically over a period of time (e.g., 20-40 minutes) or as an endpoint measurement.[5][8]

  • Data Analysis:

    • Subtract the average fluorescence of the background control wells from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of 100% Activity Control Well)] x 100

    • Plot the % Inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[8]

Section 3: Mandatory Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs. The following diagrams were created using the DOT language.

Signaling Pathway

This diagram illustrates a generic signaling pathway that can be targeted by an enzyme inhibitor. Inhibition of the target enzyme disrupts the downstream signaling cascade, affecting cellular processes.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus External_Signal External Signal Receptor Receptor External_Signal->Receptor Enzyme_A Enzyme A Receptor->Enzyme_A Target_Enzyme Target Enzyme (e.g., Kinase, Hydrolase) Enzyme_A->Target_Enzyme Signaling_Protein_B Signaling Protein B Target_Enzyme->Signaling_Protein_B Activates Downstream_Effector Downstream Effector Signaling_Protein_B->Downstream_Effector Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Inhibitor This compound Inhibitor->Target_Enzyme Inhibits Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Gene_Expression->Cellular_Response

Caption: Generic signaling pathway susceptible to enzyme inhibition.

Experimental Workflow

This diagram outlines the key steps of the fluorescence-based enzyme inhibition assay protocol.

G Start Start: Prepare Reagents Compound_Prep 1. Prepare this compound and Control Dilutions Start->Compound_Prep Plate_Setup 2. Add Compounds/Controls to 96-Well Plate Compound_Prep->Plate_Setup Enzyme_Add 3. Add Diluted Enzyme Solution Plate_Setup->Enzyme_Add Incubation 4. Incubate at Room Temperature Enzyme_Add->Incubation Reaction_Start 5. Initiate Reaction with Fluorogenic Substrate Incubation->Reaction_Start Measurement 6. Measure Fluorescence Reaction_Start->Measurement Data_Analysis 7. Calculate % Inhibition and IC₅₀ Measurement->Data_Analysis End End: Report Results Data_Analysis->End

Caption: Workflow for the enzyme inhibition assay.

References

Preparation of a Stock Solution of 1,3-Bis(4-fluorophenyl)urea: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of 1,3-Bis(4-fluorophenyl)urea, a compound of interest in pharmaceutical and agrochemical research. Due to its limited aqueous solubility, proper preparation of a concentrated stock solution in an appropriate organic solvent is crucial for accurate and reproducible experimental results.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for accurate calculations and safe handling of the compound.

PropertyValueReference
Molecular Formula C₁₃H₁₀F₂N₂O[1]
Molecular Weight 248.23 g/mol [1][2]
CAS Number 370-22-9[1]
Appearance White to almost white powder/crystal
Solubility Slightly soluble in water.[3] A structurally similar compound, 1,3-diphenylurea, is soluble in DMSO and dimethylformamide at approximately 30 mg/mL. Recrystallization from absolute ethanol has been reported, suggesting solubility in this solvent, particularly with heating.[4]
Storage Store at 2-8°C.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is recommended as the primary solvent due to the poor water solubility of many diaryl ureas.

Materials:

  • This compound (solid)

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Spatula

  • Appropriate glass vial with a screw cap (e.g., amber glass vial)

  • Pipettes

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 248.23 g/mol x 1000 mg/g

      • Mass = 2.48 mg

  • Weighing the compound:

    • Carefully weigh out 2.48 mg of this compound using an analytical balance and transfer it to a clean, dry glass vial.

  • Adding the solvent:

    • Add 1 mL of anhydrous DMSO to the vial containing the compound.

  • Dissolution:

    • Securely cap the vial and vortex the mixture thoroughly for 1-2 minutes.

    • Visually inspect the solution to ensure all the solid has dissolved.

    • If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 30-40°C) can be applied. Intermittently vortex the solution during warming.

    • Alternatively, sonication for 5-10 minutes can aid in dissolution.

  • Storage:

    • Once fully dissolved, the stock solution should be stored at -20°C for short- to mid-term storage. For long-term storage, aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles. It is advisable to prepare urea solutions fresh when possible to avoid potential degradation products like cyanate.

Note on Determining Maximum Solubility: If a higher concentration stock solution is required, the maximum solubility in the chosen solvent should be determined empirically. This can be achieved by adding a known excess of the compound to a specific volume of the solvent, mixing thoroughly, and then removing the undissolved solid by centrifugation or filtration. The concentration of the resulting saturated solution can then be determined.

Logical Workflow for Stock Solution Preparation

The following diagram illustrates the logical steps involved in preparing the stock solution.

Stock_Solution_Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Use calc Calculate Mass of This compound weigh Weigh Compound calc->weigh add_solvent Add DMSO to Vial weigh->add_solvent vortex Vortex Thoroughly add_solvent->vortex check Check for Complete Dissolution vortex->check heat_sonicate Gentle Warming / Sonication (Optional) check->heat_sonicate No ready Stock Solution Ready for Use check->ready Yes heat_sonicate->vortex store Store at -20°C (Aliquot for long-term) ready->store

Caption: Workflow for preparing a stock solution of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 1,3-Bis(4-fluorophenyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-028

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the analysis of related substances for the compound 1,3-Bis(4-fluorophenyl)urea. The described method is suitable for quality control and stability testing in research, development, and manufacturing environments. The method utilizes a C18 stationary phase with a methanol and water mobile phase, offering excellent resolution and sensitivity for the parent compound and potential process-related impurities or degradation products.

Introduction

This compound is a chemical compound of interest in various fields, including pharmaceutical and materials science. Accurate determination of its purity is crucial for ensuring product quality, safety, and efficacy in its final application. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that separates, identifies, and quantifies components in a mixture, making it an ideal choice for purity analysis. This document provides a detailed protocol for an HPLC method developed and validated for the purity assessment of this compound.

Experimental

2.1. Instrumentation and Reagents

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Data Acquisition and Processing: Chromatography data station (e.g., Empower™, Chromeleon™).

  • Solvents: HPLC grade methanol and ultrapure water.

  • Reference Standard: this compound reference standard of known purity.

2.2. Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Methanol : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 240 nm
Run Time 15 minutes

Table 1: HPLC Chromatographic Conditions

2.3. Preparation of Solutions

  • Diluent: The mobile phase (Methanol:Water, 70:30 v/v) is used as the diluent.

  • Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a final concentration of approximately 100 µg/mL.

  • Sample Solution Preparation: Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a final concentration of approximately 100 µg/mL.

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters and their acceptance criteria are summarized in Table 2.

Validation ParameterResultAcceptance Criteria
Specificity No interference from blank at the retention time of the main peak.No interference
Linearity (Correlation Coefficient, r²) > 0.999r² ≥ 0.995
Range 50 - 150 µg/mLAs per method
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Precision (% RSD)
- Repeatability (n=6)< 1.0%% RSD ≤ 2.0%
- Intermediate Precision< 2.0%% RSD ≤ 2.0%
Limit of Detection (LOD) 0.05 µg/mLReport value
Limit of Quantitation (LOQ) 0.15 µg/mLReport value
Robustness RobustNo significant changes

Table 2: Summary of Method Validation Data

Experimental Workflow

The logical flow of the purity analysis by this HPLC method is depicted in the following diagram.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis cluster_report Reporting prep_standard Prepare Standard Solution (100 µg/mL) hplc_setup Set Up HPLC System (Table 1 Conditions) prep_standard->hplc_setup prep_sample Prepare Sample Solution (100 µg/mL) prep_sample->hplc_setup inject_solutions Inject Blank, Standard, and Sample hplc_setup->inject_solutions acquire_data Acquire Chromatographic Data inject_solutions->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_purity Calculate Purity (%) integrate_peaks->calculate_purity report_results Generate Final Report calculate_purity->report_results

Caption: Workflow for HPLC purity analysis of this compound.

Calculation of Purity

The purity of the this compound sample is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

The described HPLC method is simple, rapid, accurate, and precise for the determination of the purity of this compound. The method is suitable for routine quality control analysis and can be implemented in any analytical laboratory with standard HPLC instrumentation. The validation results confirm that the method is reliable and fit for its intended purpose.

Application Notes and Protocols for 1,3-Bis(4-fluorophenyl)urea in Anticancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Review of Current Knowledge and Generalized Protocols for Preliminary Investigation

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: As of the latest available data, specific studies detailing the anticancer effects, mechanism of action, and quantitative data for 1,3-Bis(4-fluorophenyl)urea in cell culture are limited in the public domain. The information presented herein is based on the broader class of urea-based compounds and related fluorophenyl derivatives which have shown promise in anticancer research. The provided protocols are generalized and should be adapted and optimized for specific experimental contexts.

Introduction

Urea derivatives represent a significant class of compounds in medicinal chemistry, with several approved drugs and numerous candidates under investigation for their therapeutic potential, particularly in oncology. The urea moiety serves as a versatile scaffold capable of forming key interactions with biological targets. The incorporation of fluorophenyl groups can enhance metabolic stability and binding affinity, making this compound a compound of interest for anticancer screening. While direct evidence is not extensively documented, related compounds have been shown to induce apoptosis and inhibit key signaling pathways in cancer cells.

Potential Mechanisms of Action (Hypothesized)

Based on the activity of structurally related urea compounds, this compound might exert its anticancer effects through various mechanisms, including but not limited to:

  • Kinase Inhibition: Many urea-based anticancer agents are known to inhibit protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

  • Induction of Apoptosis: The compound may trigger programmed cell death by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

  • Cell Cycle Arrest: It could potentially halt the cell cycle at specific checkpoints, preventing cancer cell division.

Further research is necessary to elucidate the precise mechanism of action for this compound.

Data Presentation: A Template for Your Research

Given the absence of specific data for this compound, the following table is provided as a template to structure and present your experimental findings. This will allow for clear comparison of its efficacy across different cancer cell lines and against standard chemotherapeutic agents.

Cell Line Cancer Type This compound IC₅₀ (µM) Positive Control (e.g., Doxorubicin) IC₅₀ (µM)
e.g., MCF-7BreastEnter your dataEnter your data
e.g., A549LungEnter your dataEnter your data
e.g., HCT116ColonEnter your dataEnter your data
e.g., PC-3ProstateEnter your dataEnter your data

Caption: Table 1. In vitro cytotoxicity of this compound against various cancer cell lines.

Experimental Protocols

The following are detailed, generalized protocols for key experiments to assess the anticancer potential of this compound in cell culture.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Prepare_Compound Prepare Serial Dilutions of Compound Treat_Cells Treat Cells with Compound Prepare_Compound->Treat_Cells Incubate Incubate for 24-72h Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read_Absorbance Read Absorbance at 570nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50

Caption: Workflow for MTT Cell Viability Assay.

Western Blot Analysis

This protocol describes the detection of specific proteins related to apoptosis or other signaling pathways that may be affected by this compound.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, p-Akt, Akt, p-ERK, ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_data_analysis Analysis Cell_Lysis Cell Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Image_Acquisition Image Acquisition Detection->Image_Acquisition Densitometry Densitometry & Normalization Image_Acquisition->Densitometry

Caption: General Workflow for Western Blot Analysis.

Visualization of a Hypothesized Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a urea-based anticancer compound, leading to apoptosis. This serves as an example of a pathway to investigate for this compound.

Signaling_Pathway cluster_compound Compound Action cluster_pathway Signaling Cascade cluster_cellular_response Cellular Response Compound This compound Kinase Target Kinase (e.g., Raf/MEK/ERK) Compound->Kinase Inhibition Downstream Downstream Effectors Kinase->Downstream Activation Proliferation Cell Proliferation Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: Hypothesized Kinase Inhibition Pathway.

Conclusion and Future Directions

While specific data on the anticancer properties of this compound are currently scarce, the established activity of related urea-based compounds suggests its potential as a subject for further investigation. The protocols and templates provided here offer a foundational framework for researchers to systematically evaluate its efficacy and elucidate its mechanism of action in various cancer models. Future studies should focus on comprehensive screening against a panel of cancer cell lines, identification of its molecular targets, and in-depth analysis of the signaling pathways it modulates.

Application Notes and Protocols: NMR Characterization of 1,3-Bis(4-fluorophenyl)urea and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Disubstituted ureas are a significant class of compounds in medicinal chemistry and materials science. Among these, 1,3-bis(4-fluorophenyl)urea and its derivatives have garnered interest due to their biological activities, which include potential applications as enzyme inhibitors and in the development of novel therapeutic agents. The presence of the fluorine atom provides a sensitive probe for Nuclear Magnetic Resonance (NMR) spectroscopy, making it an invaluable tool for the structural elucidation and purity assessment of these compounds. This document provides a detailed guide to the NMR characterization of this compound, including experimental protocols and a discussion of the expected spectral features.

Experimental Protocols

A standardized and meticulously followed protocol is crucial for obtaining high-quality and reproducible NMR spectra. The following sections detail the necessary steps from sample preparation to data acquisition.

Sample Preparation

Proper sample preparation is the first step towards acquiring a high-resolution NMR spectrum.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound or its derivative.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a highly recommended solvent for urea-containing compounds. Its high polarity aids in the dissolution of these often sparingly soluble molecules and its ability to form hydrogen bonds can slow down the exchange of labile N-H protons, making them observable in the ¹H NMR spectrum.

  • Dissolution: Vortex the sample at room temperature until the solid is completely dissolved. Gentle heating can be applied if necessary, but caution should be exercised to prevent any potential sample degradation.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Internal Standard (Optional): For highly accurate chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, it is more common to reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR).

NMR Data Acquisition

The following are typical acquisition parameters for ¹H, ¹³C, and ¹⁹F NMR spectroscopy. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is generally sufficient.

  • Number of Scans: 16 to 64 scans are typically adequate, depending on the sample concentration.

  • Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic molecules.

  • Acquisition Time: An acquisition time of 3-4 seconds will ensure good resolution.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

  • Temperature: Spectra are usually recorded at room temperature (298 K).

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard.

  • Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Spectral Width: A spectral width of 0 to 200 ppm is a suitable range for most organic compounds.

  • Acquisition Time: An acquisition time of 1-2 seconds is common.

  • Relaxation Delay: A longer relaxation delay of 2-5 seconds is advisable to ensure proper relaxation of all carbon nuclei, particularly quaternary carbons.

¹⁹F NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment, often with proton decoupling (e.g., 'zgig' on Bruker instruments for inverse-gated decoupling to ensure accurate integration), can be used.[1]

  • Number of Scans: Due to the high sensitivity of the ¹⁹F nucleus, a smaller number of scans (e.g., 16-64) is usually sufficient.

  • Spectral Width: The chemical shift range for ¹⁹F NMR is much wider than for ¹H NMR. A spectral width of -50 to -150 ppm is a reasonable starting point for fluorophenyl compounds.

  • Acquisition Time: An acquisition time of 1-2 seconds is typical.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended for quantitative measurements.

Data Presentation

The quantitative NMR data for this compound is summarized in the tables below. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectral Data for this compound

Atom NumberChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
N-H~8.9s-2H
H-2, H-6, H-2', H-6'~7.4t~8.84H
H-3, H-5, H-3', H-5'~7.1t~8.84H

Note: The chemical shifts and coupling constants are estimated based on data for structurally similar compounds. The N-H proton signal may be broad and its chemical shift can be concentration-dependent.

Table 2: ¹³C NMR Spectral Data for this compound

Atom NumberChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
C=O~152s-
C-4, C-4'~158d¹JCF ≈ 240
C-1, C-1'~136d⁴JCF ≈ 3
C-2, C-6, C-2', C-6'~120d³JCF ≈ 8
C-3, C-5, C-3', C-5'~115d²JCF ≈ 22

Note: The chemical shifts and coupling constants are estimated based on established principles and data from related fluorinated aromatic compounds. The multiplicities and coupling constants for the carbon signals are due to C-F coupling.

Table 3: ¹⁹F NMR Spectral Data for this compound

Atom NumberChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
F-4, F-4'~-118m-

Note: The chemical shift is an estimate relative to a common standard like CFCl₃. The multiplicity will be complex due to coupling with the aromatic protons.

Visualization of Workflow and Structure

The following diagrams illustrate the experimental workflow for the NMR characterization of this compound and its chemical structure with atom numbering for NMR signal assignment.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (DMSO-d6) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR transfer->h1_nmr c13_nmr ¹³C NMR transfer->c13_nmr f19_nmr ¹⁹F NMR transfer->f19_nmr process Fourier Transform & Phase Correction h1_nmr->process c13_nmr->process f19_nmr->process integrate Integration & Peak Picking process->integrate assign Signal Assignment integrate->assign

Caption: Experimental workflow for NMR characterization.

Caption: Structure of this compound with atom numbering.

Conclusion

NMR spectroscopy is a powerful and indispensable technique for the structural characterization of this compound and its derivatives. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive understanding of the molecular structure. The protocols and expected spectral data presented in these application notes serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the accurate and efficient analysis of this important class of compounds.

References

Application Notes and Protocols for In Vivo Evaluation of 1,3-Bis(4-fluorophenyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed experimental framework for the in vivo evaluation of 1,3-Bis(4-fluorophenyl)urea, a diaryl urea compound with potential therapeutic applications, particularly in oncology. Diaryl urea derivatives have emerged as a promising class of small molecules with anti-cancer properties, often acting as kinase inhibitors.[1][2][3] This document outlines the essential protocols for assessing the anti-tumor efficacy and mechanism of action of this compound in a preclinical setting. The protocols described herein are based on established methodologies for similar compounds, such as 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4), which has demonstrated efficacy in lung cancer and melanoma xenograft models.[4][5][6] The provided experimental design, from animal model selection to endpoint analysis, will guide researchers in generating robust and reproducible data for the preclinical development of this compound.

Introduction

This compound belongs to the diaryl urea class of compounds, which has garnered significant interest in medicinal chemistry due to the diverse biological activities of its members.[1] Notably, several diaryl urea derivatives have been investigated as potent anti-cancer agents, targeting various cellular pathways, including protein kinases.[1][2][3] Preclinical in vivo studies are a critical step in the evaluation of novel therapeutic candidates. This document provides a comprehensive guide to designing and executing in vivo experiments to test the efficacy and elucidate the mechanism of action of this compound in a cancer model. The protocols are designed to be adaptable to specific cancer types and research questions.

Potential Signaling Pathway

Based on the known mechanisms of similar diaryl urea compounds, this compound may exert its anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. A plausible mechanism of action involves the activation of the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis and a known tumor suppressor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K This compound This compound AMPK AMPK This compound->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Cell_Cycle_Arrest Cell_Cycle_Arrest AMPK->Cell_Cycle_Arrest Induces Akt Akt PI3K->Akt Akt->mTOR Activates Bcl2 Bcl2 Akt->Bcl2 Inhibits Apoptosis Proliferation Proliferation mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Cell_Cycle_Arrest->Proliferation Inhibits

Caption: Putative signaling pathway of this compound.

Experimental Design and Workflow

A robust in vivo experimental design is crucial for obtaining meaningful results. The following workflow outlines the key steps for evaluating this compound in a tumor xenograft model.

G Cell_Culture 1. Cell Line Selection & Culture Tumor_Implantation 3. Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization 2. Animal Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Treatment Administration Randomization->Treatment Monitoring 7. In-life Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 8. Endpoint & Tissue Collection Monitoring->Endpoint Analysis 9. Ex Vivo Analysis Endpoint->Analysis

Caption: In vivo experimental workflow.

Detailed Protocols

Animal Model Selection and Husbandry
  • Animal Model: Athymic nude mice (e.g., NU/NU) or other immunocompromised strains are suitable for establishing human tumor xenografts.

  • Age and Weight: Use mice aged 6-8 weeks with a body weight of 20-25 g.

  • Housing: House animals in sterile, filter-topped cages with autoclaved bedding, food, and water. Maintain a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (55 ± 10%).

  • Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.

Cell Line and Culture
  • Cell Line Selection: Choose a cancer cell line relevant to the proposed therapeutic indication. For example, based on studies of similar compounds, a non-small cell lung cancer line (e.g., H358) could be appropriate.[4][5]

  • Cell Culture: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.

Tumor Implantation
  • Harvest cultured cancer cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL.

  • Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

  • Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.

Treatment Groups and Administration
  • Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., corn oil, PEG400/water)

    • Group 2: this compound (low dose)

    • Group 3: this compound (high dose)

    • Group 4: Positive control (a standard-of-care chemotherapeutic agent for the chosen cancer type)

  • Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle. Further dilute to the final dosing concentrations.

  • Administration: Administer the compound and vehicle via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined frequency (e.g., daily, every other day).

In-life Monitoring
  • Tumor Volume: Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Body Weight: Monitor the body weight of each animal two to three times per week as an indicator of general health and treatment-related toxicity.

  • Clinical Observations: Observe the animals daily for any signs of distress or toxicity.

Endpoint and Tissue Collection
  • Endpoint Criteria: Euthanize animals when tumors reach a predetermined maximum size, exhibit signs of ulceration, or if significant weight loss or other signs of toxicity are observed.

  • Tissue Collection:

    • At the experimental endpoint, euthanize the mice.

    • Collect blood samples via cardiac puncture for potential pharmacokinetic or biomarker analysis.

    • Excise the tumors, measure their final weight, and divide them for various analyses (e.g., snap-freeze in liquid nitrogen for western blotting, fix in formalin for immunohistochemistry).

    • Collect major organs (e.g., liver, kidneys, lungs) for histopathological analysis to assess potential toxicity.

Data Presentation and Analysis

Present all quantitative data in a clear and organized manner.

Table 1: In Vivo Anti-Tumor Efficacy of this compound

Treatment GroupDose and ScheduleMean Tumor Volume (mm³) at Endpoint ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle ControlCorn Oil, dailyN/A
This compoundLow Dose, daily
This compoundHigh Dose, daily
Positive Controle.g., Cisplatin, weekly

Table 2: Biomarker Analysis from Tumor Tissues

Treatment Groupp-AMPK (relative expression)Ki67 (% positive cells)CD31 (vessel density)Cleaved PARP (relative expression)
Vehicle Control
This compound (High Dose)

Statistical analysis should be performed using appropriate methods (e.g., t-test, ANOVA) to determine the significance of the observed differences between treatment groups.

Ex Vivo Analyses

To elucidate the mechanism of action of this compound, perform the following analyses on the collected tumor tissues:

  • Western Blotting: Analyze the expression levels of key proteins in the putative signaling pathway, such as p-AMPK, total AMPK, p-Akt, total Akt, Bcl-2, Bax, and cleaved PARP.[4][5]

  • Immunohistochemistry (IHC):

    • Ki67: To assess cell proliferation.[4]

    • CD31: To evaluate tumor angiogenesis.[4]

    • TUNEL Staining: To detect apoptotic cells.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vivo evaluation of this compound. By following these detailed procedures, researchers can generate high-quality, reproducible data to assess the anti-tumor efficacy and mechanism of action of this promising compound, thereby facilitating its further preclinical and potential clinical development.

References

The Use of 1,3-Bis(4-fluorophenyl)urea as a Plant Growth Regulator: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for Researchers

Executive Summary

This document provides a comprehensive guide for researchers on the application of 1,3-Bis(4-fluorophenyl)urea as a potent plant growth regulator. While specific quantitative binding affinities and enzyme inhibition constants for this compound are not extensively documented in publicly available literature, this guide synthesizes the current understanding of phenylurea-type cytokinins to provide a robust framework for its use. We will delve into its dual-mode of action, offering detailed protocols for its evaluation using established bioassays, and provide insights into the interpretation of results. This guide is intended to empower researchers to effectively incorporate this compound into their studies of plant growth and development.

Introduction to this compound: A Phenylurea-Type Cytokinin

This compound belongs to the phenylurea class of synthetic cytokinins, which are known to elicit a wide range of cytokinin-like responses in plants.[1] These responses include promoting cell division (cytokinesis), delaying senescence, and influencing shoot and root morphogenesis.[2] The fluorine substitutions on the phenyl rings of this compound are expected to enhance its biological activity and stability, a common characteristic of fluorinated organic compounds in agrochemical and pharmaceutical applications.

Chemical Properties of this compound:

PropertyValue
CAS Number 370-22-9[3]
Molecular Formula C₁₃H₁₀F₂N₂O[4]
Molecular Weight 248.23 g/mol [4]
Appearance White to almost white crystalline powder
Melting Point 267 °C[5]
Solubility Soluble in organic solvents[5]

The Dual Mechanism of Action: A Two-Pronged Approach to Plant Growth Regulation

The cytokinin-like effects of phenylurea derivatives are understood to arise from a dual mechanism of action, a critical concept for designing and interpreting experiments. This dual action provides a plausible explanation for why these synthetic compounds often exhibit higher activity than some natural cytokinins.[1]

Direct Interaction with Cytokinin Receptors

The canonical cytokinin signaling pathway in plants is a multi-step phosphorelay system, analogous to the two-component systems in bacteria.[6] This pathway is initiated by the binding of cytokinins to transmembrane histidine kinase receptors, primarily AHK2, AHK3, and CRE1/AHK4 in Arabidopsis thaliana.[7] This binding event triggers a cascade of phosphorylation events that ultimately leads to the activation of transcription factors and the expression of cytokinin-responsive genes.

While adenine-type cytokinins are the natural ligands for these receptors, phenylurea derivatives have also been shown to bind to them, albeit sometimes with different affinities.[6][8] For instance, the well-studied phenylurea cytokinin, thidiazuron (TDZ), is a strong competitor for binding to AHK3 and CRE1/AHK4.[8] It is highly probable that this compound also interacts directly with these receptors to initiate the signaling cascade.

Indirect Action via Inhibition of Cytokinin Oxidase/Dehydrogenase (CKX)

In addition to direct receptor activation, many phenylurea derivatives are potent inhibitors of cytokinin oxidase/dehydrogenase (CKX).[5][9] CKX is the primary enzyme responsible for the irreversible degradation of natural cytokinins, such as zeatin and isopentenyladenine.[9] By inhibiting CKX, this compound can protect endogenous cytokinins from degradation, leading to their accumulation and a consequently amplified cytokinin response. This indirect mode of action can act synergistically with the direct receptor binding, contributing to the high potency of many phenylurea-type cytokinins. Some diphenylurea derivatives have been shown to have IC₅₀ values for CKX isoforms in the 10⁻⁸ M range.[5]

Dual_Mechanism_of_Action cluster_extracellular Extracellular Space / ER Lumen cluster_membrane Plasma Membrane / ER Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus PGR This compound AHK AHK Receptor PGR->AHK Direct Binding (Agonist Activity) CKX Cytokinin Oxidase (CKX) PGR->CKX Inhibition CK_endo Endogenous Cytokinins CK_endo->AHK Natural Ligand CK_endo->CKX Degradation AHP AHP (Phosphotransfer) AHK->AHP Phosphorelay ARR ARR (Response Regulator) AHP->ARR Gene_Expression Cytokinin-Responsive Gene Expression ARR->Gene_Expression Cellular_Response Cell Division Delayed Senescence Shoot Proliferation Gene_Expression->Cellular_Response Leads to

Caption: Dual mechanism of this compound action.

Application Notes: From Theory to Practice

When designing experiments with this compound, it is crucial to consider its high potency. The optimal concentration range will vary depending on the plant species, the tissue type, and the desired biological response.

  • Concentration Range: Based on studies of related phenylurea compounds like TDZ, a good starting range for in vitro experiments is between 0.01 µM and 10 µM.[7] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific system.

  • Stock Solution Preparation: Due to its poor water solubility, this compound should first be dissolved in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or ethanol before being added to aqueous media. The final concentration of the solvent in the media should be kept low (typically <0.1%) to avoid solvent-induced artifacts.

  • Expected Outcomes: In tissue culture, application of this compound is expected to promote callus induction and shoot proliferation, often in synergy with an auxin. In whole-plant assays, it is expected to delay leaf senescence.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for evaluating the cytokinin-like activity of this compound.

In Vitro Bioassay: Tobacco Callus Induction

This bioassay is a classic method for quantifying cytokinin activity based on the ability of the compound to induce cell division and callus formation from leaf explants in the presence of an auxin.

Materials:

  • Young, healthy tobacco plants (Nicotiana tabacum)

  • Murashige and Skoog (MS) basal medium with vitamins

  • Sucrose

  • Phytoagar

  • 1-Naphthaleneacetic acid (NAA)

  • This compound

  • 70% (v/v) ethanol

  • 10% (v/v) commercial bleach solution with a few drops of Tween 20

  • Sterile distilled water

  • Sterile petri dishes, scalpels, and forceps

Protocol:

  • Media Preparation:

    • Prepare MS medium supplemented with 3% (w/v) sucrose and a fixed, suboptimal concentration of NAA (e.g., 1 µM).

    • Aliquot the medium into separate flasks and add this compound from a stock solution to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 5, 10 µM). A no-cytokinin control is essential. A positive control with a known cytokinin like zeatin or 6-benzylaminopurine (BAP) is also recommended.

    • Adjust the pH of the media to 5.7-5.8.

    • Add 0.8% (w/v) phytoagar and autoclave at 121°C for 20 minutes.

    • Pour the sterile media into petri dishes in a laminar flow hood.

  • Explant Preparation:

    • Excise young, fully expanded leaves from the tobacco plant.

    • Surface sterilize the leaves by washing in running tap water, followed by a 30-second dip in 70% ethanol, and then 10-15 minutes in the bleach solution with gentle agitation.

    • Rinse the leaves 3-4 times with sterile distilled water.

    • Aseptically cut the leaves into small explants (approx. 1 cm²).

  • Inoculation and Incubation:

    • Place the leaf explants onto the prepared media, ensuring good contact.

    • Seal the petri dishes with parafilm.

    • Incubate the cultures in the dark at 25 ± 2°C for 4-6 weeks.

  • Data Collection and Analysis:

    • After the incubation period, record the percentage of explants forming callus.

    • Carefully remove the callus from the explants and measure the fresh weight.

    • To determine the dry weight, dry the callus at 60°C for 48 hours and weigh.

    • Plot the mean fresh or dry weight against the concentration of this compound to generate a dose-response curve.

Tobacco_Callus_Workflow Start Start Media_Prep Prepare MS Media with NAA and varying concentrations of this compound Start->Media_Prep Explant_Prep Excise and Surface Sterilize Tobacco Leaf Explants Start->Explant_Prep Inoculation Inoculate Explants onto Prepared Media Media_Prep->Inoculation Explant_Prep->Inoculation Incubation Incubate in Dark at 25°C for 4-6 Weeks Inoculation->Incubation Data_Collection Measure Callus Fresh and Dry Weight Incubation->Data_Collection Analysis Generate Dose-Response Curve Data_Collection->Analysis End End Analysis->End

Caption: Workflow for the tobacco callus induction bioassay.
Whole-Plant Bioassay: Chlorophyll Retention in Detached Leaves

This assay is based on the well-established ability of cytokinins to delay senescence, which is visually and quantitatively assessed by the retention of chlorophyll in detached leaves.

Materials:

  • Mature, healthy leaves from a suitable plant species (e.g., oat, barley, or Arabidopsis)

  • Petri dishes lined with filter paper

  • Test solutions containing various concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM) in a buffer (e.g., 10 mM MES, pH 6.0). A water or buffer-only treatment serves as the negative control.

  • 80% (v/v) acetone

  • Spectrophotometer

Protocol:

  • Leaf Preparation:

    • Excise healthy, mature leaves of a similar age and size.

    • Cut the leaves into segments of a uniform size (e.g., 2 cm).

  • Treatment and Incubation:

    • Place the leaf segments in petri dishes on filter paper moistened with the respective test solutions.

    • Seal the petri dishes and incubate them in the dark at room temperature for 3-5 days. The dark incubation accelerates senescence in the control group.

  • Chlorophyll Extraction and Quantification:

    • After the incubation period, take a defined amount of leaf tissue (e.g., 100 mg) from each treatment.

    • Homogenize the tissue in a known volume of 80% acetone (e.g., 5 mL).

    • Centrifuge the homogenate to pellet the cell debris.

    • Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer, with 80% acetone as a blank.

  • Data Analysis:

    • Calculate the total chlorophyll concentration using Arnon's equation:

      • Total Chlorophyll (mg/L) = (20.2 * A₆₄₅) + (8.02 * A₆₆₃)

    • Express the results as chlorophyll content per gram of fresh weight.

    • Compare the chlorophyll content of the treated samples to the negative control to determine the extent of senescence delay.

Expected Quantitative Data:

TreatmentExpected Outcome
Negative Control (Buffer) Significant chlorophyll degradation (low absorbance values).
This compound Dose-dependent increase in chlorophyll retention (higher absorbance values) compared to the negative control.
Positive Control (e.g., Kinetin) High chlorophyll retention.

Data Interpretation and Troubleshooting

  • Variability: Biological replicates are crucial to account for variability between explants or leaves. Use at least 3-5 replicates per treatment.

  • No Response: If no effect is observed, consider increasing the concentration range of this compound. Also, ensure that the stock solution is properly prepared and that the compound is not precipitating in the medium.

  • Toxicity: At very high concentrations, phenylurea cytokinins can be phytotoxic, leading to necrosis or inhibited growth. A bell-shaped dose-response curve is common.

Conclusion

This compound is a promising plant growth regulator with potent cytokinin-like activity. Its dual mechanism of action, involving both direct receptor interaction and inhibition of cytokinin degradation, makes it a valuable tool for researchers studying plant development and for potential applications in agriculture and biotechnology. The protocols provided in this guide offer a solid foundation for the systematic evaluation of this compound's efficacy.

References

Troubleshooting & Optimization

Technical Support Center: 1,3-Bis(4-fluorophenyl)urea Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,3-Bis(4-fluorophenyl)urea. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and improve your yields.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses the most common issues encountered during the synthesis of this compound, typically prepared from 4-fluoroaniline and a phosgene equivalent.

Q1: My yield is consistently low (<70%). What are the most likely causes and how can I fix them?

Low yield is the most frequent challenge and can usually be traced to one of three areas: incomplete reaction, competing side reactions, or suboptimal reagent/reaction conditions.

Root Cause Analysis & Solutions:

  • Incomplete Reaction:

    • Causality: The reaction of 4-fluoroaniline with a phosgene equivalent like triphosgene proceeds through a 4-fluorophenyl isocyanate intermediate. This intermediate must then react with a second equivalent of 4-fluoroaniline. If the reaction is stopped prematurely or the temperature is too low, the conversion will be incomplete.

    • Troubleshooting Steps:

      • Reaction Monitoring: Actively monitor the reaction using Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of hexane and ethyl acetate. The disappearance of the starting material (4-fluoroaniline) is a key indicator of reaction completion.

      • Temperature Control: The initial formation of the isocyanate is often performed at low temperatures (0-5 °C) to control the reaction rate.[1] Afterward, the reaction may need to be gently warmed or refluxed to drive the second addition to completion.[1]

      • Stoichiometry: Ensure precise stoichiometry. For symmetrical ureas, a 2:1 ratio of amine to the carbonyl source (or a 2:1/3 ratio for amine:triphosgene) is critical.[2]

  • Side Reactions:

    • Causality: The primary culprit is often moisture. Phosgene equivalents are highly susceptible to hydrolysis, which consumes the reagent and prevents it from reacting with the amine. The isocyanate intermediate can also react with water to form an unstable carbamic acid, which decomposes back to the starting amine and CO2, effectively reversing the reaction.

    • Troubleshooting Steps:

      • Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Dichloromethane (DCM) or Tetrahydrofuran (THF) are common choices and should be dried over molecular sieves or another appropriate drying agent.[2][3]

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Reagent Quality & Addition Order:

    • Causality: The quality of the starting materials is paramount. 4-fluoroaniline should be pure and dry. The order of reagent addition can also influence the outcome, especially when using reagents like triphosgene.[3]

    • Troubleshooting Steps:

      • Reagent Purity: Use high-purity 4-fluoroaniline. If necessary, purify it by distillation or recrystallization.

      • Phosgene Equivalent Handling: Triphosgene is a stable solid but is still moisture-sensitive.[4] It is often recommended to add the amine solution dropwise to the triphosgene solution to maintain a low concentration of the amine initially, favoring the formation of the isocyanate.[1]

Below is a troubleshooting workflow to diagnose low-yield issues systematically.

G start Low Yield (<70%) check_tlc Check TLC for Starting Material start->check_tlc incomplete_rxn Issue: Incomplete Reaction check_tlc->incomplete_rxn  Yes, SM present check_conditions Were anhydrous conditions and inert atmosphere used? check_tlc->check_conditions  No, SM absent solution_incomplete Solution: • Increase reaction time • Optimize temperature • Verify stoichiometry incomplete_rxn->solution_incomplete side_reactions Issue: Side Reactions (Hydrolysis) check_conditions->side_reactions  No check_reagents Check Reagent Purity & Addition Order check_conditions->check_reagents  Yes solution_side Solution: • Use oven-dried glassware • Use anhydrous solvent • Run under N2 or Ar side_reactions->solution_side reagent_issue Issue: Poor Reagent Quality check_reagents->reagent_issue  Purity/Order Issue solution_reagent Solution: • Purify 4-fluoroaniline • Add amine to triphosgene solution reagent_issue->solution_reagent

Caption: Troubleshooting workflow for low yield.
Q2: My final product is discolored or contains impurities after workup. How can I improve its purity?

Product purity is critical, especially in drug development. Impurities often arise from unreacted starting materials, side products, or degradation.

Root Cause Analysis & Solutions:

  • Unreacted Starting Material:

    • Causality: As discussed in Q1, incomplete reactions will leave 4-fluoroaniline in the final product.

    • Solution - Purification: Recrystallization is a highly effective method for purifying this compound. Due to its crystalline nature and relatively high melting point (around 267°C), it is often poorly soluble in many solvents at room temperature but more soluble at elevated temperatures.[5][6]

      • Recommended Solvents: A mixture of acetone and water[1] or ethanol can be effective. Dissolve the crude product in a minimal amount of hot solvent, then allow it to cool slowly to form pure crystals.

  • Formation of Biuret-like Structures:

    • Causality: At elevated temperatures, or if excess isocyanate is generated, it can react with the already formed urea product to create higher molecular weight biuret-type impurities.

    • Solution - Temperature Control: Avoid unnecessarily high temperatures or prolonged heating after the reaction is complete. The initial reaction of the amine with triphosgene should be done at a controlled low temperature (e.g., 0-5 °C) before any heating is applied.[1]

  • Residual Base or Salts:

    • Causality: A tertiary amine base like triethylamine (TEA) is often used to scavenge the HCl produced during the reaction. The resulting triethylammonium chloride salt must be removed.

    • Solution - Aqueous Workup: After the reaction is complete, the reaction mixture should be washed thoroughly with water or a dilute acid solution (e.g., 1N HCl) to remove the amine salt, followed by a wash with water and brine. The desired urea product is typically a solid that precipitates and can be collected by filtration.[7]

Recommended Purification Protocol: Recrystallization
  • Transfer the crude, filtered solid product to an appropriately sized Erlenmeyer flask.

  • Add a suitable solvent (e.g., acetone or ethanol) dropwise while heating the mixture gently (e.g., on a hot plate with stirring) until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.

  • Allow the solution to cool slowly to room temperature. Placing it directly in an ice bath will cause rapid precipitation and trap impurities.

  • Cool the flask in an ice bath for 30-60 minutes to maximize crystal formation once it has reached room temperature.

  • Collect the pure crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove all residual solvent.

Frequently Asked Questions (FAQs)

Q3: What are the best phosgene equivalents for this synthesis, and what are their pros and cons?

Phosgene gas is highly toxic and dangerous to handle. Therefore, solid or liquid phosgene equivalents are strongly preferred. The choice depends on factors like safety, cost, and reactivity.[8][9]

ReagentFormulaProsCons
Triphosgene (BTC) C₃Cl₆O₃Stable, crystalline solid, easy to handle and weigh[4][10]Decomposes to phosgene in situ; highly toxic[3]
N,N'-Carbonyldiimidazole (CDI) C₇H₆N₄OSafer, non-chlorinated byproducts[8]Can be more expensive; order of addition is crucial to avoid symmetrical urea byproducts[3][11]
Phenyl Chloroformate C₇H₅ClO₂Liquid, easy to handleCan lead to carbamate intermediates that may require heating to react with the second amine[2]

Senior Scientist Recommendation: Triphosgene is often the reagent of choice for its reliability and cost-effectiveness in synthesizing symmetrical ureas.[4] However, stringent safety precautions are mandatory. For smaller-scale or process safety-focused applications, CDI is an excellent, albeit more expensive, alternative.[8]

Q4: What is the reaction mechanism when using Triphosgene?

Understanding the mechanism is key to controlling the reaction. The process involves two main stages.

  • Formation of 4-Fluorophenyl Isocyanate: One molecule of triphosgene reacts with 4-fluoroaniline in the presence of a base (like triethylamine) to generate the key 4-fluorophenyl isocyanate intermediate. Triphosgene effectively serves as a controlled source of phosgene.

  • Urea Formation: The highly electrophilic isocyanate then rapidly reacts with a second molecule of 4-fluoroaniline to form the stable this compound product.

G cluster_step1 Step 1: Isocyanate Formation cluster_step2 Step 2: Urea Formation A 2 x 4-Fluoroaniline C 4-Fluorophenyl Isocyanate A->C + Base (e.g., TEA) - HCl B Triphosgene (BTC) B->C D 4-Fluorophenyl Isocyanate F This compound D->F E 4-Fluoroaniline E->F

Caption: General reaction mechanism for urea synthesis using triphosgene.
Q5: How does the choice of solvent and base impact the reaction?

The solvent and base are not passive components; they actively influence reaction rate, solubility, and workup.

  • Solvent: The ideal solvent should be aprotic and inert to the highly reactive intermediates.

    • Dichloromethane (DCM): Excellent choice. It dissolves the starting materials and triphosgene well, is inert, and has a low boiling point, making it easy to remove.[1][12]

    • Tetrahydrofuran (THF): Another good choice, particularly for its ability to dissolve a wide range of organic compounds. Must be anhydrous.[2][3]

    • Toluene: Can be used, especially if higher temperatures are needed to drive the reaction to completion.

  • Base: A non-nucleophilic organic base is required to neutralize the HCl generated during the formation of the isocyanate from an amine and a phosgene equivalent.[8]

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are the most common choices. They are effective HCl scavengers and do not interfere with the primary reaction.

    • Pyridine: Can also be used, but it is more nucleophilic and can sometimes lead to side reactions. It is also more difficult to remove during workup due to its higher boiling point.

References

Technical Support Center: Navigating the Solubility Challenges of 1,3-Bis(4-fluorophenyl)urea in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 1,3-Bis(4-fluorophenyl)urea. This resource is designed to provide in-depth, practical solutions to the common solubility challenges encountered with this compound in aqueous buffers. Our goal is to empower you with the knowledge and tools to ensure the accuracy and reproducibility of your experiments.

Introduction: The Challenge of Poor Aqueous Solubility

This compound is a versatile compound with applications in pharmaceuticals and agrochemicals.[1] However, its utility is often hampered by its low intrinsic aqueous solubility.[2] This property can lead to significant experimental variability, inaccurate biological data, and challenges in formulation development. More than 40% of new chemical entities are poorly soluble in water, which is a major hurdle for formulation scientists.[3] This guide will walk you through the underlying reasons for these solubility issues and provide a systematic approach to overcoming them.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble in aqueous buffers?

A1: The low aqueous solubility of this compound is primarily due to its molecular structure. The molecule's symmetrical nature and the presence of two hydrophobic fluorophenyl groups contribute to a stable crystalline lattice. A significant amount of energy is required to break this lattice for the molecules to be solvated in water. This is a common challenge with diarylurea compounds, which often exhibit poor aqueous solubility due to favorable π-stacking in the crystal lattice and high lipophilicity.[2]

Q2: I'm observing precipitation of my compound when I dilute my DMSO stock in my aqueous buffer. What is happening?

Q3: Can I simply adjust the pH of my buffer to improve solubility?

A3: For some compounds, pH adjustment can be an effective way to enhance solubility. However, this compound is a neutral molecule without readily ionizable groups. Therefore, altering the pH of the buffer is unlikely to have a significant impact on its solubility.

Troubleshooting Guide: A Systematic Approach to Enhancing Solubility

Here is a step-by-step workflow to address the solubility challenges of this compound.

Step 1: Initial Solubility Assessment

Before attempting to enhance solubility, it is crucial to determine the baseline solubility of your compound in your specific aqueous buffer.

Protocol: Shake-Flask Method for Solubility Determination

  • Add an excess amount of this compound to your aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Centrifuge the suspension at a high speed to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

Step 2: Utilizing Co-solvents for Improved Solubilization

A common and effective technique for enhancing the solubility of poorly soluble drugs is the use of co-solvents.[6][7] These are water-miscible organic solvents that can increase the solubility of nonpolar molecules.[8]

Workflow for Co-solvent Selection

Caption: Workflow for selecting an appropriate co-solvent system.

Table 1: Comparative Solubility of this compound in Various Co-Solvent Systems

Co-Solvent System (in PBS, pH 7.4)Approximate Solubility EnhancementNotes
Dimethyl Sulfoxide (DMSO)High in pure solventProne to precipitation upon aqueous dilution.[5]
Polyethylene Glycol 400 (PEG 400)Moderate to HighA commonly used, low-toxicity co-solvent.[6]
Propylene GlycolModerateAnother frequently used co-solvent with a good safety profile.[6]
EthanolLow to ModerateCan be effective but may have higher toxicity in some cell-based assays.[6]

Note: These are general guidelines. The optimal co-solvent and its concentration must be determined experimentally.

Step 3: Employing Surfactants for Micellar Solubilization

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions, encapsulating hydrophobic compounds and increasing their apparent solubility.[9]

Protocol: Surfactant-Based Formulation Preparation

  • Choose a non-ionic surfactant with low toxicity, such as Polysorbate 80 (Tween® 80) or Cremophor® EL.[10]

  • Prepare a stock solution of the surfactant in your chosen aqueous buffer.

  • Prepare a concentrated stock of this compound in a suitable organic solvent like DMSO.

  • Slowly add the compound stock to the vigorously stirring surfactant solution. Keep the final organic solvent concentration minimal (ideally <1%).

  • Continue stirring for at least an hour to ensure complete micelle formation.

  • Visually inspect the solution for any signs of precipitation.

Logical Relationship of Formulation Components

MicellarEncapsulation cluster_Components Formulation Components cluster_Result Resulting Micellar Solution API This compound (Hydrophobic) Micelle Micelle with Encapsulated API API->Micelle Encapsulated by Surfactant Surfactant (e.g., Tween® 80) Hydrophilic Head Hydrophobic Tail Surfactant->Micelle Forms Buffer Aqueous Buffer (Solvent) Buffer->Micelle Dispersed in

Caption: Diagram showing the encapsulation of the hydrophobic API within a surfactant micelle.

Advanced Troubleshooting Strategies

Issue: Even with a co-solvent, my compound precipitates over time.

Solution: Consider a ternary system, which combines a co-solvent and a surfactant. The co-solvent aids in the initial dissolution, while the surfactant provides long-term stability through micellar encapsulation.

Issue: I am still unable to achieve the desired concentration for my experiments.

Solution: For very challenging cases, advanced techniques like the preparation of amorphous solid dispersions can be explored.[11][12] This involves dispersing the drug in a polymer matrix to prevent crystallization and enhance solubility.[13][14]

Conclusion: A Path to Reproducible Research

Overcoming the solubility challenges of this compound is achievable through a systematic and informed approach. By carefully assessing the compound's intrinsic solubility and rationally employing techniques such as co-solvents and surfactants, researchers can significantly enhance the reliability and reproducibility of their experimental data. It is crucial to validate any chosen formulation for compatibility with the specific experimental system.

References

Technical Support Center: Purification of Crude 1,3-Bis(4-fluorophenyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1,3-Bis(4-fluorophenyl)urea. The information is presented in a question-and-answer format to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

Common impurities can include unreacted starting materials such as 4-fluoroaniline and residual reagents from the synthesis, for example, phosgene equivalents. Other potential impurities are side products like symmetrically substituted ureas if a multi-step synthesis is employed.

Q2: What are the recommended methods for purifying crude this compound?

The two primary methods for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity.

Q3: Which solvents are suitable for the recrystallization of this compound?

Based on literature for closely related compounds, absolute ethanol is a recommended solvent for recrystallization.[1] A mixed solvent system, such as ethanol/water, may also be effective, as substituted ureas often have good solubility in hot alcohols and lower solubility at cooler temperatures.

Q4: What analytical techniques can be used to assess the purity of this compound?

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a acetonitrile and water gradient is a good starting point for method development. Thin Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the purification process.

Troubleshooting Guides

Recrystallization Issues

Problem 1: The compound "oils out" instead of forming crystals.

  • Cause: This often occurs when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.

  • Solution:

    • Re-heat the solution until the oil redissolves completely.

    • Add a small amount of additional hot solvent to reduce the saturation.

    • Allow the solution to cool very slowly. You can do this by leaving the flask on a hot plate that is turned off, or by insulating the flask.

    • If the problem persists, consider using a different solvent or a solvent mixture with a lower boiling point.

Problem 2: No crystals form upon cooling.

  • Cause: This could be due to using too much solvent, or the solution is supersaturated and requires nucleation to begin crystallization.

  • Solution:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the liquid's surface. The microscopic scratches can provide nucleation sites.

      • Seeding: Add a tiny crystal of pure this compound to the solution to act as a template for crystal growth.

    • Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Problem 3: The yield of recovered crystals is low.

  • Cause: This can be a result of using too much solvent, cooling the solution too quickly which traps impurities and leads to losses during washing, or premature crystallization during hot filtration.

  • Solution:

    • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Ensure slow cooling to maximize crystal formation.

    • When washing the collected crystals, use a minimal amount of ice-cold solvent to minimize dissolution of the product.

    • If crystallization occurs in the filter funnel during hot filtration, add a small amount of hot solvent to redissolve the crystals and proceed quickly.

Column Chromatography Issues

Problem 1: Poor separation of the desired compound from impurities.

  • Cause: The chosen mobile phase may not have the optimal polarity to effectively separate the components.

  • Solution:

    • Optimize the Mobile Phase: Use TLC to test various solvent systems with different polarities. For diaryl ureas, gradients of methanol in dichloromethane or ethyl acetate in hexanes are often effective.

    • Adjust the Gradient: If using a gradient, make it shallower to increase the resolution between closely eluting compounds.

    • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. A fluorophenyl stationary phase can offer alternative selectivity for fluorinated compounds.

Problem 2: The compound streaks on the TLC plate or column.

  • Cause: This can be due to overloading the sample, or the compound having low solubility in the mobile phase.

  • Solution:

    • Reduce Sample Concentration: Prepare a more dilute solution of your crude product before loading it onto the column.

    • Add a More Polar Solvent: Add a small percentage of a more polar solvent to your mobile phase to improve the solubility of the compound.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of absolute ethanol and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold absolute ethanol.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Adsorbent: Use silica gel as the stationary phase.

  • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 1% to 5% methanol) is a good starting point. The optimal solvent system should be determined by TLC analysis.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent, and load it onto the column.

  • Elution: Run the column with the mobile phase, gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Purification Methods for Diaryl Ureas (Illustrative Data)

Purification MethodSolvent SystemTypical RecoveryPurity Improvement (Initial vs. Final)Notes
RecrystallizationAbsolute Ethanol70-85%85% → >98%Effective for removing less soluble impurities.
RecrystallizationEthanol/Water75-90%85% → >97%Good for compounds with high solubility in pure ethanol.
Flash ChromatographyMethanol/Dichloromethane60-80%80% → >99%Useful for separating closely related impurities.
Flash ChromatographyEthyl Acetate/Hexanes65-85%80% → >99%An alternative solvent system for better separation.

Note: This data is illustrative for diaryl ureas and the optimal conditions and results for this compound should be determined experimentally.

Visualizations

Purification_Workflow crude Crude this compound dissolve Dissolve in Minimal Hot Solvent (e.g., Ethanol) crude->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling & Ice Bath hot_filtration->cool Filtrate collect Vacuum Filtration cool->collect wash Wash with Ice-Cold Solvent collect->wash dry Dry Under Vacuum wash->dry pure Pure Crystalline Product dry->pure

Caption: Recrystallization workflow for this compound.

Chromatography_Workflow crude Crude this compound dissolve Dissolve in Minimal Solvent crude->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Solvent Gradient (e.g., MeOH/DCM) load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Pure Fractions evaporate Evaporate Solvent combine->evaporate pure Pure Amorphous or Crystalline Product evaporate->pure

Caption: Column chromatography workflow for purifying this compound.

Troubleshooting_Logic start Purification Attempt recrystallization Recrystallization start->recrystallization chromatography Column Chromatography start->chromatography oiling_out Oiling Out? recrystallization->oiling_out no_crystals No Crystals? recrystallization->no_crystals poor_separation Poor Separation? chromatography->poor_separation solution1 Re-heat, Add Solvent, Cool Slowly oiling_out->solution1 Yes success Pure Product oiling_out->success No solution2 Scratch, Seed, or Concentrate no_crystals->solution2 Yes no_crystals->success No solution3 Optimize Mobile Phase (TLC) poor_separation->solution3 Yes poor_separation->success No

Caption: Troubleshooting decision tree for purification challenges.

References

Technical Support Center: Stabilizing 1,3-Bis(4-fluorophenyl)urea in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,3-Bis(4-fluorophenyl)urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for preventing the degradation of this compound in solution. As a symmetrically substituted diarylurea, its stability is paramount for reproducible experimental outcomes. This document synthesizes established principles of urea chemistry and provides actionable protocols to maintain the integrity of your compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound solutions.

Question 1: I'm observing a gradual loss of my compound's potency over time, even when stored in the freezer. What could be the cause?

Answer: Gradual loss of potency, even at low temperatures, often points to slow hydrolysis or other degradation pathways. While freezing slows down chemical reactions, it doesn't stop them entirely. The stability of urea in solution is significantly influenced by pH and temperature.[1][2][3]

  • Causality: Urea and its derivatives are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. The reaction typically accelerates with increasing temperature. Even in a neutral aqueous solution, urea can slowly decompose into ammonium cyanate, which can further hydrolyze to ammonia and carbon dioxide.[4] For a diarylurea like this compound, hydrolysis would lead to the formation of 4-fluoroaniline and isocyanic acid (or its derivatives).

  • Troubleshooting Steps:

    • pH Measurement: Immediately measure the pH of your stock solution. If it has shifted to be more acidic or basic, this could be accelerating degradation.

    • Solvent Purity: Ensure the solvent used to prepare the solution is of high purity and free from acidic or basic contaminants.

    • Buffer Addition: Consider preparing your solution in a buffer system to maintain a stable pH. Studies on urea stability have shown that it is most stable in the pH range of 4-8.[1][2][5] A lactate buffer at pH 6.0 has been found to be effective in minimizing urea degradation.[1][2][3]

Question 2: My solution of this compound has turned slightly yellow after a few days on the lab bench. What is happening?

Answer: A color change, such as yellowing, is a strong indicator of chemical degradation, likely due to photodegradation or oxidative processes.

  • Causality: Many aromatic compounds, including diaryl ureas, are sensitive to light, particularly UV radiation.[6][7] Photodegradation can proceed through radical mechanisms, leading to the formation of colored byproducts.[6] Additionally, exposure to air can lead to oxidation, which may also result in colored impurities.

  • Troubleshooting Steps:

    • Light Protection: Always store solutions of this compound in amber vials or wrap the container with aluminum foil to protect it from light.

    • Inert Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Solvent Choice: Some solvents are more prone to forming peroxides upon exposure to light and air, which can then react with your compound. Ensure you are using fresh, high-purity solvents.

Question 3: I'm seeing an unexpected peak in my HPLC analysis of an aged solution. Could this be a degradation product?

Answer: The appearance of new peaks in your chromatogram is a classic sign of degradation. The nature of the degradation product can provide clues about the degradation pathway.

  • Causality: The primary degradation pathways for diaryl ureas are hydrolysis and thermal degradation.

    • Hydrolysis: As mentioned, this would likely produce 4-fluoroaniline.

    • Thermal Degradation: Substituted ureas can undergo thermal decomposition to form an isocyanate and an amine.[8][9][10] In the case of this compound, this would yield 4-fluorophenyl isocyanate and 4-fluoroaniline.

  • Troubleshooting and Identification Workflow:

    • Analyze by Mass Spectrometry: Couple your HPLC to a mass spectrometer (LC-MS) to determine the molecular weight of the impurity. This can help you identify the degradation product by comparing its mass to the expected masses of 4-fluoroaniline and 4-fluorophenyl isocyanate.

    • Forced Degradation Study: To confirm the identity of the degradation product, you can perform a forced degradation study. Intentionally expose a small sample of your compound to harsh conditions (e.g., acid, base, heat, light, oxidation) and analyze the resulting mixture by HPLC.[11] This can help you to generate the expected degradation products and compare their retention times with the unknown peak in your aged solution.

Below is a workflow diagram for troubleshooting the degradation of this compound in solution.

Caption: Troubleshooting workflow for identifying and mitigating the degradation of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on the chemistry of urea and its derivatives, the three primary degradation pathways are:

  • Hydrolysis: The breakdown of the urea linkage by water, which is accelerated by acidic or basic pH. This results in the formation of 4-fluoroaniline and 4-fluorophenylcarbamic acid, which is unstable and decomposes to 4-fluoroaniline and carbon dioxide.

  • Thermal Degradation: At elevated temperatures, the compound can decompose into 4-fluorophenyl isocyanate and 4-fluoroaniline.[8][9][10]

  • Photodegradation: Exposure to UV or high-energy visible light can induce degradation, often through radical-mediated pathways.[6][7]

The potential degradation pathways are illustrated in the diagram below.

DegradationPathways cluster_hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) cluster_thermal Thermal Degradation (Heat) cluster_photo Photodegradation (Light) Parent This compound HydrolysisProduct 4-Fluoroaniline + 4-Fluorophenyl isocyanate Parent->HydrolysisProduct ThermalProduct 4-Fluorophenyl isocyanate + 4-Fluoroaniline Parent->ThermalProduct PhotoProduct Radical Intermediates -> Various Products Parent->PhotoProduct

Caption: Primary degradation pathways for this compound in solution.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: While the specific solubility of this compound in various solvents is not extensively documented in the provided search results, diaryl ureas generally have limited aqueous solubility.[12] Therefore, organic solvents are typically required.

  • Recommended Solvents: High-purity, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are common choices for preparing stock solutions of urea-based compounds for in vitro assays.

  • Solvents to Use with Caution: Protic solvents like alcohols (e.g., ethanol, methanol) can participate in solvolysis reactions, although this is generally slower than hydrolysis. Isopropanol has been shown to retard the decomposition of urea in some preparations.[1][3]

  • Aqueous Solutions: If aqueous solutions are necessary, prepare them fresh before each experiment. If storage is unavoidable, use a buffer in the pH 4-8 range and store at -80°C.[1][2]

Q3: How should I store my solid this compound and its solutions?

A3: Proper storage is critical for maintaining the stability of your compound. The following table summarizes the recommended storage conditions.

FormTemperatureLight ConditionsAtmosphere
Solid 2-8°C[13]DarkDry
Organic Stock Solution -20°C or -80°CAmber vial/darkInert gas (long-term)
Aqueous Solution -80°C (short-term)Amber vial/darkPrepare fresh

Q4: Are there any analytical methods to quantify the degradation of this compound?

A4: Yes, several analytical techniques can be used to monitor the stability of your compound.

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing the purity of a compound and quantifying its degradation. A stability-indicating HPLC method should be developed that can separate the parent compound from its potential degradation products.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown peaks in your chromatogram by providing molecular weight information.

  • Colorimetric Methods: While less specific, colorimetric assays have been developed for urea, often involving derivatization with reagents like p-dimethylaminobenzaldehyde.[14] However, a specific method for this compound would need to be developed and validated.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound (MW: 248.23 g/mol )[15][16]

    • Anhydrous, high-purity DMSO

    • Sterile, amber glass vial with a PTFE-lined cap

    • Calibrated analytical balance

    • Vortex mixer and/or sonicator

  • Procedure:

    • Weigh out 2.48 mg of this compound and transfer it to the amber vial.

    • Add 1.0 mL of anhydrous DMSO to the vial.

    • Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be used if necessary, but avoid excessive heat.

    • (Optional, for long-term storage) Purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.

    • Store the stock solution at -20°C or -80°C.

Protocol 2: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study to identify potential degradation products.

  • Materials:

    • This compound stock solution (e.g., 10 mM in acetonitrile or a suitable solvent)

    • 0.1 M HCl (for acidic hydrolysis)

    • 0.1 M NaOH (for basic hydrolysis)

    • 3% Hydrogen peroxide (for oxidation)

    • UV lamp (for photodegradation)

    • Heating block or oven (for thermal degradation)

    • HPLC system with a suitable column (e.g., C18)

  • Procedure:

    • Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours.

    • Photodegradation: Expose the stock solution in a clear vial to UV light (e.g., 254 nm) for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 24 hours.

    • Analysis: Analyze all samples, including a control sample (untreated stock solution), by HPLC. Compare the chromatograms to identify new peaks corresponding to degradation products.

References

optimizing reaction conditions for synthesizing diaryl ureas

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of diaryl ureas.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of diaryl ureas, offering potential causes and actionable solutions.

Issue Potential Causes Recommended Solutions
Low to No Product Yield 1. Poor quality of starting materials: Impurities in anilines or isocyanates can inhibit the reaction. 2. Sub-optimal reaction temperature: The reaction may be too slow at low temperatures or side reactions may occur at high temperatures. 3. Incorrect solvent: The chosen solvent may not be suitable for dissolving reactants or may interfere with the reaction. 4. Decomposition of isocyanate: Isocyanates are sensitive to moisture and can hydrolyze to form amines, leading to symmetric urea byproducts.1. Purify starting materials: Recrystallize or distill anilines and isocyanates before use. 2. Optimize temperature: Screen a range of temperatures (e.g., room temperature to reflux) to find the optimal condition. For a typical reaction between an aryl amine and an aryl isocyanate, maintaining the temperature below 40°C is often recommended.[1] 3. Solvent screening: Test a variety of anhydrous solvents such as acetone, THF, or DMSO.[1][2] 4. Use anhydrous conditions: Dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Symmetric Urea Byproducts 1. Reaction of isocyanate with water: Moisture in the reaction mixture leads to the formation of an amine, which then reacts with another isocyanate molecule. 2. Use of phosgene-based methods: Traditional methods using phosgene or its derivatives can lead to the formation of symmetric ureas.[3]1. Strict anhydrous conditions: Ensure all reagents and solvents are free of water. 2. Use phosgene alternatives: Employ safer and more selective reagents like 3-substituted dioxazolones or bis(o-nitrophenyl) carbonate that generate isocyanates in situ.[4][5] These methods often minimize the formation of symmetrical byproducts.[5]
Difficulty in Product Purification 1. Presence of unreacted starting materials. 2. Formation of polar byproducts. 3. Product is insoluble or poorly soluble. 1. Monitor reaction completion: Use Thin Layer Chromatography (TLC) to ensure all starting material is consumed.[1] 2. Washing: Quench the reaction with water and wash the precipitate with solvents like dichloromethane (DCM) and ethyl acetate (EtOAc) to remove impurities.[2] 3. Recrystallization: Crystallize the crude product from a suitable solvent system (e.g., ethanol/water, methanol).[6] 4. Silica Gel Chromatography: If recrystallization is ineffective, purify the product using column chromatography.
Incomplete Reaction 1. Insufficient reaction time. 2. Steric hindrance: Bulky substituents on the aniline or isocyanate can slow down the reaction. 3. Low reactivity of starting materials: Electron-withdrawing groups on the aniline can reduce its nucleophilicity.1. Increase reaction time: Monitor the reaction by TLC and allow it to proceed until the starting materials are consumed. Reactions can take from a few hours to overnight.[1][2] 2. Increase temperature: Gently heating the reaction mixture can help overcome steric hindrance. 3. Use a catalyst: For less reactive anilines, a base catalyst can be employed to enhance nucleophilicity. In some advanced methods, a palladium catalyst is used for C-N cross-coupling reactions.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for synthesizing unsymmetrical diaryl ureas?

A1: The most prevalent method is the reaction of an aryl amine with an aryl isocyanate.[3] This reaction is typically high-yielding and can often be performed at room temperature. The product frequently precipitates from the reaction mixture and can be isolated by simple filtration.[1][7]

Q2: Are there safer alternatives to using hazardous reagents like phosgene for generating isocyanates?

A2: Yes, several phosgene substitutes are available that offer a safer approach to diaryl urea synthesis. These include:

  • 3-Substituted Dioxazolones: These compounds serve as precursors to generate isocyanates in situ under mild heating conditions, often in the presence of a non-toxic base like sodium acetate.[5]

  • Bis(o-nitrophenyl) carbonate: This reagent can be used for the carbonylation of aryl amines to form symmetrical N,N'-diaryl ureas in good yields.[4]

  • Triphosgene: While still requiring careful handling, triphosgene is a solid and therefore safer to manage than gaseous phosgene.[8]

Q3: How can I purify my diaryl urea product if it is contaminated with starting materials or byproducts?

A3: Purification of diaryl ureas typically involves the following methods:

  • Filtration and Washing: If the product precipitates from the reaction mixture, it can be collected by filtration and washed with appropriate solvents to remove soluble impurities.[1][2]

  • Recrystallization: This is a common and effective method for purifying solid diaryl ureas. Suitable solvents include ethanol, methanol, or a mixture of an organic solvent and water.[6]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed.[9]

  • Washing with Acid/Base: If the impurities are acidic or basic starting materials, washing the crude product with a dilute acid or base solution can help remove them.

Q4: My desired diaryl urea is poorly soluble in common organic solvents. How can I purify it?

A4: Poor solubility can be a challenge. Here are a few strategies:

  • Hot Filtration/Recrystallization: Use a solvent in which your compound is sparingly soluble at room temperature but more soluble when heated. Dissolve the crude product in the minimum amount of boiling solvent and then allow it to cool slowly to induce crystallization.

  • Soxhlet Extraction: This technique can be used to wash the insoluble product with a solvent that dissolves the impurities but not the desired compound.

  • Trituration: Suspend the crude solid in a solvent that dissolves the impurities but not the product. Stir or sonicate the mixture, then filter to collect the purified solid.

Experimental Protocols

General Protocol for the Synthesis of Diaryl Ureas from Aryl Amines and Aryl Isocyanates [1][7]

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the aryl amine (1.0 equivalent) in an appropriate anhydrous solvent (e.g., acetone, THF).

  • Reaction: To the stirred solution, add the aryl isocyanate (1.0 equivalent) dropwise at room temperature. If the isocyanate is a solid, it can be added in portions. It is important to control the temperature, ensuring it does not exceed 40°C.[1]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-4 hours.[1]

  • Isolation: Once the reaction is complete, the diaryl urea product often precipitates out of the solution. Collect the solid product by vacuum filtration.

  • Purification: Wash the filtered solid with a small amount of cold solvent to remove any remaining impurities. If necessary, the product can be further purified by recrystallization.[6]

Visualizations

experimental_workflow start Start dissolve_amine Dissolve Aryl Amine in Anhydrous Solvent start->dissolve_amine add_isocyanate Add Aryl Isocyanate (dropwise) dissolve_amine->add_isocyanate stir_reaction Stir at Room Temperature (monitor by TLC) add_isocyanate->stir_reaction product_precipitation Product Precipitation stir_reaction->product_precipitation filtration Vacuum Filtration product_precipitation->filtration washing Wash with Cold Solvent filtration->washing purification Recrystallization (if necessary) washing->purification end End purification->end

Caption: A typical experimental workflow for the synthesis of diaryl ureas.

troubleshooting_logic start Low Yield? check_reagents Check Reagent Purity start->check_reagents Yes side_products Symmetric Urea Side Products? start->side_products No optimize_temp Optimize Temperature check_reagents->optimize_temp anhydrous_cond Ensure Anhydrous Conditions optimize_temp->anhydrous_cond anhydrous_cond->side_products use_alternatives Use Phosgene Alternatives side_products->use_alternatives Yes purification_issue Purification Difficulty? side_products->purification_issue No use_alternatives->purification_issue recrystallize Recrystallize purification_issue->recrystallize Yes success Successful Synthesis purification_issue->success No chromatography Column Chromatography recrystallize->chromatography chromatography->success fail Re-evaluate Strategy

Caption: A logical flowchart for troubleshooting common issues in diaryl urea synthesis.

References

Technical Support Center: Troubleshooting Poor Cell Permeability of Diaryl Urea Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered with the cell permeability of diaryl urea compounds.

Frequently Asked Questions (FAQs)

Q1: My diaryl urea compound shows low activity in cell-based assays. How can I determine if poor cell permeability is the issue?

A1: Low activity in cell-based assays despite good biochemical potency can indeed suggest poor cell permeability. To confirm this, it is recommended to perform direct permeability assays. The two most common in vitro assays for this purpose are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

  • PAMPA is a high-throughput assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is a good starting point to assess passive permeability.[1][2][3]

  • Caco-2 permeability assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium.[4] This assay provides a more comprehensive picture as it can assess both passive diffusion and active transport processes, including cellular efflux.[4][5]

A low permeability value in these assays would indicate that the compound's inability to cross the cell membrane is a likely reason for the poor performance in cellular activity assays.

Q2: I have performed a permeability assay. How do I interpret the results?

A2: The output of these assays is typically an apparent permeability coefficient (Papp for Caco-2) or effective permeability (Pe for PAMPA). These values are used to classify your compound's permeability potential.

Table 1: Interpretation of Caco-2 Permeability Data [6][7]

Permeability ClassApparent Permeability (Papp) (x 10⁻⁶ cm/s)Expected Human Intestinal Absorption
High> 10Well absorbed (>85%)
Moderate1 - 10Moderately absorbed (50-85%)
Low< 1Poorly absorbed (<50%)

Table 2: Interpretation of PAMPA Permeability Data [2][3]

Permeability ClassEffective Permeability (Pe) (x 10⁻⁶ cm/s)Predicted Absorption
High> 1.5High
Low< 1.5Low

Q3: My diaryl urea compound has a high calculated logP, suggesting good lipophilicity, but it still shows low permeability in the Caco-2 assay. What are the possible reasons?

A3: While lipophilicity is a key driver of passive diffusion, a high logP doesn't always guarantee high permeability. Several factors could be at play:

  • Cellular Efflux: Your compound might be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell.[8] The Caco-2 assay can help identify this. An efflux ratio (ER) is calculated by dividing the Papp in the basolateral-to-apical direction by the Papp in the apical-to-basolateral direction. An ER greater than 2 suggests active efflux.[8]

  • Poor Aqueous Solubility: Highly lipophilic compounds often have poor aqueous solubility.[9][10] If the compound precipitates in the aqueous environment of the assay, its effective concentration at the cell surface will be low, leading to an underestimation of its permeability.

  • Non-specific Binding: Lipophilic compounds can bind non-specifically to the plasticware of the assay plates or get retained within the cell monolayer, which reduces the concentration of the compound available for transport.[9][11]

  • Molecular Rigidity and Size: While the diaryl urea scaffold can be beneficial for target binding, excessive rigidity or a large molecular size can hinder passive diffusion across the cell membrane.[12]

To investigate these possibilities, you can:

  • Perform a bidirectional Caco-2 assay to determine the efflux ratio.

  • Measure the aqueous solubility of your compound in the assay buffer.

  • Include a protein like bovine serum albumin (BSA) in the basolateral chamber to mimic in vivo sink conditions and improve the recovery of highly lipophilic compounds.[11][13]

Troubleshooting Guides

Guide 1: Investigating the Cause of Poor Permeability

This guide provides a logical workflow to diagnose the underlying reasons for the poor cell permeability of your diaryl urea compound.

Troubleshooting_Permeability start Start: Low cell-based activity of diaryl urea compound pampa Perform PAMPA Assay start->pampa pampa_result PAMPA Result pampa->pampa_result caco2 Perform Bidirectional Caco-2 Assay pampa_result->caco2 Low Permeability passive_issue Conclusion: Poor Passive Permeability pampa_result->passive_issue High Permeability (Re-evaluate other factors) caco2_result Caco-2 Result caco2->caco2_result efflux_ratio Calculate Efflux Ratio (ER = Papp B>A / Papp A>B) caco2_result->efflux_ratio Low A>B Permeability caco2_result->passive_issue High A>B Permeability (Re-evaluate other factors) er_result ER > 2? efflux_ratio->er_result solubility Assess Aqueous Solubility er_result->solubility No efflux_issue Conclusion: Compound is an Efflux Substrate er_result->efflux_issue Yes solubility_result Poor Solubility? solubility->solubility_result solubility_result->passive_issue No solubility_issue Conclusion: Solubility is the Limiting Factor solubility_result->solubility_issue Yes

Caption: Troubleshooting workflow for poor cell permeability.

Guide 2: Strategies to Improve Cell Permeability

Once the cause of poor permeability is identified, several strategies can be employed to improve it.

Table 3: Physicochemical Properties Influencing Oral Bioavailability [14][15][16]

PropertyLipinski's Rule of 5Veber's Rule
Molecular Weight (MW)≤ 500 Da-
LogP (lipophilicity)≤ 5-
Hydrogen Bond Donors≤ 5-
Hydrogen Bond Acceptors≤ 10-
Polar Surface Area (TPSA)-≤ 140 Ų
Number of Rotatable Bonds-≤ 10

1. Chemical Modification (Prodrug Approach)

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[17] This is a powerful strategy to overcome permeability barriers.[18][19] For diaryl urea compounds, a common approach is to mask the polar urea N-H groups with lipophilic moieties that can be cleaved by intracellular enzymes.

Prodrug_Strategy cluster_0 Extracellular cluster_1 Intracellular prodrug Diaryl Urea Prodrug (Lipophilic, Permeable) cell_membrane Cell Membrane prodrug->cell_membrane Passive Diffusion active_drug Active Diaryl Urea (Released Drug) cell_membrane->active_drug Enzymatic Cleavage

Caption: Prodrug strategy for enhanced cell permeability.

2. Formulation Strategies

If chemical modification is not feasible, formulation strategies can significantly improve the bioavailability of poorly permeable compounds.[20][21]

  • Lipid-based formulations: Encapsulating the diaryl urea compound in liposomes or nanoemulsions can facilitate its transport across the cell membrane.

  • Cyclodextrin complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their apparent solubility and concentration at the cell surface.

  • Solid dispersions: Dispersing the compound in a polymer matrix at a molecular level can enhance its dissolution rate and solubility.

3. Structural Modifications to the Diaryl Urea Scaffold

Structure-Activity Relationship (SAR) studies can guide the modification of the diaryl urea compound to improve its physicochemical properties.

  • Modulating Hydrogen Bonding: The two N-H groups of the urea moiety are strong hydrogen bond donors, while the carbonyl oxygen is a strong acceptor.[22] While crucial for target binding, excessive hydrogen bonding capacity can hinder membrane permeability. Introducing intramolecular hydrogen bonds can shield the polar groups and increase lipophilicity.[23]

  • Optimizing Lipophilicity: Systematically modifying the aryl substituents can fine-tune the compound's logP to an optimal range for permeability.

  • Reducing Molecular Size and Rigidity: Simplification of the scaffold or introduction of flexible linkers can improve permeability, provided that the binding affinity to the target is maintained.[12]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general outline for performing a PAMPA experiment.

  • Prepare the Donor and Acceptor Plates:

    • The acceptor plate wells are filled with a buffer solution, typically PBS at pH 7.4.

    • The filter membrane of the donor plate is coated with a lipid solution (e.g., lecithin in dodecane) to form the artificial membrane.[24]

  • Prepare Compound Solutions:

    • Dissolve the test compounds and controls (high and low permeability markers) in a suitable buffer, often containing a small percentage of DMSO to aid solubility.[25]

  • Perform the Assay:

    • Add the compound solutions to the donor plate wells.

    • Place the donor plate onto the acceptor plate, creating a "sandwich".[3]

    • Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.[3][24]

  • Quantify Compound Concentrations:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[1][3]

  • Calculate Permeability:

    • The effective permeability (Pe) is calculated based on the change in compound concentration in the acceptor well over time.

PAMPA_Workflow start Start prep_plates Prepare Donor and Acceptor Plates start->prep_plates prep_compounds Prepare Compound Solutions prep_plates->prep_compounds run_assay Assemble Plates and Incubate prep_compounds->run_assay quantify Quantify Compound Concentrations (LC-MS/MS) run_assay->quantify calculate Calculate Effective Permeability (Pe) quantify->calculate end End calculate->end

Caption: Experimental workflow for the PAMPA assay.

Protocol 2: Caco-2 Permeability Assay

This protocol provides a general outline for a bidirectional Caco-2 permeability assay.

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in appropriate media.

    • Seed the cells onto permeable Transwell® inserts and culture for 21-28 days to allow for differentiation and monolayer formation.[7]

  • Monolayer Integrity Check:

    • Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be in an acceptable range (e.g., 300-500 Ω·cm²).[8]

  • Prepare Transport Buffer and Compound Solutions:

    • Prepare a transport buffer (e.g., HBSS) and warm it to 37°C.[7]

    • Dissolve the test compounds and controls in the transport buffer.

  • Perform the Transport Experiment (Apical to Basolateral - A>B):

    • Wash the cell monolayers with warm transport buffer.

    • Add the compound solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.[7]

    • Incubate for a defined period (e.g., 2 hours) at 37°C with gentle shaking.[4]

    • At the end of the incubation, collect samples from both chambers.

  • Perform the Transport Experiment (Basolateral to Apical - B>A):

    • Repeat the process, but add the compound solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Quantify Compound Concentrations:

    • Analyze the concentration of the compound in the collected samples using LC-MS/MS.[4]

  • Calculate Permeability and Efflux Ratio:

    • Calculate the apparent permeability (Papp) for both directions.

    • Calculate the efflux ratio (ER) to assess active transport.

Caco2_Workflow start Start culture_cells Culture and Seed Caco-2 Cells on Inserts start->culture_cells check_integrity Check Monolayer Integrity (TEER Measurement) culture_cells->check_integrity prep_solutions Prepare Transport Buffer and Compound Solutions check_integrity->prep_solutions transport_exp Perform Bidirectional Transport Experiment prep_solutions->transport_exp quantify Quantify Compound Concentrations (LC-MS/MS) transport_exp->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate end End calculate->end

Caption: Experimental workflow for the Caco-2 permeability assay.

References

Technical Support Center: Addressing Off-Target Effects of 1,3-Bis(4-fluorophenyl)urea in Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 1,3-Bis(4-fluorophenyl)urea. This guide is designed to provide in-depth troubleshooting and practical advice for identifying and mitigating potential off-target effects in your experiments. As a diarylurea compound, this compound and its analogs are investigated for a range of biological activities, including but not limited to, inhibition of soluble epoxide hydrolase (sEH) and modulation of various signaling pathways implicated in cancer.[1][2][3][4][5] However, the promise of this chemical scaffold is often accompanied by challenges related to selectivity. This resource will equip you with the knowledge to design robust experiments, interpret your data with confidence, and ensure the scientific integrity of your findings.

Frequently Asked Questions (FAQs)
Q1: I'm observing a potent effect of this compound in my cell-based assay, but I'm unsure if it's due to its reported primary target. How can I begin to investigate potential off-target effects?

A1: This is a critical question that every researcher should address when working with small molecule inhibitors. The first step is to establish a multi-pronged validation strategy. Do not rely on a single assay readout.

  • Orthogonal Assays: Employ assays that measure the same biological outcome but through different technological principles. For instance, if you are assessing cell viability with an MTT assay, complement it with a real-time confluence assay or a trypan blue exclusion assay.

  • Target Engagement: Whenever possible, directly measure the engagement of your intended target. This could involve techniques like cellular thermal shift assays (CETSA), western blotting for downstream signaling events, or measuring the accumulation of a substrate or depletion of a product of the target enzyme.

  • Dose-Response Analysis: A classic dose-response curve is essential. Off-target effects may present with a different potency (IC50/EC50) than the on-target effect. Look for biphasic curves, which can indicate multiple mechanisms of action at different concentration ranges.

  • Structural Analogs: Include a structurally similar but biologically inactive analog of this compound in your experiments. This "negative control" compound should ideally differ only by a functional group critical for binding to the intended target. Observing the same effect with the inactive analog is a strong indicator of an off-target mechanism.

Q2: My results with this compound are inconsistent across different cell lines. Could this be related to off-target effects?

A2: Yes, cell line-specific variability is a common indicator of off-target effects or differential expression of the primary target. Here's how to dissect this issue:

  • Target Expression Levels: Quantify the expression level of the intended target protein (e.g., sEH) in your panel of cell lines via western blot or qPCR. A lack of correlation between target expression and compound sensitivity suggests that other factors are at play.

  • "Omics" Approaches: If resources permit, transcriptomic (RNA-seq) or proteomic analyses of sensitive versus resistant cell lines can reveal compensatory pathways or the expression of unforeseen off-target proteins that may be engaged by the compound.

  • Genetic Knockout/Knockdown: The gold standard for validating on-target effects is to use genetic tools. Use CRISPR/Cas9 to knock out the gene of the intended target or siRNA/shRNA to knock it down. If this compound still elicits the same response in the absence of its primary target, you have definitively identified an off-target effect.

Q3: I've heard that diarylurea compounds can have poor solubility. Could this be contributing to my confusing results?

A3: Absolutely. Poor aqueous solubility is a known characteristic of many diarylurea compounds and can be a significant source of experimental artifacts.[6]

  • Compound Precipitation: At higher concentrations, the compound may precipitate out of your culture medium. These precipitates can be cytotoxic, leading to a false-positive "inhibitory" effect that is independent of any specific biological target. Always visually inspect your assay plates for any signs of precipitation.

  • Solubility Measurement: Determine the kinetic solubility of your specific batch of this compound in your assay buffer or cell culture medium. You can use methods like nephelometry or light scattering. It is crucial to work at concentrations well below the solubility limit to ensure that your results are not confounded by compound aggregation.

  • DMSO Concentration: Ensure that the final concentration of your solvent (typically DMSO) is consistent across all experimental conditions and is at a level that is non-toxic to your cells (usually <0.5%).

Troubleshooting Guides
Scenario 1: Unexpected Cytotoxicity Observed

You are using this compound as a specific inhibitor, but you observe widespread cytotoxicity at concentrations where you expect a more nuanced biological effect.

Troubleshooting Workflow:

  • Verify Compound Identity and Purity:

    • Action: Obtain a certificate of analysis (CoA) for your compound batch. If unavailable, consider analytical validation via HPLC-MS and ¹H NMR.

    • Rationale: Impurities from the synthesis could be responsible for the observed toxicity.

  • Assess Compound Solubility:

    • Action: Perform a visual inspection of your stock solutions and final assay concentrations for any signs of precipitation. Determine the compound's solubility in your specific assay medium.

    • Rationale: As discussed in the FAQs, compound precipitation can cause non-specific cytotoxicity.

  • Control for Off-Target Kinase Inhibition:

    • Action: Screen this compound against a panel of common kinases, especially those known to be inhibited by urea-containing compounds (e.g., Raf, VEGFR).[7] Many contract research organizations (CROs) offer kinase profiling services.

    • Rationale: The diarylurea scaffold is a known "privileged structure" in kinase inhibitor design.[7] Off-target kinase inhibition can lead to potent, pleiotropic effects on cell survival and proliferation.

Workflow Diagram: Troubleshooting Unexpected Cytotoxicity

G A Unexpected Cytotoxicity Observed B 1. Verify Compound Identity & Purity (CoA, HPLC-MS) A->B C 2. Assess Solubility in Assay Medium B->C D Precipitation Observed? C->D E Optimize Formulation or Lower Concentration D->E Yes F No Precipitation D->F No G 3. Screen Against Kinase Panel F->G H Significant Off-Target Kinase Hits? G->H I Yes: Acknowledge Polypharmacology. Consider structural analogs to dissect effects. H->I J No: Investigate other off-target mechanisms (e.g., receptor binding, ion channel modulation). H->J

Caption: A logical workflow for diagnosing the cause of unexpected cytotoxicity.

Scenario 2: Discrepancy Between Biochemical and Cellular Assay Data

This compound is a potent inhibitor in your purified enzyme (biochemical) assay, but its potency is significantly weaker or absent in your cell-based assay.

Troubleshooting Workflow:

  • Assess Cell Permeability:

    • Action: Use computational methods (e.g., calculating cLogP) to predict membrane permeability. Experimentally, you can use parallel artificial membrane permeability assays (PAMPA) or, more definitively, measure the intracellular concentration of the compound using LC-MS/MS.

    • Rationale: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.

  • Investigate Cellular Efflux:

    • Action: Co-incubate your cells with this compound and known inhibitors of efflux pumps (e.g., verapamil for P-glycoprotein). A significant increase in potency in the presence of an efflux pump inhibitor suggests that your compound is being actively transported out of the cells.

    • Rationale: Many cells express ATP-binding cassette (ABC) transporters that can actively remove xenobiotics, reducing their effective intracellular concentration.

  • Evaluate Compound Metabolism:

    • Action: Incubate this compound with liver microsomes or cell lysates and monitor its degradation over time using LC-MS.

    • Rationale: The compound may be rapidly metabolized by intracellular enzymes (e.g., cytochrome P450s) into an inactive form.

Signaling Pathway: Factors Affecting Cellular Potency

G cluster_extracellular Extracellular cluster_cell Intracellular A This compound (in medium) B Intracellular Compound A->B Cell Permeation C Target Protein B->C Binding E Efflux Pumps (e.g., P-gp) B->E Efflux F Metabolizing Enzymes (e.g., CYPs) B->F Metabolism D Biological Effect C->D On-Target Action E->A Export G Inactive Metabolite F->G

Caption: Key factors that can reduce a compound's effective intracellular concentration.

Experimental Protocols
Protocol 1: Validating On-Target sEH Inhibition in a Cellular Context

This protocol outlines a method to confirm that the observed cellular effects of this compound are mediated through the inhibition of soluble epoxide hydrolase (sEH).

Objective: To correlate sEH inhibition with a downstream biological readout.

Principle: sEH metabolizes epoxyeicosatrienoic acids (EETs) into dihydroxyeicosatrienoic acids (DHETs).[8] Inhibiting sEH should lead to an increase in the EET:DHET ratio. This can be measured by LC-MS/MS.

Materials:

  • Cell line of interest

  • This compound

  • Cell culture reagents

  • LC-MS/MS system

  • Internal standards for EETs and DHETs

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with a dose range of this compound (e.g., 0.1x to 10x the cellular EC50) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Lipid Extraction:

    • After treatment, aspirate the medium and wash the cells with ice-cold PBS.

    • Lyse the cells and extract lipids using a suitable method (e.g., Folch or Bligh-Dyer extraction).

    • Spike the samples with internal standards.

  • LC-MS/MS Analysis:

    • Analyze the lipid extracts by LC-MS/MS to quantify the levels of various EET and DHET regioisomers.

    • Calculate the EET:DHET ratio for each treatment condition.

  • Data Interpretation:

    • A dose-dependent increase in the EET:DHET ratio that correlates with your primary biological readout provides strong evidence for on-target sEH inhibition.

Table 1: Example Data for sEH Target Engagement

Compound Concentration (µM)Cell Viability (% of Control)EET:DHET Ratio
0 (Vehicle)1001.0
0.1952.5
1.0708.2
10.04015.6
Summary of Potential Off-Targets and Mitigation Strategies
Potential Off-Target ClassExample(s)Primary ConsequenceRecommended Mitigation/Validation Strategy
Kinases Raf, VEGFR, CDKs[4][7]Altered proliferation, survival, and signalingKinase profiling panel; western blot for downstream phosphorylation events; use of more selective kinase inhibitors as controls.
Other Enzymes Glutathione S-transferases (GSTs)[4][9]Altered cellular metabolism and detoxificationGST activity assays; measurement of glutathione levels.
Ion Channels/Receptors N/A (Compound-specific)Pleiotropic effects on cell signaling and membrane potentialElectrophysiology (patch-clamp); receptor binding assays; use of specific channel blockers or receptor antagonists.
Physicochemical Effects Compound Aggregation/PrecipitationNon-specific cytotoxicity, assay interferenceSolubility testing; dynamic light scattering (DLS); visual inspection; working below the solubility limit.

This technical guide provides a framework for rigorously interrogating the mechanism of action of this compound. By anticipating and systematically addressing potential off-target effects, you can generate high-quality, reproducible data that will stand up to scientific scrutiny.

References

Technical Support Center: Long-Term Storage Stability of 1,3-Bis(4-fluorophenyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to increase the stability of 1,3-Bis(4-fluorophenyl)urea for long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Troubleshooting Guides & FAQs

Q1: My recent analysis of stored this compound shows a decrease in purity. What are the likely causes?

A: A decrease in the purity of this compound during storage is likely due to chemical degradation. The primary degradation pathways for diaryl ureas like this compound are hydrolysis and photodegradation. Thermal decomposition can also occur at elevated temperatures.

  • Hydrolysis: In the presence of moisture, the urea linkage can be cleaved, leading to the formation of 4-fluoroaniline and, subsequently, other related impurities. Phenylurea herbicides are known to undergo hydrolysis to their respective aniline derivatives.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. For related phenylurea herbicides, photodegradation can involve processes like the loss and oxidation of side chains and hydroxylation of the aromatic ring.

  • Thermal Degradation: High temperatures can cause the decomposition of diaryl ureas, primarily yielding the corresponding isocyanate (4-fluorophenyl isocyanate) and amine (4-fluoroaniline).

Q2: I suspect my compound has degraded. How can I confirm this and identify the degradation products?

A: To confirm degradation and identify the byproducts, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique for this purpose.

A typical approach involves:

  • Developing an HPLC method that can separate the parent this compound from its potential degradation products.

  • Subjecting the compound to forced degradation studies (see Q3) to intentionally generate degradation products.

  • Analyzing the stressed samples using the developed HPLC method to confirm that the degradation products are well-separated from the main peak.

  • Using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the chemical structures of the degradation products based on their mass-to-charge ratio.

Q3: What are forced degradation studies and how do I perform them for this compound?

A: Forced degradation studies, or stress testing, are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[1] This information is crucial for developing stability-indicating analytical methods.[2] For this compound, you should investigate the effects of hydrolysis, oxidation, photolysis, and heat.[3]

Stress ConditionRecommended ProtocolPotential Degradation Products
Acid Hydrolysis Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).4-fluoroaniline, 4-fluorophenyl isocyanate (transient)
Base Hydrolysis Dissolve the compound in a solution of 0.1 M NaOH and heat at 60-80°C for a specified period.4-fluoroaniline
Oxidative Degradation Treat a solution of the compound with 3-30% hydrogen peroxide at room temperature.Oxidized aromatic ring derivatives (e.g., hydroxylated species)
Photodegradation Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of NLT 1.2 million lux hours and NLT 200 W h/m²).Hydroxylated aromatic derivatives, products of N-dealkylation (not applicable here but common for other ureas)
Thermal Degradation Heat a solid sample of the compound at a high temperature (e.g., 105°C) for an extended period.4-fluorophenyl isocyanate, 4-fluoroaniline

Q4: What are the optimal storage conditions to ensure the long-term stability of this compound?

A: To minimize degradation and ensure long-term stability, this compound should be stored under controlled conditions that protect it from moisture, light, and high temperatures.

ParameterRecommended ConditionRationale
Temperature 2-8°C[4]Reduces the rate of potential hydrolytic and thermal degradation.
Humidity Low humidity environment (e.g., in a desiccator with a suitable desiccant or in a controlled low-humidity cabinet).Minimizes the risk of hydrolysis of the urea linkage.
Light In the dark (e.g., in an amber glass vial or a light-opaque container).Prevents photodegradation.
Atmosphere In a tightly sealed container, potentially under an inert atmosphere (e.g., nitrogen or argon).Protects against moisture and oxidation.

Q5: Are there any excipients I can use to improve the stability of this compound in a solid formulation?

A: Yes, for moisture-sensitive compounds like this compound, certain excipients can help improve stability.[5]

Excipient TypeExamplesFunction
Moisture Scavengers/Adsorbents Colloidal silicon dioxide, Magnesium aluminosilicate[6]Preferentially adsorb moisture, reducing its availability to react with the active compound.
Low-Moisture Content Fillers/Binders Anhydrous lactose, Microcrystalline cellulose (low moisture grades), Mannitol[6]Reduce the overall water content in the formulation.
Hydrophobic Lubricants Magnesium stearateCan help to create a more hydrophobic environment within the solid dosage form.

It is crucial to perform compatibility studies between this compound and any selected excipients to ensure they do not introduce new degradation pathways.

Experimental Protocols

Protocol for a Stability-Indicating HPLC Method

This protocol provides a general framework for developing a stability-indicating HPLC method. The specific parameters will need to be optimized for your particular instrumentation and the observed degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its more polar degradation products. A common mobile phase system is a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Monitor at the UV maximum of this compound.

  • Column Temperature: Maintain at a constant temperature, e.g., 25°C or 30°C.

  • Injection Volume: Typically 10-20 µL.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for the intended purpose of stability testing.[7][8]

Visualizations

Degradation_Pathways parent This compound hydrolysis Hydrolysis (Moisture) parent->hydrolysis photodegradation Photodegradation (Light) parent->photodegradation thermal Thermal Degradation (Heat) parent->thermal aniline 4-Fluoroaniline hydrolysis->aniline isocyanate 4-Fluorophenyl isocyanate (transient) hydrolysis->isocyanate hydroxylated Hydroxylated Derivatives photodegradation->hydroxylated thermal->aniline thermal->isocyanate

Caption: Potential degradation pathways of this compound.

Stability_Testing_Workflow cluster_stress Forced Degradation Studies cluster_analysis Analysis cluster_storage Long-Term Storage acid Acid Hydrolysis hplc Develop Stability-Indicating HPLC Method acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation oxidation->hplc photo Photolysis photo->hplc heat Thermal Stress heat->hplc lcms Identify Degradation Products (LC-MS) hplc->lcms storage_conditions Define Optimal Storage Conditions (2-8°C, Dark, Dry) lcms->storage_conditions excipients Select Stabilizing Excipients storage_conditions->excipients start This compound (Initial Sample) start->acid start->base start->oxidation start->photo start->heat

Caption: Experimental workflow for stability assessment.

Troubleshooting_Tree cluster_investigation Investigation cluster_action Corrective Actions start Purity Decrease Observed? check_storage Review Storage Conditions (Temp, Light, Humidity) start->check_storage Yes no_issue No Purity Issue start->no_issue No run_hplc Analyze by Stability-Indicating HPLC Method check_storage->run_hplc optimize_storage Optimize Storage Conditions: - Store at 2-8°C - Protect from light - Use desiccator run_hplc->optimize_storage Degradation Confirmed consider_excipients Consider Stabilizing Excipients for Formulations optimize_storage->consider_excipients retest Retest Material consider_excipients->retest

Caption: Troubleshooting logic for stability issues.

References

Technical Support Center: Interpreting Complex NMR Spectra of 1,3-Bis(4-fluorophenyl)urea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of 1,3-bis(4-fluorophenyl)urea derivatives.

Frequently Asked Questions (FAQs)

Q1: Why does the ¹H NMR spectrum of my this compound derivative show broad signals for the aromatic and N-H protons at room temperature?

A1: Broad signals in the NMR spectrum of these derivatives at room temperature are often due to dynamic processes, specifically restricted rotation around the aryl-N and N-C(O) bonds. The partial double-bond character of the amide C-N bond can slow down rotation on the NMR timescale, leading to the presence of multiple conformers or rotamers. At an intermediate temperature, the rate of exchange between these conformers is comparable to the NMR timescale, causing the signals to broaden.[1]

Q2: How can I confirm that conformational isomers are the cause of peak broadening in my spectrum?

A2: Performing a Variable Temperature (VT) NMR study is the most definitive method to investigate dynamic conformational changes.[1]

  • At low temperatures: The rotation is slow, and you may observe distinct, sharp signals for each conformer.

  • At intermediate temperatures: The signals will broaden as they begin to merge, a phenomenon known as coalescence.[1]

  • At high temperatures: Rotation becomes rapid, and the NMR experiment averages the signals, resulting in a single, sharp set of peaks.[1]

Q3: The N-H proton signals in my ¹H NMR spectrum are either very broad or not visible. What could be the reason?

A3: The disappearance or significant broadening of N-H proton signals is typically due to rapid chemical exchange with residual water or acidic impurities in the NMR solvent. Using a dry deuterated solvent, such as DMSO-d₆, is highly recommended. DMSO-d₆ is particularly effective as it can form hydrogen bonds with the urea N-H protons, slowing down their exchange rate and often resulting in sharper signals.[2]

Q4: I am observing complex splitting patterns in the aromatic region of the ¹H NMR spectrum. How do I interpret these?

A4: The complexity arises from a combination of ¹H-¹H and ¹H-¹⁹F spin-spin coupling. The protons on the fluorophenyl ring will show coupling to adjacent protons (typically ³JHH) and also to the fluorine atom. This long-range ¹H-¹⁹F coupling (typically ³JHF, ⁴JHF, and even ⁵JHF) further splits the proton signals.[3][4] Analyzing 2D NMR spectra like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help in assigning these complex multiplets.

Q5: What information can ¹⁹F NMR provide for my this compound derivative?

A5: ¹⁹F NMR is a powerful tool for studying these compounds. The fluorine-19 nucleus is 100% naturally abundant and highly sensitive.[5][6] It has a large chemical shift range, which minimizes signal overlap.[5] The ¹⁹F chemical shift is very sensitive to the local electronic environment, making it an excellent probe for detecting subtle conformational changes or binding events.[7] Furthermore, the coupling between ¹⁹F and nearby protons (¹H-¹⁹F coupling) can provide through-bond distance information, aiding in structural elucidation.[8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Broad or overlapping aromatic signals 1. Restricted bond rotation leading to multiple conformers.[1]2. Poor magnetic field homogeneity (shimming).1. Perform a Variable Temperature (VT) NMR experiment. Increase the temperature (e.g., to 50, 80, or 100 °C) to see if the signals sharpen and coalesce.[1]2. Re-shim the instrument before acquiring the spectrum.
Poor signal-to-noise ratio 1. The sample is too dilute.2. An insufficient number of scans was acquired.1. Prepare a more concentrated sample (typically 5-10 mg in 0.6-0.7 mL of solvent).[2]2. Increase the number of scans.
Asymmetric or distorted peak shapes 1. Poor shimming of the magnet.2. Undissolved particulate matter in the sample.[1]3. The sample is too concentrated, leading to viscosity issues.1. Re-shim the instrument carefully.2. Filter the sample through a pipette with a cotton or glass wool plug into a clean NMR tube.[1]3. Dilute the sample.
N-H protons are not observed 1. Rapid exchange with trace amounts of water or acid in the solvent.1. Use a fresh, high-purity deuterated solvent, preferably DMSO-d₆, which slows down the exchange of labile protons.[2]2. Ensure the NMR tube is clean and dry.
Unexpected number of signals in ¹⁹F NMR 1. The presence of different conformers or rotamers.1. Acquire ¹⁹F NMR spectra at different temperatures to check for coalescence, similar to the approach for ¹H NMR.

Quantitative Data Summary

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives in DMSO-d₆.

Proton/Carbon Type Typical Chemical Shift (δ) in ppm Notes
¹H NMR
Urea N-H8.5 - 9.8Position and sharpness are sensitive to solvent and concentration. Often appears as a sharp singlet in dry DMSO-d₆.[1]
Aromatic C-H7.0 - 7.6Complex multiplets due to ¹H-¹H and ¹H-¹⁹F coupling. Protons ortho to fluorine are typically downfield.
¹³C NMR
Urea Carbonyl (C=O)152 - 158A quaternary carbon, often a sharp singlet.[1]
Aromatic C-F155 - 165 (d, ¹JCF ≈ 240-250 Hz)The large one-bond coupling to fluorine is characteristic.
Aromatic C-N135 - 145The ipso-carbon attached to the urea nitrogen.[1]
Other Aromatic C-H115 - 130Signals will appear as doublets due to coupling with fluorine.

Table 2: Typical ¹H-¹⁹F Coupling Constants.

Coupling Type Typical J-Value (Hz) Description
³JHF (ortho)7 - 10Coupling between fluorine and a proton on an adjacent carbon.
⁴JHF (meta)4 - 7Coupling between fluorine and a proton two carbons away.
⁵JHF (para)0.5 - 3.0Smaller coupling over four bonds.[8]

Experimental Protocols

Protocol 1: Standard ¹H and ¹⁹F NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the this compound derivative.[2]

  • Solvent Selection: Choose a suitable high-purity deuterated solvent. DMSO-d₆ is highly recommended for observing N-H protons.[2]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer and Filtration: Transfer the solution to a clean NMR tube. To remove any particulate matter, filter the solution through a small plug of cotton or glass wool placed in a Pasteur pipette.[1]

Protocol 2: Variable Temperature (VT) NMR Experiment

  • Initial Setup: Prepare the sample as described in Protocol 1. Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C or 298 K).

  • Select Temperature Range: Based on the presence of broad peaks in the room temperature spectrum, choose a temperature range for the study. A typical range could be from 25 °C to 100 °C in 15-20 °C increments.[1]

  • Equilibration: Set the desired temperature on the spectrometer. Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before starting the acquisition to ensure thermal stability.[1]

  • Data Acquisition: Acquire a ¹H spectrum at each temperature point. Ensure the instrument is properly locked and shimmed at each temperature, as both can drift.

  • Data Analysis: Analyze the series of spectra to identify the coalescence temperature (where exchanging signals merge into a single broad peak) and the temperatures corresponding to slow and fast exchange regimes.[1]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Complex NMR Spectra start Start: Complex/Broad NMR Spectrum check_purity Check Sample Purity (LC-MS, TLC) start->check_purity vt_nmr Perform Variable Temperature (VT) NMR check_purity->vt_nmr Sample is Pure temp_dependent Are spectra temperature-dependent? vt_nmr->temp_dependent dynamic_process Conclusion: Dynamic Process (e.g., Rotational Isomers) temp_dependent->dynamic_process Yes no_dynamic_process Check for Other Issues: - Poor Shimming - Sample Concentration - Solvent Effects temp_dependent->no_dynamic_process No end End: Spectrum Interpreted dynamic_process->end no_dynamic_process->end

Caption: Troubleshooting workflow for complex NMR spectra.

Experimental_Workflow Experimental Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent (DMSO-d6) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter acquire_1d 4. Acquire 1D Spectra (¹H, ¹³C, ¹⁹F) filter->acquire_1d acquire_2d 5. Acquire 2D Spectra (COSY, HSQC/HMBC) acquire_1d->acquire_2d acquire_vt 6. (Optional) Acquire Variable Temperature (VT) Data acquire_1d->acquire_vt assign_signals 7. Assign Signals acquire_2d->assign_signals analyze_dynamics 9. Analyze Dynamic Processes acquire_vt->analyze_dynamics analyze_coupling 8. Analyze Coupling Constants (JHH, JHF) assign_signals->analyze_coupling structure Final Structure & Conformation analyze_coupling->structure analyze_dynamics->structure

Caption: General experimental workflow for NMR analysis.

References

Technical Support Center: Proactive and Reactive Strategies for Managing 1,3-Bis(4-fluorophenyl)urea Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 1,3-Bis(4-fluorophenyl)urea in preclinical animal studies. This guide is designed to provide you with field-proven insights and actionable protocols to anticipate, identify, and manage potential toxicities associated with this compound. Our approach is rooted in a deep understanding of the causality behind experimental choices, ensuring the integrity and success of your research.

Introduction: Understanding the Compound

This compound is a symmetrical diaryl urea compound. While specific toxicological data for this exact molecule is limited, its structural class—substituted phenylureas—is well-characterized. These compounds are explored for various applications, from herbicides to potential therapeutics, such as kinase inhibitors for cancer treatment.[1][2] Generally, phenylurea herbicides exhibit low acute toxicity.[2] However, in preclinical studies involving novel therapeutic agents, it is crucial to proactively manage and mitigate any potential adverse effects to ensure data validity and animal welfare.

This guide will provide a framework for establishing a safe dosing regimen and troubleshooting common issues that may arise during your in-vivo experiments.

Part 1: Proactive Toxicity Management - Before You Dose

The most effective way to manage toxicity is to prevent it. This begins with careful planning and preliminary studies to determine a safe and effective dose range.

FAQ 1: How do I establish a safe starting dose for this compound in my animal model?

Establishing a safe starting dose is paramount and is typically achieved through a dose range-finding (DRF) study.[3] The goal is to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects.[3]

Rationale: Starting with a well-considered dose range minimizes the risk of acute toxicity and study failure, providing a therapeutic window for efficacy studies.

Experimental Protocol: Dose Range-Finding Study

  • Literature Review: Search for any available in-vivo data on structurally similar compounds to estimate a starting dose range.

  • Dose Selection: Select a wide range of doses (e.g., 3-5 doses, logarithmically spaced) based on in-vitro potency (if available) and literature on similar compounds.

  • Animal Cohorts: Use a small number of animals per dose group (e.g., n=3-5 per sex for rodents).[4]

  • Administration: Administer this compound via the intended route for your main study.

  • Observation: Conduct intensive clinical observations for a defined period (e.g., 7-14 days).[4] Monitor for the signs listed in the "Clinical Signs of Toxicity" table below.

  • Data Collection: Record daily body weights, food/water intake, and all clinical observations.

  • Endpoint Analysis: At the end of the observation period, collect blood for clinical chemistry and perform a gross necropsy to examine major organs for any abnormalities.

  • MTD Determination: The MTD is the highest dose at which no significant clinical signs of toxicity, no more than a 10% loss in body weight, and no mortality are observed.

Dose Finding Strategy Description Key Considerations
Dose Escalation Start with a low, likely sub-therapeutic dose and gradually increase the dose in subsequent cohorts.Slower, but safer. Allows for careful observation at each dose level.
Up-and-Down Procedure A sequential dosing method where the dose for the next animal is adjusted up or down based on the outcome of the previous animal.[5]More efficient in honing in on the LD50 or MTD with fewer animals.
Limit Test A high dose (e.g., 2000 or 5000 mg/kg) is administered to a small group of animals.[3][5]Useful for compounds with very low expected toxicity. If no adverse effects are seen, the compound is considered to have a low acute toxicity profile.

Part 2: Reactive Toxicity Management - Troubleshooting Guide

Even with careful planning, unexpected toxicities can occur. This section provides a question-and-answer-based troubleshooting guide for common issues.

FAQ 2: My animals are showing signs of neurotoxicity (tremors, ataxia, hyperactivity). What should I do?

Neurological signs are a potential concern with various compounds and require immediate attention.[3][6]

Causality: These signs can indicate that the compound is crossing the blood-brain barrier and interfering with the central nervous system.

Troubleshooting Workflow:

  • Immediate Dose Reduction/Cessation: For the affected cohort, consider stopping the administration of the compound or reducing the dose significantly.

  • Confirm Observations: Have a second researcher confirm the clinical signs to avoid observer bias. Use a standardized scoring system for severity.

  • Supportive Care: Ensure easy access to food and water. Provide soft bedding to prevent injury from ataxia or seizures. Consult with a veterinarian for further supportive care options.

  • Pharmacokinetic (PK) Analysis: If possible, collect blood samples to determine the plasma concentration of the compound. High brain exposure could be the cause.[3]

  • Histopathology: At the end of the study, ensure that the brain and spinal cord are collected for histopathological examination to look for any compound-related changes.[3]

Workflow for Managing Observed Neurotoxicity

A Neurotoxic Signs Observed (Tremors, Ataxia) B Immediate Action: Reduce or Stop Dosing A->B D Provide Supportive Care A->D C Confirm & Score Clinical Signs B->C E PK Analysis: Assess Brain Exposure B->E C->D G Decision Point: Continue with Lower Dose or Terminate Study Arm D->G E->G F Terminal Procedure: Histopathology of Nervous Tissue G->F Start Unexpected Mortality Necropsy Perform Immediate Gross Necropsy Start->Necropsy Records Review Dosing & Clinical Records Start->Records Pathology Consult Pathologist & Histopathology Necropsy->Pathology Records->Pathology Cause Cause of Death Determined? Pathology->Cause Compound Compound-Related? Cause->Compound Yes Continue Continue Study with Close Monitoring Cause->Continue No (Incidental death) Action Actions: - Terminate/Reduce Dose - Increase Monitoring - Revise Protocol Compound->Action Yes Error Correct Dosing/ Procedural Error Compound->Error No (Procedural Error) Error->Action

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 1,3-Bis(4-fluorophenyl)urea and Sorafenib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of the multi-kinase inhibitor sorafenib and the less-characterized compound 1,3-Bis(4-fluorophenyl)urea. While extensive data is available for sorafenib, a cornerstone in cancer therapy, information on the specific biological effects of this compound in oncological contexts is limited in publicly available literature. This guide aims to present the existing data objectively, highlight the current knowledge gaps, and provide detailed experimental protocols for key assays used in the characterization of such compounds.

Introduction

Sorafenib is a well-established multi-kinase inhibitor approved for the treatment of various cancers. Its mechanism of action involves the inhibition of several key signaling pathways implicated in tumor growth and angiogenesis. This compound shares a urea functional group with sorafenib, a common motif in kinase inhibitors, suggesting potential for biological activity. However, a comprehensive understanding of its specific anti-cancer effects and molecular targets is not yet available. This comparison serves to summarize the robust dataset for sorafenib and to underscore the need for further investigation into the biological profile of this compound.

Chemical Structures

CompoundChemical Structure
This compound this compound
Sorafenib Sorafenib

Mechanism of Action and Signaling Pathways

Sorafenib

Sorafenib is a potent inhibitor of multiple protein kinases involved in both tumor cell proliferation and angiogenesis.[1] Its primary targets include:

  • RAF kinases: Raf-1 and B-Raf (wild-type and V600E mutant) in the RAS/RAF/MEK/ERK signaling pathway.[1]

  • Receptor Tyrosine Kinases (RTKs):

    • Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3)

    • Platelet-Derived Growth Factor Receptor (PDGFR-β)

    • c-KIT

    • Flt-3

By inhibiting these kinases, sorafenib effectively disrupts key cellular processes that contribute to cancer progression, including cell division, blood vessel formation (angiogenesis), and survival.

Sorafenib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->PI3K RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Sorafenib Sorafenib Sorafenib->VEGFR Inhibits Sorafenib->PDGFR Inhibits Sorafenib->RAF Inhibits

Sorafenib's inhibitory action on key signaling pathways.

This compound

Currently, there is no specific information available in the scientific literature detailing the mechanism of action or the signaling pathways targeted by this compound in the context of cancer. While its urea structure is suggestive of potential kinase inhibitory activity, this has not been experimentally validated.

Interestingly, a structurally related compound, 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) , has been shown to exert anti-cancer effects by activating the AMP-activated protein kinase (AMPK) pathway, which in turn inhibits mTOR signaling and induces apoptosis.[2][3] However, it is crucial to note that this mechanism is specific to COH-SR4 and cannot be directly extrapolated to this compound without experimental evidence.

Unknown_Pathway Compound This compound Target Unknown Molecular Target(s) Compound->Target Pathway Downstream Signaling Pathway(s) Target->Pathway Effect Biological Effect(s) Pathway->Effect

The unknown mechanism of action of this compound.

Quantitative Biological Activity Data

Sorafenib: In Vitro Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of sorafenib against a panel of key kinases.

Kinase TargetIC50 (nM)
Raf-16
B-Raf22
B-Raf (V600E)38[1]
VEGFR-290
VEGFR-320
PDGFR-β57
c-KIT68
Flt-358
FGFR-1580
Sorafenib: In Vitro Anti-proliferative Activity

The anti-proliferative activity of sorafenib has been evaluated in numerous cancer cell lines. The IC50 values vary depending on the cell line's genetic background and signaling dependencies.

Cell LineCancer TypeIC50 (µM)
HepG2Hepatocellular Carcinoma4.5 - 7.10[1][4]
Huh7Hepatocellular Carcinoma5.97 - 11.03[4][5]
Hep3BHepatocellular Carcinoma3.31[5]
MDA-MB-231Breast Cancer2.6[1]
PLC/PRF/5Hepatocellular Carcinoma6.3[1]
This compound: Biological Activity Data

No publicly available data on the kinase inhibitory or anti-proliferative activity of this compound in cancer models could be identified at the time of this review.

Experimental Protocols

To facilitate the investigation of this compound and to provide a standardized methodology for comparison with sorafenib, detailed protocols for key in vitro assays are provided below.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cells.

MTT_Workflow start Seed cells in a 96-well plate incubate1 Incubate overnight (allow attachment) start->incubate1 treat Treat cells with varying concentrations of compound incubate1->treat incubate2 Incubate for 24-72 hours treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours (formazan formation) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate cell viability and determine IC50 read->analyze Kinase_Assay_Workflow start Prepare serial dilutions of inhibitor compound add_inhibitor Add inhibitor and kinase to a 384-well plate start->add_inhibitor preincubate Pre-incubate to allow inhibitor-kinase binding add_inhibitor->preincubate initiate Initiate reaction by adding ATP and substrate preincubate->initiate incubate Incubate to allow kinase reaction initiate->incubate add_reagent Add ATP detection reagent (e.g., Kinase-Glo®) incubate->add_reagent read Measure luminescence add_reagent->read analyze Calculate % inhibition and determine IC50 read->analyze

References

Comparative Guide to the Structure-Activity Relationship of 1,3-Bis(4-fluorophenyl)urea Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-diarylurea scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous potent kinase inhibitors. The parent compound, 1,3-bis(4-fluorophenyl)urea, and its analogs have been extensively explored for their therapeutic potential, particularly in oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, supported by experimental data, to aid in the rational design of next-generation kinase inhibitors. The diarylurea moiety is a key structural fragment for binding to the hydrophobic pocket of the kinase domain through hydrogen bonds and hydrophobic interactions.[1]

Data Presentation: Structure-Activity Relationship of Diarylurea Analogs

The following table summarizes the in vitro activity of a selection of 1,3-diarylurea analogs against various cancer cell lines and kinases. The data highlights how modifications to the core structure influence their inhibitory potency.

Compound IDCore Structure ModificationTarget/Cell LineActivity (IC₅₀)Reference CompoundActivity (IC₅₀)
5a 4-aminoquinazolinyl group on one phenyl ringH-4600.15 µMSorafenib2.94 µM
HT-290.089 µM5.53 µM
A5490.36 µM3.69 µM
MDA-MB-2310.75 µM4.52 µM
EGFR56 nMNot specified
6a Amide group and benzo[b]thiophene ringHT-2915.28 µMSorafenib14.01 µM
A5492.566 µM2.913 µM
2f Aryl pyridine moietyc-MET24 nMCabozantinibNot specified
VEGFR-235 nMNot specified
MCF-71.87 µM1.06 µM
PC-32.11 µM2.01 µM
2n Aryl pyridine moietyc-MET18 nMCabozantinibNot specified
VEGFR-224 nMNot specified
MCF-70.76 µM1.06 µM
PC-31.85 µM2.01 µM

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the biological activity.

Experimental Protocols

The data presented in this guide is derived from standard in vitro assays designed to assess the anticancer properties of novel compounds. Below are detailed methodologies for the key experiments cited.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the activity of a specific kinase enzyme (e.g., EGFR, VEGFR-2, FGFR1).

  • Reagents and Materials: Recombinant human kinase, appropriate substrate (e.g., a synthetic peptide), ATP, assay buffer, and the test compounds.

  • Procedure:

    • The kinase, substrate, and test compound are pre-incubated in the assay buffer in a 96-well plate.

    • The reaction is initiated by the addition of ATP.

    • The mixture is incubated at a controlled temperature (e.g., 30 °C) for a specific duration.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope labeling (³²P-ATP) or luminescence-based assays that measure the amount of ATP remaining.

    • The percentage of kinase inhibition is calculated relative to a control without the inhibitor.

    • IC₅₀ values are determined by plotting the percentage of inhibition against a range of compound concentrations.

Cell Viability (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Cancer cell lines (e.g., H-460, HT-29, A549, MDA-MB-231) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37 °C with 5% CO₂.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

    • After a specified incubation period (e.g., 48 or 72 hours), the medium is replaced with a fresh medium containing MTT solution.

    • The plate is incubated for a further 2-4 hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • IC₅₀ values are determined by plotting cell viability against the compound concentrations.[1][2]

Mandatory Visualization

The following diagrams illustrate key signaling pathways targeted by 1,3-diarylurea analogs and a typical experimental workflow.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling FGF FGF FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 pY PLCg PLCγ FGFR->PLCg pY GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, Angiogenesis ERK->Cell_Effects DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Cell_Effects AKT AKT PI3K->AKT AKT->Cell_Effects

Caption: Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR2 VEGFR-2 Dimerization & Autophosphorylation VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg pY RAS RAS VEGFR2->RAS PI3K PI3K VEGFR2->PI3K pY DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC Endothelial_Effects Endothelial Cell Proliferation, Migration, Survival, and Permeability PKC->Endothelial_Effects RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Endothelial_Effects AKT AKT PI3K->AKT AKT->Endothelial_Effects

Caption: Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation synthesis Synthesis of 1,3-Diarylurea Analogs purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization kinase_assay Kinase Inhibition Assay characterization->kinase_assay cell_viability Cell Viability Assay (MTT) characterization->cell_viability sar_analysis Structure-Activity Relationship (SAR) Analysis kinase_assay->sar_analysis cell_viability->sar_analysis

Caption: Experimental Workflow for SAR Studies.

References

Comparative Anticancer Efficacy of 1,3-Bis(phenyl)urea Analogs in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the anticancer effects of 1,3-bis(phenyl)urea derivatives, with a particular focus on the well-studied compound 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4), a close structural analog of 1,3-Bis(4-fluorophenyl)urea. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate the evaluation and potential development of this class of compounds as therapeutic agents.

While specific data for this compound is not extensively available in the reviewed literature, the analysis of its analogs provides valuable insights into the potential mechanisms and efficacy of this chemical scaffold. The following sections detail the cytotoxic effects, mechanisms of action, and experimental protocols related to these promising anticancer compounds.

Quantitative Data Summary

The in vitro cytotoxicity of 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) has been evaluated in various cancer cell lines, demonstrating significant anti-proliferative activity. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.

Table 1: In Vitro Cytotoxicity (IC50) of 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) in Different Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
H1417Lung Cancer1.2 ± 0.2[1]
H1618Lung Cancer1.5 ± 0.2[1]
H358Lung Cancer2.1 ± 0.2[1]
H520Lung Cancer2.4 ± 0.3[1]
B16-F0MelanomaNot explicitly stated, but effective in vitro[2]
Hs600TMelanomaNot explicitly stated, but effective in vitro[2]
A2058MelanomaNot explicitly stated, but effective in vitro[2]

Mechanism of Action

Studies on COH-SR4 have revealed a multi-faceted mechanism of action contributing to its anticancer effects. The primary pathways affected are the activation of AMP-activated protein kinase (AMPK) and the inhibition of Glutathione S-transferase (GST).[1][2][3]

Activated AMPK is a key sensor of cellular energy status and its activation can lead to the inhibition of anabolic pathways and the induction of catabolic pathways, ultimately resulting in cell cycle arrest and apoptosis.[1] The inhibition of GST by COH-SR4 is also significant, as GSTs are often involved in the detoxification of chemotherapeutic agents, and their inhibition can sensitize cancer cells to treatment.[2]

In lung cancer cells, COH-SR4 treatment has been shown to induce G0/G1 phase cell cycle arrest. This is accompanied by a decrease in the expression of key cell cycle regulatory proteins such as CDK2, CDK4, cyclin A, cyclin B1, and cyclin E1, and an increase in the CDK inhibitor p27.[1][4] In melanoma cells, COH-SR4 was found to cause G2/M phase cell cycle arrest.[2][3]

Furthermore, COH-SR4 treatment leads to the induction of apoptosis, as evidenced by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl2, as well as an increase in cleaved PARP levels.[1][4] In vivo studies using xenograft models of H358 lung cancer and melanoma have demonstrated that oral administration of COH-SR4 can lead to significant tumor regression without overt toxicity.[1][3]

COH_SR4 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) AMPK AMPK COH_SR4->AMPK Activates GST GST COH_SR4->GST Inhibits pAMPK pAMPK (Active) mTORC1 mTORC1 pAMPK->mTORC1 Inhibits Apoptosis Apoptosis pAMPK->Apoptosis Induces DrugResistance Drug Resistance GST->DrugResistance Contributes to CellCycle Cell Cycle Progression mTORC1->CellCycle Promotes

Caption: Signaling pathway of COH-SR4 in cancer cells.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable the validation and further investigation of the anticancer effects of 1,3-bis(phenyl)urea derivatives.

This assay is used to determine the cytotoxic effects of the compound on cancer cells.

  • Materials:

    • Cancer cell lines (e.g., H358, A2058)

    • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

    • 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of COH-SR4 for the desired time period (e.g., 48 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

This method is used to determine the effect of the compound on the cell cycle distribution.

  • Materials:

    • Cancer cell lines

    • COH-SR4

    • Phosphate-buffered saline (PBS)

    • Ethanol (70%)

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Treat cells with COH-SR4 for the desired time (e.g., 24 hours).

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and resuspend in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the cell cycle distribution using a flow cytometer.

This technique is used to detect changes in the expression levels of specific proteins involved in cell cycle regulation and apoptosis.

  • Materials:

    • Treated and untreated cell lysates

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., anti-pAMPK, anti-AMPK, anti-CDK4, anti-Cyclin B1, anti-Bax, anti-Bcl2, anti-cleaved PARP, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Determine the protein concentration of the cell lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Normalize the protein expression to a loading control like β-actin.

start Start cell_culture Cell Culture & Treatment start->cell_culture protein_extraction Protein Extraction cell_culture->protein_extraction quantification Protein Quantification protein_extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Caption: Workflow for Western blot analysis.

Conclusion

The available data on 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) strongly suggests that the 1,3-bis(phenyl)urea scaffold is a promising starting point for the development of novel anticancer agents. The compound exhibits potent cytotoxic effects against various cancer cell lines, operating through multiple mechanisms including the activation of the AMPK pathway and induction of cell cycle arrest and apoptosis. The detailed experimental protocols provided in this guide are intended to support further research and validation of these findings, and to aid in the exploration of other analogs within this chemical class, such as this compound. Future studies are warranted to fully elucidate the therapeutic potential of these compounds.

References

Unveiling the Selectivity Profile of 1,3-Diarylureas: A Comparative Analysis of Cross-Reactivity with Other Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the selectivity of a compound is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of 1,3-bis(4-fluorophenyl)urea, a representative of the bi-aryl urea class of enzyme inhibitors, with a focus on the well-characterized multi-kinase inhibitor Sorafenib (BAY 43-9006). This document outlines its interactions with a panel of enzymes, supported by experimental data and detailed methodologies, to offer a clear perspective on its selectivity profile.

Quantitative Comparison of Enzyme Inhibition

The inhibitory activity of Sorafenib, a compound structurally related to this compound, has been extensively studied against a wide array of protein kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of its potency and selectivity. Lower IC50 values indicate higher potency.

Enzyme TargetIC50 (nM)Enzyme Family
Raf-16Serine/Threonine Kinase
B-Raf (wild-type)22Serine/Threonine Kinase
B-Raf (V599E mutant)38Serine/Threonine Kinase
VEGFR-2 (Flk-1)15Receptor Tyrosine Kinase
VEGFR-320Receptor Tyrosine Kinase
PDGFR-β57Receptor Tyrosine Kinase
Flt358Receptor Tyrosine Kinase
c-Kit68Receptor Tyrosine Kinase
FGFR-1580Receptor Tyrosine Kinase

Data Interpretation: The data clearly indicates that Sorafenib is a potent inhibitor of the RAF/MEK/ERK pathway and key receptor tyrosine kinases involved in angiogenesis, such as VEGFR and PDGFR.[1][2] The significantly higher IC50 value for FGFR-1 suggests weaker activity against this particular kinase. It is important to note that Sorafenib shows limited to no activity against other kinases like ERK-1, MEK-1, EGFR, HER-2, IGFR-1, c-Met, PKB, PKA, cdk1/cyclinB, PKCα, PKCγ, and pim-1.[2]

Experimental Protocols

The determination of enzyme inhibition and cross-reactivity is crucial for characterizing any potential therapeutic agent. Below are the generalized methodologies for key experiments used to generate the data presented above.

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is a common method to determine the potency of a compound against a specific kinase.

Objective: To measure the IC50 value of a test compound (e.g., Sorafenib) against a panel of purified kinases.

Materials:

  • Purified recombinant kinase enzymes

  • Biotinylated substrate peptide (e.g., poly GT-biotin)

  • ATP (Adenosine triphosphate)

  • Test compound (serially diluted)

  • Europium-labeled anti-phosphotyrosine antibody (e.g., PY20)

  • Streptavidin-conjugated Allophycocyanin (APC)

  • Assay buffer (e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl2, 0.1 mM EDTA, 0.015% Brij-35, 0.1 mg/mL BSA, and 0.1% β-mercaptoethanol)

  • 384-well microplates

  • Microplate reader capable of reading HTRF signals

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical final concentration range would be from 10 µM to 0.1 nM.

  • Add the assay buffer to the wells of the microplate.

  • Add the test compound dilutions to the appropriate wells. Include control wells with DMSO only (for 0% inhibition) and wells without enzyme (for 100% inhibition).

  • Add the substrate peptide and ATP to the wells.

  • Initiate the kinase reaction by adding the purified kinase enzyme to each well.

  • Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA and the HTRF detection reagents (Europium-labeled antibody and Streptavidin-APC).

  • Incubate the plate for another period to allow for the detection reagents to bind.

  • Read the plate at two wavelengths (e.g., 615 nm for the europium donor and 665 nm for the APC acceptor) using an HTRF-compatible microplate reader.

  • Calculate the HTRF ratio (665 nm / 615 nm) and plot the percentage of inhibition against the compound concentration to determine the IC50 value using a suitable software.

Visualizing Cellular Impact

To understand the broader biological context of inhibiting these enzymes, it is helpful to visualize their position within cellular signaling pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR / PDGFR (Receptor Tyrosine Kinase) RAS Ras RTK->RAS Growth Factor Binding RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Sorafenib Sorafenib Sorafenib->RTK Inhibits Sorafenib->RAF Inhibits

Figure 1. Simplified signaling cascade showing the points of inhibition by Sorafenib.

The diagram above illustrates the Ras/Raf/MEK/ERK pathway, a critical signaling cascade that regulates cell proliferation and survival. It also depicts the role of receptor tyrosine kinases like VEGFR and PDGFR in initiating this cascade. Sorafenib exerts its anti-tumor effects by directly inhibiting key components of this pathway at multiple levels.[1]

Experimental Workflow for Cross-Reactivity Profiling

A systematic approach is essential to comprehensively evaluate the cross-reactivity of a compound.

Experimental_Workflow cluster_screening Screening & Validation cluster_analysis Data Analysis A Primary Screen (High-Throughput) B Dose-Response Assay (IC50 Determination) A->B C Selectivity Panel (Broad Kinase Panel) B->C E IC50 Curve Fitting B->E D Cell-Based Assays (Target Engagement) C->D F Selectivity Profiling C->F G Pathway Analysis D->G

Figure 2. A typical workflow for assessing the cross-reactivity of a kinase inhibitor.

This workflow begins with a high-throughput primary screen to identify initial hits. Promising compounds then undergo dose-response assays to determine their potency (IC50). Subsequently, they are tested against a large panel of kinases to assess their selectivity. Finally, cell-based assays are employed to confirm target engagement and functional effects within a cellular context. This multi-step process ensures a thorough characterization of the compound's activity and specificity.

References

A Comparative Guide to the Herbicidal Efficacy of 1,3-Bis(4-fluorophenyl)urea and Commercial Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the herbicidal efficacy of 1,3-Bis(4-fluorophenyl)urea and its derivatives against established commercial herbicides. Due to a lack of direct comparative studies on this compound, this document leverages data from structurally similar fluorinated phenylurea compounds to provide a substantive comparison. The information is intended to support research and development in the agricultural sciences.

Mechanism of Action: Phenylurea Herbicides

Phenylurea herbicides, including this compound, primarily act by inhibiting photosynthesis at Photosystem II (PSII). They bind to the D1 protein of the PSII complex in the thylakoid membranes of chloroplasts. This binding blocks the electron flow from quinone A (QA) to quinone B (QB), which disrupts the photosynthetic electron transport chain. The inhibition of electron transport leads to a buildup of highly reactive oxygen species, causing lipid peroxidation of cell membranes and ultimately leading to cellular damage and plant death.

G cluster_thylakoid Thylakoid Membrane cluster_stroma Stroma PSII Photosystem II (PSII) QA Quinone A (QA) PSII->QA e- D1 D1 Protein (QB-binding site) QB Quinone B (QB) D1->QB e- ROS Reactive Oxygen Species (ROS) Generation D1->ROS Leads to QA->D1 e- Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Causes Cell_Death Cell Death Lipid_Peroxidation->Cell_Death Results in Phenylurea This compound Phenylurea->D1 Inhibits

Caption: Mechanism of action of phenylurea herbicides.

Herbicidal Efficacy: A Comparative Analysis

The following tables summarize the available quantitative data on the herbicidal efficacy of fluorinated phenylurea derivatives and the commercial herbicides Bensulfuron, Diuron, and Glyphosate. It is important to note that the data for the fluorinated phenylurea derivatives and Bensulfuron are from a single comparative study, while the data for Diuron and Glyphosate are from separate studies with different experimental setups.

Table 1: Herbicidal Activity of N-Fluorinated Phenyl-N'-pyrimidyl Urea Derivatives against Weeds (IC50 in mg/L) [1]

CompoundTarget WeedIC50 (mg/L)
N-(3-trifluoromethylphenyl)-N'-(2-amino-4-chloro-6-methylpyrimidyl) ureaSetaria viridis (SV)11.67
Bensulfuron (Commercial Herbicide) Setaria viridis (SV) 27.45
N-(4-Fluorophenyl)-N'-(2-amino-4-hydroxy-6-methylpyrimidl) ureaAmaranthus retroflexus (AR)Data not specified
N-(4-Fluorophenyl)-N'-(2-amino-4-hydroxy-6-methylpyrimidl) ureaSetaria viridis (SV)Data not specified

Note: This study did not provide a specific IC50 value for a direct this compound analog but demonstrated that some fluorinated phenylurea derivatives can be more potent than the commercial herbicide Bensulfuron.[1]

Table 2: Efficacy of Diuron in Cotton Production Systems

TreatmentWeed Control Efficacy
Diuron @ 1.12 kg ai/haIncreased weed control by 55% when added as a LAYBY herbicide.
Diuron as pre-emergenceEffective on difficult-to-control weeds like nightshade, doveweed, and pigweeds.

Table 3: Herbicidal Efficacy of Glyphosate against Sorghum saccharatum

HerbicideIC50 (mg/kg soil) - Root Elongation
GlyphosateSignificantly more toxic than 2,4-D-amine and paraquat, with an IC50 41 times lower than 2,4-D-amine.

Experimental Protocols

The following protocols are based on standard methodologies for evaluating herbicidal activity.

Protocol 1: In Vitro Root and Hypocotyl Growth Inhibition Assay[1]

This protocol is adapted from the study on N-Fluorinated phenyl-N'-pyrimidyl urea derivatives.

  • Preparation of Test Solutions: Dissolve the test compounds (e.g., this compound, commercial herbicides) in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a series of dilutions in a nutrient solution.

  • Seed Germination: Sterilize seeds of the target weed species (e.g., Amaranthus retroflexus, Setaria viridis) and place them on a filter paper in a petri dish containing the test solution.

  • Incubation: Incubate the petri dishes in a controlled environment (e.g., 25°C, 12h light/12h dark cycle) for a specified period (e.g., 7 days).

  • Data Collection: Measure the length of the roots and hypocotyls of the seedlings.

  • Data Analysis: Calculate the percentage of inhibition for each concentration compared to a solvent-only control. Determine the IC50 value (the concentration that causes 50% inhibition) using probit analysis or a similar statistical method.

Protocol 2: Whole Plant Pot Assay (Pre- and Post-emergence)

This is a general protocol for greenhouse evaluation.

  • Plant Preparation: Grow the target weed species in pots containing a standard soil mix until they reach a specific growth stage (e.g., 2-3 true leaves for post-emergence).

  • Herbicide Application:

    • Pre-emergence: Apply the test solutions uniformly to the soil surface immediately after sowing the seeds.

    • Post-emergence: Spray the test solutions onto the foliage of the established seedlings until runoff.

  • Growth Conditions: Maintain the pots in a greenhouse with controlled temperature, humidity, and light conditions.

  • Evaluation: After a set period (e.g., 21 days), visually assess the percentage of weed control (phytotoxicity) on a scale of 0% (no effect) to 100% (complete kill). Additionally, harvest the above-ground biomass, dry it, and weigh it to determine the growth reduction (GR50).

  • Data Analysis: Analyze the visual ratings and biomass data to determine the effective dose (ED50) or growth reduction (GR50) values.

G start Start prep_solutions Prepare Test Solutions (Compound & Herbicides) start->prep_solutions seed_sowing Sow Weed Seeds in Pots prep_solutions->seed_sowing pre_emergence_app Pre-emergence Application (Apply to Soil) seed_sowing->pre_emergence_app post_emergence_growth Allow Seedlings to Grow (e.g., 2-3 leaf stage) seed_sowing->post_emergence_growth greenhouse Incubate in Greenhouse (Controlled Conditions) pre_emergence_app->greenhouse post_emergence_app Post-emergence Application (Spray on Foliage) post_emergence_growth->post_emergence_app post_emergence_app->greenhouse evaluation Evaluate Herbicidal Efficacy (Visual Assessment, Biomass) greenhouse->evaluation analysis Data Analysis (Calculate ED50, GR50) evaluation->analysis end End analysis->end

Caption: Experimental workflow for herbicidal efficacy testing.

Conclusion

To definitively establish the herbicidal efficacy of this compound relative to commercial standards like glyphosate and diuron, direct, side-by-side experimental evaluations are necessary. The protocols outlined in this guide provide a robust framework for conducting such studies. Future research should focus on generating this comparative data across a broad spectrum of agronomically important weed species to fully characterize the potential of this compound as a novel herbicide.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 1,3-Bis(4-fluorophenyl)urea Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Therapeutic Promise of Fluorinated Diphenylureas

In the landscape of modern oncology, the urea scaffold has emerged as a privileged structure in the design of novel therapeutics. Its ability to form stable hydrogen bonds with biological targets has led to the development of numerous potent enzyme inhibitors.[1] Among these, 1,3-disubstituted diaryl ureas have garnered significant attention for their anticancer properties, with several derivatives demonstrating remarkable efficacy in preclinical studies. The introduction of fluorine atoms into these structures can further enhance their metabolic stability and binding affinity, making 1,3-Bis(4-fluorophenyl)urea and its derivatives a promising class of compounds for cancer therapy.

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound derivatives, with a particular focus on understanding the translation of cellular activity to whole-organism therapeutic effects. We will delve into the underlying mechanisms of action, present detailed experimental protocols for evaluation, and discuss the critical factors that influence the correlation between laboratory assays and preclinical animal models. To provide a robust framework for this analysis, we will draw upon data from closely related and well-characterized analogs, such as the potent anticancer agent 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4), to illustrate key concepts and methodologies.[2][3][4][5]

In Vitro Efficacy: Unraveling Cellular Mechanisms and Potency

The initial assessment of any potential anticancer compound begins with rigorous in vitro testing. These cell-based assays are fundamental to determining a compound's cytotoxic potential, elucidating its mechanism of action, and establishing a preliminary structure-activity relationship (SAR).

Assessing Cytotoxicity: The IC50 Benchmark

A primary metric for in vitro efficacy is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. A lower IC50 value indicates greater potency. Various substituted urea derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Pyridine-Urea DerivativesMCF-7 (Breast)0.11 - 1.88Doxorubicin1.93
1,3-diphenylurea appended aryl pyridineMCF-7 (Breast)0.76 - 21.5Cabozantinib1.06
Biphenyl Urea-Based AnalogueMDA-MB-231 (Breast)1.5 - 5.8Doxorubicin>10
1,3-bis(3,5-dichlorophenyl)urea (COH-SR4)H358 (Lung)~5-11--
1,3-bis(3,5-dichlorophenyl)urea (COH-SR4)A549 (Lung)~5-11--

This table summarizes representative in vitro cytotoxicity data for various urea derivatives, including the closely related 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4), highlighting their potency against different cancer cell lines.[1][4][6][7]

Delving into the Mechanism of Action: Beyond Cytotoxicity

Understanding how a compound kills cancer cells is as crucial as knowing its potency. For many diaryl urea derivatives, the anticancer effects are attributed to the inhibition of key signaling pathways that drive tumor growth and survival. A well-studied analog, 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4), exerts its effects through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2]

Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) pathway, a critical signaling node for cell growth and proliferation. This inhibition leads to cell cycle arrest and the induction of apoptosis (programmed cell death). Additionally, some urea derivatives have been shown to inhibit other key cancer-related targets such as receptor tyrosine kinases (RTKs) and Raf kinases.

Signaling_Pathway_of_Diaryl_Urea_Derivatives 1,3-Bis(4-fluorophenyl)urea_Derivative 1,3-Bis(4-fluorophenyl)urea_Derivative AMPK AMPK 1,3-Bis(4-fluorophenyl)urea_Derivative->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Cell_Cycle_Arrest Cell_Cycle_Arrest mTORC1->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis mTORC1->Apoptosis Leads to

Proposed signaling pathway for this compound derivatives.

Transitioning to In Vivo Models: The Quest for Therapeutic Efficacy

While in vitro data provides a foundational understanding of a compound's anticancer potential, in vivo studies in animal models are essential to evaluate its therapeutic efficacy and safety in a whole-organism context. These studies are critical for bridging the gap between cellular activity and clinical potential.

Xenograft Models: A Window into Antitumor Activity

The most common preclinical models for evaluating anticancer agents are xenograft studies, where human cancer cells are implanted into immunocompromised mice.[8] These models allow for the direct assessment of a compound's ability to inhibit tumor growth in a living system.

For instance, oral administration of 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) at a dose of 4 mg/kg led to a significant regression of established H358 lung cancer xenografts in nude mice.[2][4] Similarly, in melanoma xenograft models, the same compound effectively inhibited tumor growth without overt signs of toxicity.[3][5]

CompoundAnimal ModelTumor TypeDosage & RouteOutcome
1,3-bis(3,5-dichlorophenyl)urea (COH-SR4)Nude miceH358 (Lung) Xenograft4 mg/kg, oralSignificant regression of established tumors
1,3-bis(3,5-dichlorophenyl)urea (COH-SR4)Syngeneic and Nude miceMelanoma Xenograft4 mg/kg, oralEffective inhibition of tumor burden

This table presents in vivo efficacy data for the representative compound COH-SR4 in preclinical xenograft models, demonstrating its potent antitumor activity.[2][3][4][5]

The In Vitro-In Vivo Correlation: A Complex Relationship

A key challenge in drug development is the often-observed discrepancy between potent in vitro activity and modest in vivo efficacy. Several factors contribute to this phenomenon:

  • Pharmacokinetics (PK) and ADME: A compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties play a pivotal role in its in vivo performance. Poor oral bioavailability, rapid metabolism, or inefficient distribution to the tumor site can all limit the therapeutic efficacy of a compound that is highly potent in a petri dish. The fluorination of diphenylurea derivatives is a strategy often employed to improve these pharmacokinetic parameters.[9]

  • Tumor Microenvironment: The complex and heterogeneous tumor microenvironment, which includes stromal cells, immune cells, and the extracellular matrix, can significantly influence a drug's activity. These factors are absent in simplified 2D cell culture systems.

  • Toxicity: A compound may exhibit potent anticancer activity but also induce unacceptable levels of toxicity in an animal model, thereby limiting its therapeutic window.

A thorough understanding of these factors is crucial for the rational design of diaryl urea derivatives with improved translational potential.

Experimental Protocols: A Guide to Evaluation

To ensure the generation of reliable and reproducible data, standardized and well-validated experimental protocols are paramount.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include appropriate vehicle controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell inhibition rate and determine the IC50 value from the dose-response curve.[10]

MTT_Assay_Workflow Seed_Cells Seed_Cells Compound_Treatment Compound_Treatment Seed_Cells->Compound_Treatment Incubate_48-72h Incubate_48-72h Compound_Treatment->Incubate_48-72h Add_MTT Add_MTT Incubate_48-72h->Add_MTT Incubate_4h Incubate_4h Add_MTT->Incubate_4h Solubilize_Formazan Solubilize_Formazan Incubate_4h->Solubilize_Formazan Measure_Absorbance Measure_Absorbance Solubilize_Formazan->Measure_Absorbance Calculate_IC50 Calculate_IC50 Measure_Absorbance->Calculate_IC50

A simplified workflow for the MTT cytotoxicity assay.
In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of a test compound in a mouse xenograft model.[8]

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers 2-3 times per week.

  • Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the this compound derivative and vehicle control according to the desired dosing schedule and route (e.g., oral gavage).

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. Calculate the tumor growth inhibition (TGI).

Xenograft_Study_Workflow Cell_Implantation Cell_Implantation Tumor_Growth_Monitoring Tumor_Growth_Monitoring Cell_Implantation->Tumor_Growth_Monitoring Randomization_and_Treatment Randomization_and_Treatment Tumor_Growth_Monitoring->Randomization_and_Treatment Efficacy_Assessment Efficacy_Assessment Randomization_and_Treatment->Efficacy_Assessment Endpoint_Analysis Endpoint_Analysis Efficacy_Assessment->Endpoint_Analysis

A generalized workflow for an in vivo xenograft study.

Conclusion and Future Directions

This compound derivatives represent a promising class of anticancer agents with potent in vitro activity. The successful translation of this activity into in vivo efficacy hinges on a deep understanding of their mechanism of action, pharmacokinetic properties, and the complexities of the tumor microenvironment. The use of well-characterized analogs, such as COH-SR4, provides a valuable roadmap for the preclinical development of this compound class.

Future research should focus on obtaining direct comparative in vitro and in vivo data for specific this compound derivatives to solidify the structure-activity relationship and guide further optimization. A comprehensive evaluation of their ADME properties will be critical in selecting candidates with the highest potential for clinical success. By integrating robust in vitro characterization with well-designed in vivo studies, the therapeutic promise of these fluorinated diphenylureas can be fully realized.

References

head-to-head comparison of different synthesis routes for 1,3-Bis(4-fluorophenyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Synthesis Routes for 1,3-Bis(4-fluorophenyl)urea

For researchers and professionals in drug development and chemical synthesis, the efficient and safe production of key intermediates is paramount. This compound is a significant building block in the synthesis of various pharmaceuticals and agrochemicals. This guide provides a detailed head-to-head comparison of different synthesis routes to this compound, offering experimental data and protocols to inform your selection of the most suitable method.

Comparative Analysis of Synthesis Routes

The synthesis of this compound can be achieved through several distinct chemical pathways. The choice of route often depends on a balance of factors including yield, reaction conditions, safety of reagents, and scalability. Below is a summary of the key performance indicators for three primary methods.

Parameter Route 1: Triphosgene Method Route 2: Urea-Based Method Route 3: Direct CO2 Method
Starting Materials 4-Fluoroaniline, Triphosgene4-Fluoroaniline, Urea4-Fluoroaniline, Carbon Dioxide
Key Reagents Triethylamine, DichloromethaneNone (Solvent-free)Cu-Fe/ZrO2 catalyst, Acetonitrile
Reaction Temperature 0–5 °C to reflux180 °C160 °C
Reaction Time 4 hours1.5 hours7 hours
Yield ~76% (estimated)[1]Up to 99%[2]~5%[2]
Purity High (crystallization)High (crystallization)Low (requires extensive purification)
Safety Concerns Triphosgene is a safer alternative to phosgene but still requires careful handling as it can decompose to phosgene.High temperature, potential for pressure buildup.High pressure of CO2.
Environmental Impact Use of chlorinated solvent.Solvent-free, but high energy consumption.Utilizes a greenhouse gas as a C1 source, but the catalyst can be difficult to prepare and recycle.

Logical Flow of Synthesis Comparison

The following diagram illustrates the decision-making process and comparative aspects of the different synthesis routes for this compound.

cluster_input Starting Material cluster_routes Synthesis Routes cluster_output Product cluster_params Key Comparison Metrics 4-Fluoroaniline 4-Fluoroaniline Route_1 Route 1: Triphosgene 4-Fluoroaniline->Route_1 Route_2 Route 2: Urea 4-Fluoroaniline->Route_2 Route_3 Route 3: Carbon Dioxide 4-Fluoroaniline->Route_3 Product This compound Route_1->Product Yield Yield Route_1->Yield High (~76%) Safety Safety Route_1->Safety Moderate (Triphosgene) Conditions Conditions Route_1->Conditions Mild Temp, Solvent Greenness Greenness Route_1->Greenness Low (Solvent Waste) Route_2->Product Route_2->Yield Very High (~99%) Route_2->Safety High Temp Route_2->Conditions High Temp, Solvent-Free Route_2->Greenness Moderate (High Energy) Route_3->Product Route_3->Yield Very Low (~5%) Route_3->Safety High Pressure Route_3->Conditions High Temp & Pressure Route_3->Greenness High (CO2 Utilization)

Caption: Comparative workflow of synthesis routes for this compound.

Experimental Protocols

Route 1: Triphosgene Method

This method involves the in situ formation of 4-fluorophenyl isocyanate from 4-fluoroaniline and triphosgene, which then reacts with another equivalent of 4-fluoroaniline to yield the desired product. The following protocol is adapted from a similar synthesis.[1]

Materials:

  • 4-Fluoroaniline

  • Triphosgene (Bis(trichloromethyl) carbonate)

  • Triethylamine

  • Dichloromethane (DCM)

  • Acetone

  • Water

Procedure:

  • In a flask equipped with a stirrer and under an inert atmosphere, dissolve 4-fluoroaniline (2 equivalents) and triethylamine (2 equivalents) in DCM.

  • Cool the solution to 0–5 °C in an ice bath.

  • Slowly add a solution of triphosgene (1 equivalent) in DCM to the cooled solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • To the residue, add acetone and then water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Route 2: Urea-Based Method

This phosgene-free method provides a high-yield, solvent-free synthesis of symmetrical diaryl ureas. The protocol is based on the direct reaction of an aniline with urea at high temperatures.[2]

Materials:

  • 4-Fluoroaniline

  • Urea

Procedure:

  • In a reaction vessel equipped for high-temperature reactions, combine 4-fluoroaniline (5 equivalents) and urea (1 equivalent).

  • Heat the mixture to 180 °C with stirring.

  • Maintain the reaction at this temperature for 1.5 hours. During the reaction, ammonia is evolved.

  • After the reaction is complete, cool the mixture to room temperature.

  • The unreacted 4-fluoroaniline can be recovered by vacuum distillation.

  • The solid residue is the desired product, this compound, which can be further purified by recrystallization if necessary.

Route 3: Direct Synthesis from Carbon Dioxide

This route represents a greener approach by utilizing carbon dioxide as a C1 source. However, it currently suffers from low yields and requires a specific catalyst and high-pressure conditions.[2]

Materials:

  • 4-Fluoroaniline

  • Carbon Dioxide (CO2)

  • Cu-Fe/ZrO2 catalyst

  • Acetonitrile

Procedure:

  • In a high-pressure autoclave, charge 4-fluoroaniline, the Cu-Fe/ZrO2 catalyst (0.10 mass ratio to aniline), and acetonitrile (1.0 volume ratio to aniline).

  • Seal the autoclave and pressurize with CO2 to an initial pressure of 1 MPa.

  • Heat the reaction mixture to 160 °C with stirring.

  • Maintain these conditions for 7 hours.

  • After the reaction, cool the autoclave to room temperature and carefully vent the CO2.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate contains the product, unreacted starting material, and byproducts. The product, this compound, must be isolated and purified by chromatography.

Concluding Remarks

The choice of synthesis route for this compound is a trade-off between yield, safety, and environmental considerations. The Urea-Based Method (Route 2) stands out for its exceptionally high yield and solvent-free conditions, making it an attractive option for large-scale production, provided that the high temperature can be safely managed. The Triphosgene Method (Route 1) offers a reliable, moderate-to-high yield synthesis under milder temperature conditions, though it requires the handling of a phosgene equivalent and chlorinated solvents. The Direct CO2 Method (Route 3) is the most environmentally friendly in principle but is currently hampered by very low yields, making it impractical for most applications without significant improvements in catalyst technology. Further research into phosgene-free methods, such as those employing carbonyldiimidazole (CDI) as a carbonyl source, may offer additional viable alternatives in the future, though detailed protocols for this specific product are not yet widely available.

References

Unraveling the Anticancer Potential of 1,3-Bis(4-fluorophenyl)urea: A Comparative Mechanistic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative analysis of 1,3-Bis(4-fluorophenyl)urea, and its potent analogue, offers insights into a promising anti-cancer mechanism of action. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its hypothesized mechanism, supported by experimental data from a closely related compound, and detailed protocols for validation.

While direct experimental evidence for the precise mechanism of action of this compound remains limited, its structural similarity to the well-characterized compound, 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4), provides a strong foundation for a hypothesized mechanism centered on the dual regulation of cellular energy homeostasis and detoxification pathways. This guide will objectively compare the available data for these compounds and provide the necessary experimental framework for further investigation.

Hypothesized Mechanism of Action

Based on the extensive research conducted on its dichlorinated analog, COH-SR4, it is proposed that this compound exerts its anti-cancer effects through two primary pathways:

  • Activation of AMP-activated Protein Kinase (AMPK): As a central regulator of cellular energy, the activation of AMPK in cancer cells can halt proliferative processes and induce apoptosis. It is suggested that this compound, similar to COH-SR4, may indirectly activate AMPK.[1] This activation leads to the downstream inhibition of the mammalian target of rapamycin (mTOR) pathway, a critical signaling node for cell growth and proliferation.[1]

  • Inhibition of Glutathione S-transferase (GST): GSTs are a family of enzymes that play a crucial role in the detoxification of chemotherapeutic agents, often leading to drug resistance. COH-SR4 has been shown to inhibit GST activity, thereby potentially increasing the efficacy of co-administered anticancer drugs and overcoming resistance mechanisms.[2][3] It is plausible that this compound shares this inhibitory activity.

The proposed signaling cascade is depicted in the following diagram:

Hypothesized Mechanism of Action This compound This compound AMPK AMPK This compound->AMPK Activates GST GST This compound->GST Inhibits mTOR_pathway mTOR Pathway AMPK->mTOR_pathway Inhibits Drug_Resistance Reduced Drug Resistance GST->Drug_Resistance Cell_Cycle_Arrest Cell Cycle Arrest mTOR_pathway->Cell_Cycle_Arrest Apoptosis Apoptosis mTOR_pathway->Apoptosis

Hypothesized signaling pathway of this compound.

Comparative Performance Data

To provide a quantitative context for the potential efficacy of this compound, the following tables summarize the in vitro cytotoxicity of its analogue, COH-SR4, and other relevant anti-cancer agents in various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of COH-SR4 in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) of COH-SR4Reference
H358Non-Small Cell Lung23 ± 2[4]
B16-F0Melanoma5 ± 1[5]
Hs600TMelanoma6 ± 1[5]
A2058Melanoma11 ± 2[5]

Table 2: Comparative In Vitro Cytotoxicity (IC50) in Lung Cancer Cell Lines

CompoundTarget/MechanismA549 Cell Line (µM)PC-9 Cell Line (µM)Reference(s)
COH-SR4AMPK Activator, GST InhibitorData not availableData not available
SorafenibMulti-kinase Inhibitor~5-10~5-10[6]
MetforminAMPK Activator5,000 - 50,000Data not available[7]

Experimental Protocols

To facilitate the validation of the hypothesized mechanism of action for this compound, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of the compound on cancer cells.

MTT Assay Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add varying concentrations of compound Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance

References

The Fluorine Advantage: A Comparative Analysis of Diaryl Ureas in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the experimental data reveals that the strategic incorporation of fluorine into the diaryl urea scaffold can significantly enhance anti-cancer efficacy. This guide provides a comparative analysis of fluorinated versus non-fluorinated diaryl ureas, presenting key experimental data, detailed protocols, and an examination of the underlying signaling pathways.

The diaryl urea motif is a well-established pharmacophore in the development of kinase inhibitors for cancer therapy.[1][2] A key question for medicinal chemists is the impact of halogenation, particularly fluorination, on the therapeutic potential of these compounds. The data strongly suggests that fluorine and trifluoromethyl groups can lead to compounds with superior potency, as exemplified by the FDA-approved multi-kinase inhibitors Sorafenib and its fluorinated analog, Regorafenib.

Quantitative Comparison of Anti-Cancer Efficacy

The following table summarizes the in vitro anti-proliferative activity (IC50 values) of various fluorinated and non-fluorinated diaryl urea derivatives against a panel of human cancer cell lines. Lower IC50 values indicate greater potency.

Compound ClassCompoundCancer Cell LineIC50 (µM)Key FeaturesReference
Fluorinated Sorafenib HT-29 (Colon)17.28Multi-kinase inhibitor (RAF, VEGFR)[3]
A549 (Lung)-
HepG2 (Liver)-
Regorafenib --Fluorinated analog of Sorafenib[4]
SMCl Hep3B (Liver)Concentration-dependent reduction in viability2-chloro-3-(trifluoromethyl)phenyl group[5]
SMMC7721 (Liver)Concentration-dependent reduction in viability[5]
Compound 24 PC-3 (Prostate)0.674-chloro-3-(trifluoromethyl)phenyl moiety[6]
HCT-116 (Colon)0.80[6]
ACHN (Renal)0.87[6]
FND-4b Colorectal Cancer CellsEffective at micromolar levelsAMPK Activator[7]
Compound 19g HUVEC (Endothelial)5.33-Fluorophenyl group[8]
Compound 5a H-460 (Lung)0.154-aminoquinazolinyl-diaryl urea[9]
HT-29 (Colon)0.089[9]
A549 (Lung)0.36[9]
MDA-MB-231 (Breast)0.75[9]
Non-Fluorinated Compound 9 HT-29 (Colon)3.38Benzo[b]thiophene-diarylurea[3]
Compound 10 HT-29 (Colon)5.91Benzo[b]thiophene-diarylurea[3]
A549 (Lung)14.64[3]
Diarylthiourea 4 MCF-7 (Breast)338.33Thiourea derivative[10]
Compound J16 MDA-MB-231 (Breast)6.3 (normoxic), 12.4 (hypoxic)[11]
MCF-7 (Breast)3.7 (normoxic), 1.1 (hypoxic)[11]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of diaryl ureas are provided below.

Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the diaryl urea compounds (typically ranging from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: In a 96-well plate, combine the kinase, a specific substrate peptide, and the diaryl urea compound at various concentrations in a kinase reaction buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (32P-ATP) or fluorescence/luminescence-based assays that use antibodies specific to the phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Randomly assign mice to treatment and control groups. Administer the diaryl urea compound (e.g., by oral gavage or intraperitoneal injection) at a specific dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume using calipers every few days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint: At the end of the study (e.g., after 2-4 weeks or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the in vivo efficacy of the compound.

Signaling Pathways and Mechanisms of Action

Diaryl ureas exert their anti-cancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The fluorination of these compounds can enhance their binding affinity and inhibitory potency against target kinases.

RAF/MEK/ERK Pathway

The RAF/MEK/ERK pathway is a critical signaling cascade that is frequently hyperactivated in cancer. Diaryl ureas, particularly Sorafenib and its analogs, are known to inhibit RAF kinases, thereby blocking downstream signaling and inhibiting tumor cell proliferation.[5][12]

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Phosphorylation Proliferation Cell Proliferation Survival TranscriptionFactors->Proliferation Gene Expression DiarylUrea Diaryl Ureas (e.g., Sorafenib) DiarylUrea->RAF Inhibition

RAF/MEK/ERK Signaling Pathway Inhibition by Diaryl Ureas.
VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Many diaryl ureas inhibit VEGFR, thereby suppressing tumor angiogenesis.[6]

VEGFR_Signaling_Pathway cluster_membrane Endothelial Cell Membrane VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Activation PI3K PI3K VEGFR->PI3K Activation Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PLCg->Angiogenesis Downstream Signaling Akt Akt PI3K->Akt Activation Akt->Angiogenesis Downstream Signaling DiarylUrea Diaryl Ureas DiarylUrea->VEGFR Inhibition

VEGFR Signaling Pathway Inhibition by Diaryl Ureas.
AMPK Activation

Some novel fluorinated N,N'-diarylureas (FNDs) have been shown to act as potent activators of AMP-activated protein kinase (AMPK).[13] AMPK is a key energy sensor and regulator of metabolism, and its activation can inhibit cancer cell growth and proliferation.

AMPK_Activation_Pathway FNDs Fluorinated Diaryl Ureas (FNDs) AMPK AMPK FNDs->AMPK Activation mTORC1 mTORC1 AMPK->mTORC1 Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion

AMPK Activation by Fluorinated Diaryl Ureas.
Experimental Workflow

The general workflow for the preclinical evaluation of novel diaryl urea compounds is depicted below.

Experimental_Workflow Synthesis Compound Synthesis (Fluorinated vs. Non-fluorinated) InVitro In Vitro Screening Synthesis->InVitro CellViability Cell Viability Assays (e.g., MTT) InVitro->CellViability KinaseAssays Kinase Inhibition Assays InVitro->KinaseAssays Mechanism Mechanism of Action Studies (e.g., Western Blot) InVitro->Mechanism InVivo In Vivo Efficacy (Xenograft Models) InVitro->InVivo Promising Candidates LeadOptimization Lead Optimization InVivo->LeadOptimization

Preclinical Evaluation Workflow for Diaryl Ureas.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Bis(4-fluorophenyl)urea

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 1,3-Bis(4-fluorophenyl)urea (CAS No. 370-22-9). As a compound utilized in pharmaceutical development, agricultural chemistry, and material science, its proper disposal is paramount to ensuring laboratory safety and environmental protection.[1] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols.

Hazard Assessment and Chemical Profile

A thorough understanding of a chemical's properties is the foundation of its safe management. This compound is a fluorinated aromatic urea. The presence of fluorine atoms significantly influences its reactivity and potential environmental persistence, while the urea backbone can be associated with a range of biological activities.[2][3]

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is known to cause serious eye irritation (H319).[4] Furthermore, analogous compounds like 4-Fluorophenylurea are classified as toxic if swallowed.[5][6] Therefore, a conservative approach, treating this compound as a hazardous substance, is a mandatory safety measure.

Property Value Source
CAS Number 370-22-9[7]
Molecular Formula C₁₃H₁₀F₂N₂O[4]
Molecular Weight 248.23 g/mol [4]
Appearance White to almost white powder/crystal[1][7]
Melting Point 267 °C[1]
GHS Hazard Statement H319: Causes serious eye irritation[4]

The Core Principle: Segregation of Halogenated Waste

The foundational principle for disposing of this compound is its classification as halogenated organic waste . This is a critical distinction for two primary reasons:

  • Incineration Requirements: Halogenated compounds require high-temperature incineration with specialized "scrubber" systems. These systems are designed to neutralize and capture corrosive and toxic acidic gases (such as hydrogen fluoride, HF) that are generated during combustion.[2]

  • Environmental Persistence: Fluorinated organic compounds can be persistent in the environment.[3] Improper disposal could lead to long-term contamination.

Causality: Mixing halogenated waste with non-halogenated waste contaminates the entire batch, forcing it all to be treated by the more expensive and complex high-temperature incineration process. Proper segregation is therefore both an environmental and an economic imperative.

Step-by-Step Disposal Protocols

Always perform these procedures in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).[2]

Mandatory Personal Protective Equipment (PPE)
  • Eye Protection: Chemical splash goggles are the minimum requirement. A face shield is recommended if there is a risk of splashing.[2]

  • Hand Protection: Nitrile gloves are a suitable minimum. For extended contact or when using solvents, consult the glove manufacturer's compatibility chart and consider double-gloving.[2]

  • Protective Clothing: A fully buttoned, long-sleeved lab coat is required.

Protocol 3.1: Disposal of Unused/Expired Solid Chemical

This protocol applies to the pure, solid form of this compound.

  • Container Selection: Obtain a dedicated hazardous waste container that is clearly labeled "Halogenated Organic Solid Waste." The container must be made of a compatible material (e.g., HDPE) and have a secure, sealable lid.

  • Transfer: Carefully transfer the solid this compound into the designated waste container. Use appropriate tools (spatula, powder funnel) to minimize dust generation.[8]

  • Labeling: Affix a completed hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The accumulation start date

    • The name of the Principal Investigator and laboratory location

  • Storage: Store the sealed container in a designated, secondary containment area within the laboratory, away from incompatible materials like strong oxidizing agents.[8]

  • Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EHS) department.

Protocol 3.2: Disposal of Solutions in Organic Solvents

This protocol applies to solutions of this compound dissolved in organic solvents (e.g., DMSO, DMF, alcohols).

  • Container Selection: Use a dedicated, sealable, and compatible "Halogenated Organic Liquid Waste" container.

  • Segregation: Do not mix this waste with non-halogenated solvent waste.[3]

  • Transfer: Carefully pour the waste solution into the container using a funnel. Avoid splashing. Do not overfill the container; leave at least 10% headspace for vapor expansion.

  • Labeling: Affix a hazardous waste label. List all chemical constituents and their approximate percentages (e.g., "Methanol 95%, this compound 5%").

  • Storage and Pickup: Seal the container tightly and store it in a designated satellite accumulation area with secondary containment. Arrange for EHS pickup.

Protocol 3.3: Disposal of Contaminated Labware and PPE

This protocol applies to items grossly contaminated with this compound, such as weigh boats, pipette tips, gloves, and paper towels from spill cleanup.

  • Container Selection: Use a dedicated "Halogenated Solid Waste" container, which can be a sealable plastic bag or a lined drum.

  • Collection: Place all contaminated disposable items directly into this container.

  • Labeling and Storage: Once full, seal the bag or container, label it as "Solid Waste Contaminated with this compound," and store it for EHS pickup.

Decontamination of Reusable Glassware

Proper decontamination prevents cross-contamination and ensures safety.

  • Initial Rinse (Hazardous): Rinse the glassware with a small amount of a suitable solvent (e.g., acetone, methanol). This first rinseate is considered hazardous and must be collected and disposed of as halogenated liquid waste (see Protocol 3.2).[3]

  • Second and Third Rinses: Perform two additional rinses with the solvent. Depending on your institution's EHS policy, these subsequent rinses may be collected as hazardous waste or, if the initial rinse was thorough, may be managed as non-hazardous solvent waste. Always default to the more cautious approach of treating all rinsates as hazardous.

  • Final Wash: After the solvent rinses, the glassware can be washed with soap and water as usual.

Disposal Workflow and Decision Logic

The following diagram outlines the decision-making process for the proper disposal of waste streams containing this compound.

G start Identify Waste Containing This compound waste_type What is the physical state? start->waste_type solid_node Solid Waste Stream waste_type->solid_node Solid liquid_node Liquid Waste Stream waste_type->liquid_node Liquid solid_type Type of Solid Waste? solid_node->solid_type liquid_type Type of Liquid Waste? liquid_node->liquid_type pure_solid Unused/Expired Solid (Protocol 3.1) solid_type->pure_solid Pure Chemical contaminated_solid Contaminated Labware/PPE (Protocol 3.3) solid_type->contaminated_solid Contaminated Items organic_liquid Solution in Organic Solvent (Protocol 3.2) liquid_type->organic_liquid Organic Solvent aqueous_liquid Contaminated Aqueous Solution (Treat as Halogenated Liquid Waste) liquid_type->aqueous_liquid Aqueous package_label Package in Compatible Container & Affix Hazardous Waste Label pure_solid->package_label contaminated_solid->package_label organic_liquid->package_label aqueous_liquid->package_label store Store in Designated Satellite Accumulation Area package_label->store pickup Arrange for EHS Pickup store->pickup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.